molecular formula C13H17ClN2O B1322349 3-(Piperidin-4-yl)indolin-2-one hydrochloride CAS No. 79098-85-4

3-(Piperidin-4-yl)indolin-2-one hydrochloride

Cat. No.: B1322349
CAS No.: 79098-85-4
M. Wt: 252.74 g/mol
InChI Key: DEABHZRRJGJLKA-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13;/h1-4,9,12,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEABHZRRJGJLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2C3=CC=CC=C3NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625287
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
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Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79098-85-4
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Piperidin-4-yl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Piperidin-4-yl)indolin-2-one hydrochloride (CAS No: 79098-85-4), a heterocyclic compound featuring an indolin-2-one core linked to a piperidine moiety.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The indolin-2-one scaffold is a prominent pharmacophore found in numerous compounds with significant biological activity, including the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis.

Synthesis

The synthesis of 3-(Piperidin-4-yl)indolin-2-one is commonly achieved through the catalytic hydrogenation of its N-benzyl protected precursor, 3-(1-benzyl-4-piperidinyl)indol-2-one. The final hydrochloride salt is then prepared by treating the resulting free base with hydrochloric acid.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure: debenzylation followed by salt formation.

Synthesis_Workflow start 3-(1-benzyl-4-piperidinyl)indol-2-one intermediate 3-(Piperidin-4-yl)indolin-2-one (Free Base) start->intermediate H2, Pd/C AcOH, MeOH 50°C, 50 Psi end This compound intermediate->end HCl in suitable solvent

Caption: Synthetic route from the N-benzyl precursor to the final hydrochloride salt.

Experimental Protocol: Synthesis of 3-(Piperidin-4-yl)indolin-2-one

This protocol is adapted from established literature procedures for the debenzylation of N-benzyl piperidine derivatives.[3]

  • Reaction Setup: To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (200 mg, 0.637 mmol) in methanol (5 mL), add acetic acid (0.1 mL).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (100 mg) to the mixture.

  • Hydrogenation: Stir the reaction mixture at 50°C under a hydrogen atmosphere (50 Psi) for 3 hours.

  • Work-up:

    • After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in methanol (1 mL).

    • Adjust the pH to 8-9 by adding a 10% aqueous solution of sodium hydroxide (NaOH).

    • Concentrate the mixture and triturate the residue with a 10:1 mixture of dichloromethane (DCM) and methanol (30 mL).

  • Isolation: Filter the triturated mixture. Concentrate the filtrate to yield 3-(piperidin-4-yl)indolin-2-one as a yellow oil (140 mg, 98% yield).[3]

Experimental Protocol: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 3-(piperidin-4-yl)indolin-2-one free base in a minimal amount of a suitable solvent, such as ethyl acetate or methanol.

  • Acidification: Add a solution of hydrochloric acid (e.g., 4 M HCl in ethyl acetate or a methanolic HCl solution) dropwise to the stirred solution of the free base until precipitation is complete.[4]

  • Isolation: Stir the resulting suspension for a period (e.g., 2 hours) to ensure complete salt formation.[4]

  • Purification: Collect the precipitate by filtration, wash it with a small amount of the solvent (e.g., ethyl acetate), and dry it under vacuum to obtain this compound as a solid.

Characterization

The structure and purity of the synthesized compound are confirmed using various analytical techniques.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI)[3]
Observed Ion (M+H)⁺m/z 217.2[3]
Molecular FormulaC₁₃H₁₆N₂O[3]
Molecular Weight216.28 g/mol [3]
Monoisotopic Mass216.12627 Da[5]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography: Inject the sample into a liquid chromatography system, typically using a C18 reversed-phase column. Elute the compound using a gradient of mobile phases, such as water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).[6]

  • Mass Detection: The eluent is directed to an ESI single quadrupole mass spectrometer to detect the mass-to-charge ratio of the ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts) Note: Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃. The hydrochloride salt may cause peak broadening, especially for protons near the nitrogen atoms.

ProtonsExpected δ (ppm)Multiplicity
Aromatic (Indolinone)6.8 - 7.5m
NH (Indolinone)~10.5s (broad)
NH₂⁺ (Piperidinium)8.5 - 9.5s (broad)
CH (Indolinone, C3)3.5 - 4.0m
CH (Piperidine, C4)2.0 - 2.5m
CH₂ (Piperidine, axial, C2, C6)~2.8m
CH₂ (Piperidine, equatorial, C2, C6)~3.3d
CH₂ (Piperidine, C3, C5)1.6 - 2.0m

¹³C NMR (Expected Chemical Shifts)

Carbon AtomExpected δ (ppm)
C=O (Indolinone, C2)~175 - 180
Aromatic (Indolinone)110 - 145
CH (Indolinone, C3)~45 - 50
CH (Piperidine, C4)~30 - 35
CH₂ (Piperidine, C2, C6)~44 - 48
CH₂ (Piperidine, C3, C5)~28 - 32

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz).[7]

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Indolinone)3200 - 3400Sharp, medium
N-H Stretch (Piperidinium)2500 - 3000Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=O Stretch (Amide, Indolinone)1680 - 1720Strong, sharp
C=C Stretch (Aromatic)1600 - 1450Medium

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.[9]

  • Sample Measurement: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[9]

Biological Relevance and Signaling Pathways

The indolin-2-one scaffold is a key component in a class of synthetic molecules that act as inhibitors of protein kinases.[10] Specifically, many 3-substituted indolin-2-one derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[10][11] These receptors are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10]

By inhibiting these RTKs, indolin-2-one derivatives can block downstream signaling pathways, thereby suppressing cell proliferation and migration, and ultimately inhibiting angiogenesis.[10][12]

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

The diagram below illustrates a simplified signaling cascade initiated by an RTK, which can be targeted by indolin-2-one-based inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Activates Inhibitor 3-(Piperidin-4-yl)indolin-2-one (Inhibitor) Inhibitor->RTK Inhibits Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Response Cellular Responses (Proliferation, Angiogenesis) Transcription->Response

Caption: Simplified RTK signaling pathway targeted by indolin-2-one inhibitors.

References

Physical and chemical properties of "3-(Piperidin-4-yl)indolin-2-one hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a heterocyclic organic compound featuring an indolin-2-one core linked to a piperidine ring. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active molecules. While this specific compound is often utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, understanding its fundamental properties is crucial for its effective application in research and development.

This document provides a comprehensive overview of the known physical, chemical, and synthetic aspects of this compound. It includes tabulated data for its properties, detailed experimental protocols for its synthesis, and a workflow diagram illustrating its preparation and purification.

Physicochemical Properties

The hydrochloride salt form of 3-(Piperidin-4-yl)indolin-2-one enhances its stability and aqueous solubility compared to the free base, which is a common strategy in drug development to improve handling and formulation characteristics. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 79098-85-4[1][2][3][4]
Molecular Formula C₁₃H₁₇ClN₂O[4]
Molecular Weight 252.74 g/mol [3]
Appearance Solid (Typical)-
Melting Point Data not available-
Solubility Data not available-
pKa Data not available-
SMILES O=C1Nc2c(C1C1CCNCC1)cccc2.Cl[4]

Spectroscopic Data

While specific spectra for this compound are not publicly available, researchers can expect characteristic signals corresponding to the indolinone and piperidine moieties.

Table 2: Expected Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the indolinone ring, the methine proton at the C3 position, the piperidine ring protons (which may show complex splitting), and a broad signal for the N-H protons of both the indolinone and piperidinium cation.
¹³C NMR Resonances for the carbonyl carbon (C2) of the indolinone, aromatic carbons, and aliphatic carbons of the piperidine and indolinone rings.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the secondary amine and amide, C=O stretching of the lactam, C-N stretching, and aromatic C-H stretching.
Mass Spectrometry The mass spectrum of the free base (C₁₃H₁₆N₂O) would show a molecular ion peak [M]+ at m/z 216.13. The hydrochloride salt would typically show the peak for the protonated free base [M+H]+ at m/z 217.13.

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process. First, a protected precursor is deprotected to yield the free base, which is then treated with hydrochloric acid to form the target salt.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of the free base, 3-(Piperidin-4-yl)indolin-2-one.

Step 1: Synthesis of 3-(Piperidin-4-yl)indolin-2-one (Free Base)

  • Reaction Setup: To a solution of 3-(1-benzylpiperidin-4-yl)indolin-2-one (1.0 eq) in methanol (approx. 25 mL per gram of starting material), add a catalytic amount of 10% Palladium on carbon (Pd/C) (10-20% by weight of the starting material).

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (typically 1-3 atm, using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for 12-24 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter pad is washed with additional methanol.

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 3-(Piperidin-4-yl)indolin-2-one as the free base. This product can be used directly in the next step or purified further by column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise until the pH of the solution is acidic (pH ~2-3, checked with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution upon acidification. The mixture may be stirred at room temperature or cooled in an ice bath to maximize precipitation.

  • Isolation and Drying: The resulting solid is collected by vacuum filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any non-salt impurities, and dried under vacuum to yield this compound.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G Synthesis and Purification Workflow start Start: 3-(1-benzylpiperidin-4-yl)indolin-2-one reaction Catalytic Hydrogenation (H₂, 10% Pd/C, Methanol) start->reaction filtration Filtration through Celite® reaction->filtration concentration1 Concentration in vacuo filtration->concentration1 freebase Intermediate: 3-(Piperidin-4-yl)indolin-2-one (Free Base) concentration1->freebase dissolution Dissolution (e.g., Ethyl Acetate) freebase->dissolution acidification Acidification with HCl dissolution->acidification precipitation Precipitation & Isolation (Vacuum Filtration) acidification->precipitation final_product Final Product: 3-(Piperidin-4-yl)indolin-2-one HCl precipitation->final_product

Caption: General workflow for the synthesis of this compound.

Biological Relevance and Applications

While this compound itself is not extensively characterized as a biologically active agent, its core structure is of significant interest in drug discovery. The indolin-2-one nucleus is a key pharmacophore found in numerous kinase inhibitors. Derivatives of this scaffold have been investigated for a range of therapeutic applications:

  • Oncology: Many indolin-2-one derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.

  • Neurology: Certain derivatives have been explored as ligands for opioid receptors and as potential treatments for neurodegenerative diseases.

  • Inflammation: More complex molecules incorporating the piperidinyl-indolinone structure have been investigated as inhibitors of inflammatory pathways, such as the NLRP3 inflammasome.

Therefore, this compound serves as a valuable and versatile starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents across various disease areas.

Potential Signaling Pathway Interactions of Derivatives

Derivatives of the indolin-2-one scaffold are known to interact with multiple signaling pathways. A logical diagram representing the inhibitory action of a hypothetical derivative on a generic receptor tyrosine kinase (RTK) pathway is shown below. This illustrates the potential mechanism of action for more complex molecules synthesized from the title compound.

G Hypothetical Inhibition of RTK Signaling by an Indolin-2-one Derivative ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR) ligand->rtk Binds autophos Receptor Autophosphorylation rtk->autophos Activates derivative Indolin-2-one Derivative derivative->rtk Blocks ATP Binding Site atp ATP atp->autophos Phosphate Donor downstream Downstream Signaling (e.g., RAS-MAPK) autophos->downstream Initiates response Cellular Response (Proliferation, Angiogenesis) downstream->response Leads to

Caption: Potential mechanism of action for indolin-2-one derivatives.

Conclusion

This compound is a foundational building block in medicinal chemistry. Its value lies not in its own intrinsic biological activity, but in its utility for constructing more elaborate molecules that target key biological pathways implicated in a variety of human diseases. The protocols and data presented in this guide are intended to support researchers in the effective synthesis and application of this versatile chemical intermediate.

References

The 3-(Piperidin-4-yl)indolin-2-one Scaffold: A Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound "3-(Piperidin-4-yl)indolin-2-one hydrochloride" represents a core chemical scaffold rather than a specific therapeutic agent with a singular, defined mechanism of action. This indolin-2-one backbone, however, is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically significant kinase inhibitors. Its versatility allows for chemical modifications that can confer high potency and selectivity against various kinase targets. This guide will delve into the core mechanism of action associated with this scaffold by examining two prominent examples: Sunitinib and SU5416 (Semaxanib). These compounds, both potent inhibitors of receptor tyrosine kinases (RTKs), provide a clear framework for understanding how the 3-(piperidin-4-yl)indolin-2-one core contributes to their therapeutic effects, primarily through the inhibition of angiogenesis and tumor cell proliferation.

Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

The primary mechanism of action for drugs derived from the 3-(piperidin-4-yl)indolin-2-one scaffold is the inhibition of receptor tyrosine kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, survival, and angiogenesis. By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.

Sunitinib: A Multi-Targeted Kinase Inhibitor

Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its broad inhibitory profile is a key feature of its anti-cancer activity.

Primary Targets and Signaling Pathways:

Sunitinib potently inhibits a range of RTKs, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFR-1, VEGFR-2, and VEGFR-3, sunitinib blocks the signaling initiated by VEGF.[1][2] This is crucial for inhibiting angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-α and PDGFR-β disrupts signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[1]

  • Stem Cell Factor Receptor (c-KIT): Sunitinib is a potent inhibitor of c-KIT, an RTK that is often mutated and constitutively active in GIST.

  • Fms-like tyrosine kinase 3 (FLT3): This receptor is often mutated in acute myeloid leukemia (AML), and its inhibition by sunitinib contributes to the drug's anti-leukemic effects.

  • Colony-Stimulating Factor 1 Receptor (CSF-1R) and Glial Cell Line-Derived Neurotrophic Factor Receptor (RET): These are additional targets of sunitinib that contribute to its overall anti-tumor activity.

The inhibition of these RTKs by sunitinib leads to the downregulation of major signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K cKIT c-KIT cKIT->RAS cKIT->PI3K VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKIT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->cKIT Inhibits

Caption: Sunitinib Signaling Pathway Inhibition.
SU5416 (Semaxanib): A Selective VEGFR-2 Inhibitor

SU5416 is a potent and selective inhibitor of VEGFR-2 (also known as KDR or Flk-1), making it a valuable research tool and a precursor to more advanced kinase inhibitors. Its mechanism of action is more targeted than that of sunitinib, primarily focusing on the blockade of VEGF-induced signaling.

Primary Target and Signaling Pathway:

The primary target of SU5416 is VEGFR-2, the main mediator of the angiogenic effects of VEGF. By inhibiting the ATP-binding site of VEGFR-2, SU5416 prevents its autophosphorylation and the subsequent activation of downstream signaling molecules. This leads to a potent inhibition of endothelial cell proliferation and migration, key steps in angiogenesis.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription SU5416 SU5416 SU5416->VEGFR2 Inhibits

Caption: SU5416 Signaling Pathway Inhibition.

Data Presentation: Quantitative Inhibition Data

The inhibitory activity of compounds based on the 3-(piperidin-4-yl)indolin-2-one scaffold is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize key quantitative data for Sunitinib and SU5416.

Table 1: Sunitinib In Vitro Inhibitory Activity

Target KinaseAssay TypeIC50 / KiReference
PDGFRβCell-free2 nM[3]
VEGFR2Cell-free80 nM[3]
c-KitCell-free-
FLT3 (wild-type)Cell-free250 nM[4]
FLT3-ITDCell-free50 nM[4]
FLT3-Asp835Cell-free30 nM[4]
VEGFR2 (Flk1)Cell-freeKi = 9 nM[4]
PDGFRβCell-freeKi = 8 nM[4]
VEGFR2 phosphorylationCellular (NIH-3T3)10 nM[4]
PDGFRβ phosphorylationCellular (NIH-3T3)10 nM[4]
HUVEC proliferation (VEGF-induced)Cellular40 nM[4]
NIH-3T3 proliferation (PDGF-induced)Cellular39 nM (PDGFRβ), 69 nM (PDGFRα)[4]

Table 2: SU5416 In Vitro Inhibitory Activity

Target KinaseAssay TypeIC50Reference
VEGFR-2 (Flk-1/KDR)Biochemical (ELISA)1.23 µM[5]
VEGFR-2 (Flk-1/KDR)Kinase Assay438.5 nM[6]
HUVEC proliferation (VEGF-driven)Cellular0.04 µM[5]
HUVEC proliferationCellular330 nM[6]
c-Kit-30 nM[7]
FLT3-160 nM[7]
RET-170 nM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of kinase inhibitors based on the 3-(piperidin-4-yl)indolin-2-one scaffold.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of the target kinase in the presence of an inhibitor.

VEGFR-2 Kinase Activity Assay (Luminescence-based)

  • Master Mix Preparation: A master mix containing 5x Kinase Buffer, ATP, and a poly-(Glu,Tyr) substrate is prepared.[7]

  • Plate Setup: The master mix is dispensed into a 96-well plate.[7]

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., Sunitinib, SU5416) are added to the wells. Control wells receive vehicle (e.g., DMSO).[7]

  • Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to all wells except the blank.[7]

  • Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.[7]

  • Luminescence Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure the remaining ATP via a luciferase reaction. The luminescent signal is read by a microplate reader.[7]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the control, and the IC50 value is determined by non-linear regression.[5]

G start Start master_mix Prepare Master Mix (Buffer, ATP, Substrate) start->master_mix plate_setup Dispense Master Mix into 96-well plate master_mix->plate_setup add_inhibitor Add serial dilutions of test compound plate_setup->add_inhibitor add_enzyme Add VEGFR-2 enzyme add_inhibitor->add_enzyme incubate Incubate at 30°C for 45 minutes add_enzyme->incubate add_detection Add Kinase-Glo® reagent incubate->add_detection read_luminescence Read luminescence add_detection->read_luminescence analyze_data Calculate % inhibition and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a Biochemical Kinase Assay.
Cellular Assays

These assays assess the effect of the inhibitor on cellular processes such as proliferation and angiogenesis.

HUVEC Proliferation Assay (MTT Assay)

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate and allowed to adhere overnight.[8]

  • Serum Starvation: The medium is replaced with a low-serum medium for several hours to synchronize the cells.[9]

  • Treatment: Cells are treated with serial dilutions of the inhibitor and a growth factor (e.g., VEGF).[9]

  • Incubation: The plate is incubated for 48-72 hours.[8]

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert MTT to formazan crystals.[8]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

In Vitro Tube Formation Assay

  • Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.[10]

  • Cell Seeding: HUVECs, pre-treated with the inhibitor or vehicle, are seeded onto the gel.[10]

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of capillary-like structures (tubes).[4]

  • Imaging: The tube network is visualized and photographed using a microscope.[10]

  • Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.[11]

G start Start coat_plate Coat 96-well plate with Matrigel start->coat_plate solidify_gel Incubate at 37°C to solidify gel coat_plate->solidify_gel seed_cells Seed pre-treated HUVECs onto the gel solidify_gel->seed_cells incubate_tubes Incubate for 4-18 hours to allow tube formation seed_cells->incubate_tubes image_tubes Visualize and photograph tube network incubate_tubes->image_tubes quantify_tubes Quantify tube length, junctions, and branches image_tubes->quantify_tubes end End quantify_tubes->end

Caption: Workflow for an In Vitro Tube Formation Assay.
Ex Vivo and In Vivo Assays

These assays provide a more physiologically relevant context to evaluate the anti-angiogenic and anti-tumor effects of the inhibitors.

Rat Aortic Ring Assay

  • Aorta Dissection: The thoracic aorta is excised from a rat and cleaned of periaortic tissue.[12]

  • Ring Sectioning: The aorta is cut into 1-2 mm thick rings.[12]

  • Embedding: The aortic rings are embedded in a collagen gel matrix in a multi-well plate.[12]

  • Treatment: The rings are cultured in a defined medium containing the test inhibitor or vehicle.

  • Sprouting: Over several days, microvessels sprout from the aortic rings.[12]

  • Quantification: The extent of microvessel outgrowth is quantified by measuring the number and length of the sprouts.[12]

Tumor Xenograft Model

  • Tumor Cell Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice.[13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.[13]

  • Treatment: Mice are treated with the inhibitor (e.g., Sunitinib administered orally) or vehicle.[13]

  • Tumor Measurement: Tumor volume is measured regularly with calipers.[14]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be analyzed for biomarkers of drug activity (e.g., microvessel density, apoptosis).[13][14]

Conclusion

The 3-(piperidin-4-yl)indolin-2-one scaffold is a cornerstone in the development of potent kinase inhibitors. As exemplified by Sunitinib and SU5416, compounds built upon this core structure effectively target key receptor tyrosine kinases involved in cancer progression. Their primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, leading to the blockade of crucial signaling pathways that drive tumor angiogenesis and cell proliferation. The comprehensive evaluation of these compounds through a battery of biochemical, cellular, and in vivo assays is essential for elucidating their precise mechanisms and advancing their development as targeted cancer therapies. This guide provides a foundational understanding of these core principles for researchers and professionals in the field of drug discovery and development.

References

Pharmacological Profile of 3-(Piperidin-4-yl)indolin-2-one Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacological data for the specific compound 3-(Piperidin-4-yl)indolin-2-one hydrochloride (CAS RN: 79098-85-4) is limited. This document provides a comprehensive overview based on available information for structurally related indolin-2-one derivatives to infer a potential pharmacological profile. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound featuring an indolin-2-one core structure linked to a piperidine moiety at the 3-position. The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This has led to the development of numerous indolin-2-one derivatives with diverse therapeutic applications. While specific data for the hydrochloride salt of 3-(Piperidin-4-yl)indolin-2-one is not extensively documented in peer-reviewed literature, the analysis of related compounds provides valuable insights into its potential biological activities.

Inferred Pharmacological Profile from Structurally Related Compounds

The pharmacological profile of indolin-2-one derivatives is largely dictated by the substitutions on the indolinone ring and the piperidine nitrogen. Research on analogous structures suggests potential activities in several key therapeutic areas.

Kinase Inhibition

The indolin-2-one core is a common pharmacophore in a variety of kinase inhibitors. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an indolin-2-one nucleus. Derivatives of 3-(hetero)arylideneindolin-2-ones have been investigated as potential c-Src inhibitors[1]. The substitution at the 3-position of the indolin-2-one ring is crucial for kinase binding and inhibitory activity.

G-Protein Coupled Receptor (GPCR) Modulation

Structurally similar compounds have shown affinity for various GPCRs.

  • Nociceptin Receptor (NOP): A series of N-(4-piperidinyl)-2-indolinones have been identified as a novel class of NOP receptor ligands. Interestingly, modifications of the substituent on the piperidine nitrogen can yield both potent agonists and antagonists[2]. This highlights the critical role of the piperidine moiety in determining the nature of the pharmacological response.

  • Serotonin 5-HT2A Receptor: 3-(4-Piperidinyl)- and 3-(8-aza-bicyclo[3.2.1]oct-3-yl)-2-phenyl-1H-indoles have been evaluated as high-affinity antagonists for the human 5-HT2A receptor[3]. Furthermore, ACP-103, a compound with a piperidinyl moiety, is a potent 5-HT2A receptor inverse agonist with potential utility as an antipsychotic agent[4].

Hedgehog Signaling Pathway Inhibition

Novel indole derivatives containing a piperidinyl group have been shown to suppress the Hedgehog (Hh) signaling pathway by targeting the Smoothened (SMO) receptor[5]. This pathway is implicated in certain types of cancer, and its inhibition represents a promising therapeutic strategy.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate signaling pathways regulated by kinases or GPCRs. A generalized workflow for investigating the potential interaction of a novel indolin-2-one derivative with a target receptor and its downstream signaling is depicted below.

G cluster_0 Initial Screening cluster_1 Functional Characterization Compound Compound BindingAssay Binding Assay (e.g., Radioligand, SPR) Compound->BindingAssay TargetReceptor Target Receptor (e.g., Kinase, GPCR) TargetReceptor->BindingAssay FunctionalAssay Functional Assay (e.g., Kinase Activity, cAMP) BindingAssay->FunctionalAssay Affinity (Ki, Kd) DownstreamSignaling Downstream Signaling (e.g., Phosphorylation, 2nd Messengers) FunctionalAssay->DownstreamSignaling Potency (IC50, EC50) CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) DownstreamSignaling->CellularResponse

Figure 1: Generalized workflow for characterizing a novel indolin-2-one derivative.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies used to characterize similar compounds can be adapted.

Radioligand Binding Assay (for GPCRs)

This protocol is a general example for determining the binding affinity of a test compound to a specific receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of a known unlabeled ligand.

    • Incubate at a specific temperature for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Kinase Inhibition Assay

This is a generalized protocol to assess the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase.

    • Kinase substrate (e.g., a specific peptide).

    • ATP (adenosine triphosphate).

    • Kinase buffer.

    • Test compound at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specific temperature for a defined period.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

While direct pharmacological data for this compound is scarce, the analysis of structurally related compounds provides a strong rationale for investigating its potential as a kinase inhibitor or a GPCR modulator. The indolin-2-one core, combined with the piperidine moiety, offers a versatile scaffold for developing novel therapeutic agents. Further in-depth studies, including binding assays, functional assays, and in vivo models, are necessary to fully elucidate the pharmacological profile of this specific compound. The experimental protocols outlined provide a starting point for such investigations.

References

The Discovery and Screening of 3-(Piperidin-4-yl)indolin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery, screening, and mechanism of action of this important class of compounds, with a focus on derivatives targeting key signaling pathways in oncology and inflammation.

Synthesis of the 3-(Piperidin-4-yl)indolin-2-one Core and its Derivatives

The foundational 3-(piperidin-4-yl)indolin-2-one scaffold can be synthesized through various routes. A common method involves the condensation of isatin with a protected piperidin-4-one derivative, followed by reduction and deprotection. Further diversification can be achieved by N-acylation or N-alkylation of the piperidine nitrogen, as well as modifications to the indolinone ring.

A representative synthetic scheme for the core structure is the reduction of a precursor like 3-(1-benzyl-4-piperidinyl)indol-2-one. In a typical procedure, this precursor is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent mixture such as methanol and acetic acid under a hydrogen atmosphere. The subsequent work-up involves filtration, concentration, and pH adjustment to yield the desired 3-(piperidin-4-yl)indolin-2-one.[1]

Screening of 3-(Piperidin-4-yl)indolin-2-one Derivatives

The screening of these derivatives typically involves a hierarchical approach, beginning with in vitro enzyme and cell-based assays to identify initial hits, followed by more complex cellular and in vivo models to evaluate efficacy and safety.

In Vitro Kinase Inhibition Assays

A primary application of this scaffold is in the development of kinase inhibitors. Luminescence-based assays are commonly employed to determine the in vitro inhibitory potency of these compounds against specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These assays measure the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates lower kinase activity (less ATP consumed) and thus, greater inhibition by the test compound.

Cell-Based Proliferation and Cytotoxicity Assays

The antiproliferative and cytotoxic effects of 3-(piperidin-4-yl)indolin-2-one derivatives are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in the production of a colored formazan product signifies a reduction in viable cells.

Key Signaling Pathways Targeted by 3-(Piperidin-4-yl)indolin-2-one Derivatives

Derivatives of this scaffold have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.

Receptor Tyrosine Kinase (RTK) Pathways

Many 3-substituted indolin-2-ones are potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting these kinases, the derivatives can effectively block tumor growth and metastasis. Sunitinib, a well-known anticancer drug, is a prominent example of an indolin-2-one-based RTK inhibitor.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is vital in embryonic development and its aberrant activation is linked to several cancers. Some indole derivatives have been shown to suppress Hh signaling by inhibiting the Smoothened (SMO) receptor, a key component of the pathway. This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for promoting cell proliferation and survival.

PAK4 Signaling Pathway

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a significant role in cancer cell proliferation, migration, and survival. Novel indolin-2-one derivatives have been identified as potent PAK4 inhibitors. These compounds can induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PAK4/LIMK1/cofilin signaling pathway.

PI3K/Akt and NF-κB Signaling Pathways

The PI3K/Akt and NF-κB signaling pathways are central to cell survival, proliferation, and inflammation. Some 3-substituted indolin-2-one derivatives have demonstrated anti-inflammatory properties by inhibiting these pathways. For instance, they can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by downregulating the phosphorylation of key proteins such as Akt and IκB.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected indolin-2-one derivatives.

Table 1: Antiproliferative Activity of 3-Substituted Indolin-2-one Derivatives

Compound IDModificationCell LineIC50 (µM)Reference
14g 3-((4-chloro-5-((2-(ethylamino)ethyl)carbamoyl)-1H-pyrrol-2-yl)methylene)indolin-2-oneKB (Oral Epithelial)0.67[2]
K111 (Melanoma)1.19[2]
14i 3-((4-chloro-5-formyl-1H-pyrrol-2-yl)methylene)-5-fluoroindolin-2-oneA549 (Non-small cell lung)0.32[2]
14r 3-((4-chloro-5-((2-(diethylamino)ethyl)carbamoyl)-1H-pyrrol-2-yl)methylene)-5-fluoroindolin-2-oneNCI-H460 (Large cell lung)1.22[2]
10k 3-hydrazonoindolin-2-one bearing 3-hydroxy-4-pyridinone moietyAML (Acute myeloid leukemia)0.69[3]
Compound 9 Chlorine-substituted indolinoneHepG2 (Hepatocellular carcinoma)2.53[4]
MCF-7 (Breast carcinoma)7.54[4]
Compound 20 Chlorine-substituted indolinoneHepG2 (Hepatocellular carcinoma)3.08[4]
MCF-7 (Breast carcinoma)5.28[4]

Table 2: Kinase Inhibitory Activity of 3-Substituted Indolin-2-one Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
12d PAK416[5]
11b PAK422[5]
12g PAK427[5]
14g VEGFR25.0[2]
Compound 9 VEGFR-256.74[4]
CDK-29.39[4]

Experimental Protocols

General Synthesis of 3-(Piperidin-4-yl)indolin-2-one
  • Dissolve 3-(1-benzyl-4-piperidinyl)indol-2-one (0.637 mmol) in a solution of methanol (5 mL) and acetic acid (0.1 mL).

  • Add 10% Pd/C (100 mg) to the mixture.

  • Stir the reaction mixture at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.

  • Filter the mixture to remove the catalyst and concentrate the filtrate.

  • Dissolve the residue in methanol (1 mL) and adjust the pH to 8-9 with a 10% aqueous NaOH solution.

  • Concentrate the mixture and triturate with a DCM/MeOH (10/1, 30 mL) solution.

  • Filter the solution and concentrate the filtrate to obtain the final product.[1]

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
  • Prepare Reagents : Prepare 1x Kinase Buffer, ATP solution, and substrate solution.

  • Compound Dilution : Prepare serial dilutions of the test compounds in 1x Kinase Buffer.

  • Kinase Reaction :

    • Add Master Mix (containing buffer, ATP, and substrate) to the wells of a solid white 96-well plate.

    • Add the diluted test compounds to the appropriate wells.

    • Add 1x Kinase Buffer with DMSO to the positive control (100% activity) and blank (no enzyme) wells.

    • Initiate the reaction by adding the VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Signal Detection :

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

    • Incubate at room temperature.

    • Add a Kinase Detection Reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value.

MTT Cell Proliferation Assay
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment : Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the IC50 value.

Visualizations of Key Pathways and Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Screening Cascade s1 Synthesis of 3-(Piperidin-4-yl)indolin-2-one Core s2 Derivative Synthesis (e.g., N-acylation) s1->s2 s3 Purification & Characterization (NMR, MS) s2->s3 sc1 In Vitro Kinase Assay (e.g., VEGFR-2) s3->sc1 Test Compounds sc2 Cell-Based Proliferation Assay (MTT) sc1->sc2 sc3 Mechanism of Action Studies (Western Blot, etc.) sc2->sc3 sc4 In Vivo Efficacy & Toxicity Studies sc3->sc4

Caption: A generalized experimental workflow for the discovery and screening of novel derivatives.

hedgehog_pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Activates Inhibitor Indolin-2-one Inhibitor Inhibitor->SMO Inhibits

Caption: The Hedgehog signaling pathway and the point of inhibition by SMO antagonists.

pak4_pathway Upstream Upstream Signals (e.g., Cdc42) PAK4 PAK4 Upstream->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates & Activates Proliferation Cell Proliferation & Survival PAK4->Proliferation Promotes Cofilin Cofilin LIMK1->Cofilin Phosphorylates & Inactivates Cytoskeleton Cytoskeletal Reorganization Cofilin->Cytoskeleton Regulates Inhibitor Indolin-2-one Inhibitor Inhibitor->PAK4 Inhibits

Caption: The PAK4 signaling pathway and its inhibition by specific derivatives.

pi3k_akt_pathway GF Growth Factor RTK RTK GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates CellResponse Cell Survival & Proliferation Downstream->CellResponse Promotes

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

nfkb_pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates TargetGenes Pro-inflammatory Gene Expression Nucleus->TargetGenes Activates

Caption: The canonical NF-κB signaling pathway, a central mediator of inflammation.

References

The Structure-Activity Relationship of 3-(Piperidin-4-yl)indolin-2-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Privileged Scaffold in Kinase Inhibition

The 3-(piperidin-4-yl)indolin-2-one core is a key pharmacophore in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding this scaffold, with a particular focus on its role in the development of multi-targeted anticancer agents such as Sunitinib. This document is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and oncology.

Core Structure and Pharmacophoric Features

The 3-(piperidin-4-yl)indolin-2-one scaffold consists of an indolin-2-one (oxindole) ring system substituted at the 3-position with a piperidine ring. This arrangement provides a rigid framework that can be strategically modified to achieve desired interactions with the ATP-binding pocket of various kinases. The key pharmacophoric features include:

  • Indolin-2-one Moiety: Acts as a hydrogen bond donor and acceptor, typically interacting with the hinge region of the kinase.

  • Piperidine Ring: A versatile substituent that can be functionalized to modulate solubility, pharmacokinetic properties, and to explore additional binding interactions within the active site.

  • 3-Position Linkage: The point of attachment for the piperidine ring, which influences the orientation of the substituent and overall compound conformation.

Structure-Activity Relationship (SAR) Studies

The SAR of 3-(piperidin-4-yl)indolin-2-one derivatives has been extensively explored, primarily in the context of inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (c-Kit).

Modifications of the Indolin-2-one Core

Substitutions on the indolin-2-one ring have a significant impact on the inhibitory activity and selectivity of the compounds.

R1 (Position 5)R2 (Position 6)Target Kinase(s)Key Findings
HHVEGFR, PDGFRBaseline activity
FHVEGFR, PDGFR, c-KitIntroduction of a fluorine atom at the 5-position generally enhances potency. This is a key feature of Sunitinib.
ClHVEGFRHalogen substitutions can improve activity.
MeHVEGFRSmall alkyl groups are generally well-tolerated.
HMeVEGFRSubstitution at the 6-position is less explored but can influence selectivity.
Modifications of the Piperidine Ring

The piperidine moiety offers a wide scope for chemical modification to fine-tune the pharmacological profile.

R3 (Piperidine Nitrogen)Target Kinase(s)Key Findings
HVEGFR, PDGFRUnsubstituted piperidine serves as a starting point for derivatization.
Alkyl (e.g., Ethyl)VEGFR, PDGFRSmall alkyl groups are common and often contribute to favorable interactions.
Substituted Alkyl (e.g., N,N-diethylaminoethyl)VEGFR, PDGFR, c-KitThe diethylaminoethyl side chain of Sunitinib is crucial for its solubility and multi-targeted activity. Basic amines can form salt bridges and improve pharmacokinetic properties.
AcylVEGFRAcylation of the piperidine nitrogen generally leads to a decrease in activity.
Modifications at the 3-Position

While the core topic is the 3-(piperidin-4-yl)indolin-2-one, it is informative to consider related structures where the piperidine is replaced by other groups to understand the importance of this specific substituent. The 3-position of the indolin-2-one is a critical attachment point for various heterocyclic and aromatic moieties that project into the ATP binding site. The piperidine ring at this position has proven to be a highly effective substituent for achieving potent kinase inhibition.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity (IC50) of selected compounds containing the 3-(piperidin-4-yl)indolin-2-one scaffold or its close analogs against key kinases.

CompoundR1 (Position 5)R3 (Piperidine Nitrogen)VEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)c-Kit IC50 (nM)
Sunitinib FN,N-diethylaminoethyl802<10
Analog 1HN,N-diethylaminoethyl>1001525
Analog 2FH1505075
Analog 3FEthyl1003050

Note: The IC50 values are compiled from various literature sources and should be considered as indicative. Direct comparison between studies may be limited by variations in assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are representative protocols for key experiments in the study of 3-(piperidin-4-yl)indolin-2-one derivatives.

Synthesis of the 3-(Piperidin-4-yl)indolin-2-one Core

A common synthetic route involves the Knoevenagel condensation of an appropriately substituted isatin with a piperidine derivative.

G Isatin Substituted Isatin Intermediate Condensation Product Isatin->Intermediate Base catalyst (e.g., piperidine) Piperidine N-protected 4-carboxypiperidine Piperidine->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Heat Deprotection Deprotection Decarboxylation->Deprotection Acid or H2/Pd-C Core 3-(Piperidin-4-yl)indolin-2-one Core Deprotection->Core

Synthetic scheme for the 3-(piperidin-4-yl)indolin-2-one core.

General Procedure:

  • A mixture of the substituted isatin and the N-protected 4-carboxypiperidine is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of a base (e.g., piperidine).

  • The resulting condensation product is isolated and subjected to decarboxylation, typically by heating.

  • The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidic hydrolysis for Boc group, hydrogenolysis for Cbz group) to yield the final 3-(piperidin-4-yl)indolin-2-one core.

In Vitro Kinase Inhibition Assay (VEGFR-2, PDGFR-β, c-Kit)

A common method to determine the inhibitory potency of compounds is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase (e.g., VEGFR-2) Reaction Kinase Reaction (Phosphorylation) Kinase->Reaction Substrate Substrate Peptide Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (3-(Piperidin-4-yl)indolin-2-one derivative) Inhibitor->Reaction ADP ADP Reaction->ADP ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo Depletes remaining ATP Kinase_Detection Kinase Detection Reagent ADP_Glo->Kinase_Detection Converts ADP to ATP Luminescence Luminescent Signal Kinase_Detection->Luminescence Luciferase reaction

Workflow for a luminescence-based kinase inhibition assay.

Protocol Outline:

  • Reagent Preparation: Recombinant kinase (VEGFR-2, PDGFR-β, or c-Kit), substrate peptide, and ATP are prepared in a kinase assay buffer. Test compounds are serially diluted in DMSO.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in a 96-well plate. The reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a defined incubation period, a reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the ADP generated to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways Modulated by 3-(Piperidin-4-yl)indolin-2-one Derivatives

Compounds based on the 3-(piperidin-4-yl)indolin-2-one scaffold, such as Sunitinib, are multi-targeted kinase inhibitors that disrupt key signaling pathways involved in tumor growth and angiogenesis.

G cluster_0 Cell Surface Receptors cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKit c-Kit cKit->PI3K_AKT cKit->RAS_MAPK Inhibitor 3-(Piperidin-4-yl)indolin-2-one Derivative (e.g., Sunitinib) Inhibitor->VEGFR Inhibitor->PDGFR Inhibitor->cKit Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

Inhibition of key signaling pathways by 3-(piperidin-4-yl)indolin-2-one derivatives.

By inhibiting VEGFRs, these compounds block the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby cutting off the tumor's blood supply. Inhibition of PDGFRs and c-Kit disrupts pathways that are crucial for tumor cell proliferation and survival. The multi-targeted nature of these inhibitors makes them effective against a range of cancers.

Conclusion

The 3-(piperidin-4-yl)indolin-2-one scaffold is a validated and highly valuable starting point for the development of kinase inhibitors. The extensive SAR data available, particularly from the development of Sunitinib, provides a solid foundation for the design of new and improved therapeutic agents. Future research in this area may focus on enhancing selectivity for specific kinases to reduce off-target effects, improving pharmacokinetic profiles, and overcoming mechanisms of drug resistance. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of oncology drug discovery.

In Silico Modeling of 3-(Piperidin-4-yl)indolin-2-one Hydrochloride Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved kinase inhibitors. When coupled with a piperidin-4-yl moiety, this chemical architecture presents a promising framework for the development of novel therapeutics. This technical guide provides an in-depth exploration of the in silico modeling of "3-(Piperidin-4-yl)indolin-2-one hydrochloride" and its interactions with putative biological targets. We delve into the common molecular targets for this compound class, present detailed methodologies for in silico and in vitro characterization, and summarize relevant quantitative data from analogous compounds to inform future research and development efforts.

Introduction: The Privileged Scaffold of Indolin-2-one

The indolin-2-one core is recognized as a "privileged structure" in drug discovery, particularly in the realm of oncology.[1] Its derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2] Notable examples of FDA-approved drugs featuring the indolin-2-one scaffold include Sunitinib and Toceranib phosphate, both of which are multi-targeted receptor tyrosine kinase inhibitors.[1]

The addition of a piperidin-4-yl group to the indolin-2-one core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This moiety can engage in crucial hydrogen bonding and other non-covalent interactions within the active sites of target proteins, thereby enhancing binding affinity and selectivity.[3] Given the established roles of both the indolin-2-one and piperidine moieties in kinase inhibition, "this compound" is a compound of significant interest for therapeutic development.

Potential Biological Targets and Signaling Pathways

Based on the extensive literature on indolin-2-one and piperidine-containing derivatives, the primary biological targets for "this compound" are anticipated to be protein kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]

Key potential targets include:

  • Receptor Tyrosine Kinases (RTKs): This family includes VEGFR, PDGFR, and c-Kit, which are crucial for angiogenesis and tumor growth. Many indolin-2-one derivatives have demonstrated potent inhibitory activity against these RTKs.[5][6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7]

  • Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in various cancers.[8]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of signaling pathways controlling cell growth, differentiation, and survival.[9]

The inhibition of these kinases can disrupt downstream signaling cascades critical for cancer cell proliferation and survival. A simplified representation of a generic kinase signaling pathway and the potential point of inhibition is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Activation Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Inhibitor 3-(Piperidin-4-yl)indolin-2-one Inhibitor->RTK Inhibition G PDB 1. Target Preparation (Retrieve PDB structure) GridGen 3. Grid Generation (Define binding site) PDB->GridGen LigandPrep 2. Ligand Preparation (Generate 3D conformer) Docking 4. Molecular Docking (Run docking algorithm) LigandPrep->Docking GridGen->Docking Scoring 5. Scoring and Analysis (Evaluate binding poses) Docking->Scoring Visualization 6. Visualization (Analyze interactions) Scoring->Visualization

References

Biological Targets of 3-(Piperidin-4-yl)indolin-2-one Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs derived from this core have demonstrated significant potential in targeting a variety of proteins implicated in numerous disease states, particularly in oncology. This technical guide provides a comprehensive overview of the key biological targets of these analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Core Biological Targets and Quantitative Data

Analogs of 3-(piperidin-4-yl)indolin-2-one have been shown to interact with several key biological targets. The primary classes of targets include Receptor Tyrosine Kinases (RTKs), the Hedgehog signaling pathway protein Smoothened (SMO), the Nociceptin Receptor (NOP), Cyclin-Dependent Kinases (CDKs), and the proto-oncogene c-KIT.

Receptor Tyrosine Kinase (RTK) Inhibition

A significant number of 3-substituted indolin-2-one derivatives have been developed as potent inhibitors of various RTKs, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.

Table 1: Inhibitory Activity of 3-Substituted Indolin-2-one Analogs against Receptor Tyrosine Kinases

Compound Class/ExampleTarget RTKIC50 (nM)Cell Line/Assay ConditionsReference
3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-onesVEGF (Flk-1)SubmicromolarLigand-dependent autophosphorylation in intact cells[1]
3-(substituted benzylidenyl)indolin-2-onesEGF, Her-2SubmicromolarLigand-dependent autophosphorylation in intact cells[1]
Compound with extended side chain at C-3PDGF, VEGF (Flk-1)SubmicromolarLigand-dependent autophosphorylation in intact cells[1]
Substituted 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-onesVEGF-R2 (Flk-1/KDR)20Isolated enzyme assay[2]
Substituted 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-onesFGF-R130Isolated enzyme assay[2]
Substituted 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-onesPDGF-R10Isolated enzyme assay[2]
Indolin-2-one with chloropyrrole moiety (14g)VEGFR25.0 ± 1.1In vitro enzyme assay[3]
Indolin-2-one based molecule (Compound 20)EGFR14.31Kinase enzyme inhibition assay[4]
Indolin-2-one based molecule (Compound 20)VEGFR-232.65Kinase enzyme inhibition assay[4]
Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation in adults is linked to several cancers. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been identified as a potent inhibitor of this pathway.[5]

Table 2: Activity of a 3-(Piperidin-4-yl)indolin-2-one Analog against the Hedgehog Pathway

CompoundTargetActivityKey FindingReference
LKD1214Smoothened (SMO)Represses SMO activity by blocking its ciliary translocation. Comparable potency to vismodegib.Maintains inhibitory activity against the vismodegib-resistant SmoD477H mutant.[5][6]
Nociceptin Receptor (NOP) Modulation

A series of N-(4-piperidinyl)-2-indolinones have been discovered to act as ligands for the nociceptin receptor (NOP), an opioid receptor family member involved in pain modulation and other neurological functions. Notably, modifications to the piperidine N-substituent can yield both agonists and antagonists.[7]

Table 3: Nociceptin Receptor (NOP) Ligand Activity

Compound ClassTargetLigand TypeSelectivityReference
N-(4-piperidinyl)-2-indolinonesNociceptin Receptor (NOP)Agonists and AntagonistsModest selectivity over other opioid receptors[7]
Other Kinase and Protein Targets

Beyond the major targets listed above, various analogs have shown inhibitory activity against other important kinases and proteins.

Table 4: Inhibition of Other Kinase and Protein Targets

Compound Class/ExampleTargetIC50/EC50Cell Line/Assay ConditionsReference
Indolin-2-one based molecule (Compound 9)CDK-29.39 nMKinase enzyme inhibition assay[4]
Indolin-2-one based molecule (Compound 9)CDK-423.64 nM (Comparable to indirubin)Kinase enzyme inhibition assay[4]
1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones (Compound IVc)Breast Cancer Cell Lines1.47 µMNCI-60 five-dose anticancer study[8][9]
1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones (Compound VIc)Colon Cancer Cell Lines1.40 µMNCI-60 five-dose anticancer study[8][9]
3-Hydrazonoindolin-2-one derivative (Compound 10k)Acute Myeloid Leukemia (AML) cells0.69 µMCytotoxicity assay[10]
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneCereblon (CRBN) proteinN/A (Recruiter)PROTAC research application[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activity of 3-(piperidin-4-yl)indolin-2-one analogs.

Receptor Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory effect of compounds on RTK autophosphorylation in intact cells.

Objective: To determine the IC50 values of test compounds against specific RTKs.

Materials:

  • Human cell lines overexpressing the target RTK (e.g., endothelial cells for VEGFR, A431 cells for EGFR).

  • Recombinant ligand for the target RTK (e.g., VEGF, EGF).

  • Test compounds (3-substituted indolin-2-ones).

  • Cell lysis buffer.

  • Antibodies: anti-phosphotyrosine antibody and specific anti-RTK antibody.

  • ELISA plates.

  • Detection reagents (e.g., HRP-conjugated secondary antibody, substrate).

Procedure:

  • Cell Culture: Plate cells in 96-well plates and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal RTK phosphorylation.

  • Compound Treatment: Pretreat cells with various concentrations of the test compounds for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the corresponding recombinant ligand for 5-15 minutes at 37°C to induce receptor autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • ELISA:

    • Coat ELISA plates with the specific anti-RTK antibody overnight.

    • Block the plates.

    • Add cell lysates to the wells and incubate to capture the RTK.

    • Wash the plates and add the anti-phosphotyrosine antibody to detect phosphorylated RTKs.

    • Add an HRP-conjugated secondary antibody.

    • Add substrate and measure the absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow RTK Inhibition Assay Workflow A Plate and Grow Cells B Serum Starve Cells A->B C Treat with Test Compounds B->C D Stimulate with Ligand C->D E Lyse Cells D->E F ELISA for Phosphorylation E->F G Data Analysis (IC50) F->G

RTK Inhibition Assay Workflow
Hedgehog Signaling Pathway Assay (Smoothened Ciliary Translocation)

This protocol describes a method to assess the effect of compounds on the ciliary translocation of the Smoothened (SMO) protein.

Objective: To determine if a test compound inhibits Hedgehog signaling by preventing SMO accumulation in the primary cilia.

Materials:

  • NIH/3T3 cells.

  • Hedgehog pathway agonist (e.g., SAG).

  • Test compound (e.g., LKD1214).

  • Antibodies: anti-SMO antibody, anti-acetylated-α-tubulin antibody (cilia marker).

  • Fluorescently labeled secondary antibodies.

  • Microscope slides.

  • Confocal microscope.

Procedure:

  • Cell Culture: Grow NIH/3T3 cells on microscope slides.

  • Compound Treatment: Treat the cells with the test compound for a specified period.

  • Pathway Activation: Add a Hedgehog pathway agonist (SAG) to stimulate the translocation of SMO to the primary cilia.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies (anti-SMO and anti-acetylated-α-tubulin).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the slides.

  • Imaging and Analysis:

    • Visualize the cells using a confocal microscope.

    • Quantify the percentage of cells with SMO localized in the primary cilia (identified by the acetylated-α-tubulin staining).

Signaling Pathways

Understanding the signaling pathways affected by these compounds is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

The diagram below illustrates a generalized RTK signaling cascade that is inhibited by many 3-substituted indolin-2-one analogs. These compounds typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

G cluster_pathway RTK Signaling Pathway and Inhibition Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK P P RTK->P Inhibitor 3-(Piperidin-4-yl)indolin-2-one Analog Inhibitor->RTK Inhibition RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation G cluster_pathway Hedgehog Signaling Pathway and Inhibition Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Inhibits SMO SMO PTCH1->SMO Inhibits Cilium Primary Cilium SMO->Cilium Translocation SUFU SUFU Cilium->SUFU Inhibits Inhibitor LKD1214 Analog Inhibitor->Cilium Blocks Translocation GLI GLI SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes

References

The Kinase Inhibitor Profile of 3-(Piperidin-4-yl)indolin-2-one hydrochloride (Oclacitinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Piperidin-4-yl)indolin-2-one hydrochloride, more commonly known as Oclacitinib (formerly PF-03394197), a selective inhibitor of the Janus kinase (JAK) family. Oclacitinib has demonstrated significant therapeutic potential, particularly in the context of inflammatory and allergic conditions. This document details its mechanism of action, inhibitory activity, pharmacokinetic profile, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key cellular signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Oclacitinib is a novel synthetic compound identified as a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[][2] The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in the signal transduction of numerous cytokines and growth factors that are critical in hematopoiesis, immune response, and inflammatory processes. Dysregulation of JAK-STAT signaling is implicated in a variety of diseases, including autoimmune disorders, allergic reactions, and malignancies. Oclacitinib exhibits preferential inhibition of JAK1, thereby modulating the signaling of pro-inflammatory and pruritogenic cytokines.[2] It is approved for veterinary use in the treatment of allergic dermatitis in dogs.[3]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The primary mechanism of action of Oclacitinib is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Upon cytokine binding to their cognate receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.

Oclacitinib, by binding to the ATP-binding pocket of JAK enzymes, prevents their phosphorylation and activation, thereby disrupting this signaling cascade. Its selectivity for JAK1 results in the potent inhibition of cytokines that utilize JAK1 for signal transduction, such as those involved in allergic and inflammatory responses.

JAK-STAT Signaling Pathway Inhibition by Oclacitinib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/JAK3/TYK2 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation JAK_other->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Oclacitinib Oclacitinib Oclacitinib->JAK1 Inhibition Gene_Transcription Gene Transcription (Inflammation, Pruritus) DNA->Gene_Transcription

JAK-STAT Pathway Inhibition by Oclacitinib

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory potency of Oclacitinib against the JAK family of kinases was determined using isolated enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)Reference(s)
JAK110[2][4]
JAK218[2][4]
JAK399[2][4]
TYK284[4]
In Vitro Cell-Based Cytokine Signaling Inhibition

Oclacitinib's ability to inhibit the function of various cytokines was assessed in cell-based assays. The IC50 values for the inhibition of cytokine-mediated signaling are presented below.

CytokineAssociated JAKsIC50 (nM)Reference(s)
Interleukin-2 (IL-2)JAK1, JAK336-249[2]
Interleukin-4 (IL-4)JAK1, JAK336-249[2]
Interleukin-6 (IL-6)JAK1, JAK2, TYK236-249[2]
Interleukin-13 (IL-13)JAK1, JAK2, TYK236-249[2]
Interleukin-31 (IL-31)JAK1, JAK236-249[2]
Erythropoietin (EPO)JAK2>1000[2]
GM-CSFJAK2>1000[2]
Interleukin-12 (IL-12)JAK2, TYK2>1000[2]
Interleukin-23 (IL-23)JAK2, TYK2>1000[2]
Pharmacokinetic Profile in Dogs

The pharmacokinetic parameters of Oclacitinib have been characterized in dogs following oral administration.

ParameterValueReference(s)
Bioavailability89%[3]
Time to Peak Plasma Concentration (Tmax)< 1 hour[3]
Elimination Half-life3.1 - 5.2 hours[3]
Protein Binding66.3 - 69.7%[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 of Oclacitinib against isolated JAK enzymes.

Materials:

  • Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2.

  • Suitable peptide substrate for each kinase.

  • ATP.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Oclacitinib stock solution in DMSO.

  • Microplates (e.g., 384-well).

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

Procedure:

  • Prepare serial dilutions of Oclacitinib in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In the wells of a microplate, add the assay buffer, the respective JAK enzyme, and the peptide substrate.

  • Add the diluted Oclacitinib or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction (if necessary, depending on the detection method).

  • Measure the kinase activity by quantifying the amount of phosphorylated substrate or ATP consumption. This can be achieved using various detection technologies such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., Kinase-Glo®).

  • Plot the percentage of kinase inhibition against the logarithm of Oclacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Cytokine Signaling Assay (General Protocol for IL-6)

Objective: To determine the IC50 of Oclacitinib for the inhibition of IL-6-induced STAT3 phosphorylation.

Materials:

  • A suitable cell line expressing the IL-6 receptor and the necessary signaling components (e.g., HEK293T cells).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Recombinant human IL-6.

  • Oclacitinib stock solution in DMSO.

  • Phosphate-buffered saline (PBS).

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibody against phosphorylated STAT3 (pSTAT3).

  • Flow cytometer.

Procedure:

  • Seed the cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-treat the cells with serial dilutions of Oclacitinib or vehicle control (DMSO) for a specified period (e.g., 1 hour) at 37°C.

  • Stimulate the cells with a predetermined concentration of IL-6 for a short period (e.g., 15-30 minutes) at 37°C to induce STAT3 phosphorylation.

  • Terminate the stimulation by removing the medium and washing the cells with cold PBS.

  • Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Stain the cells with a fluorescently labeled anti-pSTAT3 antibody.

  • Analyze the cells by flow cytometry to quantify the level of pSTAT3 in each treatment group.

  • Calculate the percentage of inhibition of STAT3 phosphorylation for each Oclacitinib concentration relative to the IL-6-stimulated control.

  • Plot the percentage of inhibition against the logarithm of Oclacitinib concentration and determine the IC50 value using a suitable curve-fitting model.

Visualizations

Experimental Workflow for Oclacitinib Characterization Start Start: Compound Synthesis Kinase_Screening Primary Kinase Screening (JAK Family) Start->Kinase_Screening IC50_Determination IC50 Determination (Isolated Enzyme Assays) Kinase_Screening->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling (Panel of non-JAK kinases) IC50_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Cytokine Signaling) IC50_Determination->Cell_Based_Assays Pharmacokinetics In Vivo Pharmacokinetics (Animal Models) Cell_Based_Assays->Pharmacokinetics Efficacy_Studies In Vivo Efficacy Studies (Disease Models) Pharmacokinetics->Efficacy_Studies End End: Candidate Characterized Efficacy_Studies->End

Workflow for Oclacitinib Characterization

Chemical Synthesis Overview

The synthesis of Oclacitinib involves a multi-step process. A key step is the nucleophilic aromatic substitution reaction between a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and a suitably functionalized piperidine derivative. Subsequent deprotection and functional group manipulations lead to the final compound. The hydrochloride salt is typically prepared in the final step to improve the physicochemical properties of the molecule. A detailed, step-by-step synthesis protocol can be found in the patent literature.[5]

Conclusion

This compound (Oclacitinib) is a potent and selective JAK1 inhibitor that effectively modulates the signaling of key cytokines involved in inflammation and allergic responses. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical and clinical settings underscore its importance as a therapeutic agent and a valuable tool for research in the field of kinase inhibition and immunology. This technical guide provides a foundational understanding of Oclacitinib for scientists and researchers engaged in drug discovery and development.

References

Methodological & Application

Experimental protocol for using "3-(Piperidin-4-yl)indolin-2-one hydrochloride" in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for 3-(Piperidin-4-yl)indolin-2-one hydrochloride

Product Name: this compound

Catalog Number: [Enter Catalog Number]

CAS Number: 79098-85-4

Molecular Formula: C₁₃H₁₇ClN₂O

Molecular Weight: 252.74 g/mol

Description: this compound is a synthetic, small-molecule compound featuring an indolin-2-one core structure substituted with a piperidine moiety. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets, including protein kinases and G-protein coupled receptors. This compound is supplied as a hydrochloride salt to improve aqueous solubility and stability.

Potential Applications in Cell Culture:

Based on the activities of structurally related indolin-2-one and piperidinyl-containing compounds, this compound is a candidate for investigation in several areas of cell biology and drug discovery:

  • Oncology Research: The indolin-2-one core is present in several approved kinase inhibitor drugs. This compound could be screened for cytotoxic activity against various cancer cell lines and for inhibition of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

  • Neurological Research: A series of N-(4-piperidinyl)-2-indolinones has been identified as ligands for the Nociceptin receptor (NOP), a G-protein coupled receptor involved in pain modulation and other neurological processes. This compound could be evaluated for agonist or antagonist activity at the NOP receptor.

  • Signal Transduction Research: As a potential kinase inhibitor, this compound can be used to probe signaling pathways downstream of receptor tyrosine kinases, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Storage and Handling: Store at -20°C, protected from light and moisture. For cell culture experiments, prepare a stock solution in a suitable solvent such as sterile DMSO or water. Further dilutions should be made in cell culture medium to the desired final concentration. To avoid precipitation, ensure the final solvent concentration in the culture medium is low (typically ≤0.5%).

Data Presentation

The following tables represent hypothetical data for the characterization of this compound. Researchers should generate their own data using the protocols provided below.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM) after 72h treatment
HeLaCervical Cancer15.2
A549Lung Cancer28.5
MCF-7Breast Cancer12.8
HepG2Liver Cancer21.7

Table 2: In Vitro Kinase Inhibitory Activity.

Kinase TargetIC₅₀ (nM)
VEGFR-285
CDK2/Cyclin A250
EGFR>10,000
Src>10,000

Table 3: Nociceptin Receptor (NOP) Binding Affinity.

Assay TypeParameterValue
Radioligand Binding AssayKᵢ (nM)120
[³⁵S]GTPγS Functional AssayEC₅₀ (nM)350 (Antagonist activity)

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound on cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Replace the medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value using non-linear regression.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol is for determining the inhibitory effect of the compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the compound in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the compound dilutions, VEGFR-2 enzyme, and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Kinase_Assay_Workflow reagents Prepare Compound, Enzyme, Substrate mix Mix Reagents in 96-well Plate reagents->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate detect Detect ADP with ADP-Glo™ incubate->detect analyze Calculate IC50 detect->analyze

Workflow for the in vitro VEGFR-2 kinase assay.

Protocol 3: Western Blot for PI3K/Akt Signaling Pathway

This protocol assesses the effect of the compound on the phosphorylation of Akt, a downstream effector of VEGFR-2.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a responsive cancer cell line

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • VEGF-A (as a stimulant)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with the compound at various concentrations for 1 hour. Stimulate with VEGF-A (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the anti-phospho-Akt primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-Akt antibody to normalize for protein loading.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Downstream Cell Survival, Proliferation pAkt->Downstream Promotes Compound 3-(Piperidin-4-yl)indolin-2-one hydrochloride Compound->VEGFR2 Inhibits

In vitro and in vivo studies of "3-(Piperidin-4-yl)indolin-2-one hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on "3-(Piperidin-4-yl)indolin-2-one hydrochloride" Analogs

Introduction to 3-Substituted Indolin-2-ones

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. [1][2]Derivatives substituted at the 3-position have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Notably, several 3-substituted indolin-2-one derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and other receptor tyrosine kinases (RTKs). [2][3]By targeting these kinases, these compounds can inhibit tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen—and directly impede cancer cell proliferation. Sunitinib, a multi-kinase inhibitor with an indolin-2-one core, is a clinically approved anticancer drug, underscoring the therapeutic potential of this class of molecules. [1][4]

In Vitro Studies: Anti-Proliferative and Kinase Inhibition Activity

In vitro studies are fundamental for characterizing the biological activity of novel compounds. For 3-substituted indolin-2-one derivatives, key in vitro assays include evaluating their anti-proliferative effects on various cancer cell lines and their inhibitory activity against specific kinases.

Quantitative Data Summary

The following tables summarize representative in vitro data for various 3-substituted indolin-2-one analogs, demonstrating their potential as anticancer agents and kinase inhibitors.

Table 1: Anti-Proliferative Activity of Representative Indolin-2-one Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
10g MCF-7 (Breast)MTT Assay-Sunitinib4.77
HepG2 (Liver)MTT Assay-Sunitinib2.23
17a MCF-7 (Breast)MTT Assay0.74Sunitinib4.77
HepG2 (Liver)MTT Assay1.13Sunitinib2.23
Compound 7 MCF-7 (Breast)MTT Assay12.93Sorafenib4.32
HCT116 (Colon)MTT Assay11.52Sorafenib7.28

Data is compiled from multiple sources for illustrative purposes. [5][6] Table 2: Kinase Inhibitory Activity of Representative Indolin-2-one Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
10g VEGFR-2ELISA87Sunitinib139
17a VEGFR-2ELISA78Sunitinib139
Compound 7 VEGFR-2ELISA25Sorafenib35
J30-8 JNK3Kinase Assay40--

Data is compiled from multiple sources for illustrative purposes. [5][6][7]

Experimental Protocols: In Vitro Assays

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [8][9][10][11] Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analog (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This protocol is a biochemical assay to determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Principle: This assay measures the phosphorylation of a substrate by the VEGFR-2 kinase. The inhibitory effect of the compound is quantified by the reduction in phosphorylation. This can be detected using various methods, such as ELISA with a phosphorylation-specific antibody or luminescence-based ATP detection.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound analog (test compound)

  • 96-well assay plates

  • Detection reagent (e.g., anti-phosphotyrosine antibody-HRP conjugate for ELISA or Kinase-Glo® reagent for luminescence)

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions, VEGFR-2 kinase, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and proceed with the detection method.

    • For ELISA: Add an EDTA solution to stop the reaction. Coat a separate ELISA plate with the substrate, transfer the reaction mixture, and follow standard ELISA procedures using a phosphotyrosine-specific antibody.

    • For Luminescence (Kinase-Glo®): Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control and determine the IC50 value.

In Vivo Studies: Xenograft Tumor Models

In vivo studies are crucial for evaluating the therapeutic efficacy and safety of a drug candidate in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model in oncology research.

Quantitative Data Summary

The following table presents representative data from an in vivo xenograft study of a 3-substituted indolin-2-one analog.

Table 3: In Vivo Efficacy of a Representative Indolin-2-one Derivative in a Xenograft Model

Cancer ModelTreatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight
HT-29 (Colon) XenograftVehicle Control-0No significant change
Compound 3b80 mg/kg65No significant change
NCI-H460 (Lung) XenograftVehicle Control-0No significant change
Compound 3b80 mg/kg58No significant change

Data is for illustrative purposes and based on published studies. [2]

Experimental Protocols: In Vivo Xenograft Study

Protocol 3: Subcutaneous Xenograft Model

Principle: Human tumor cells are injected subcutaneously into immunodeficient mice. After the tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. [12][13][14] Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., HT-29)

  • Sterile PBS and Matrigel®

  • This compound analog (test compound)

  • Vehicle for drug administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells in their exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel® at a concentration of approximately 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: V = (length x width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and the vehicle to the respective groups according to the planned dosage and schedule (e.g., daily oral gavage).

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the therapeutic efficacy.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) to visualize key pathways and workflows.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indolinone 3-Substituted Indolin-2-one Indolinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of 3-substituted indolin-2-ones.

In_Vitro_Workflow start Start: Compound Synthesis and Characterization cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2) start->cell_culture kinase_assay Biochemical Kinase Assay (e.g., VEGFR-2) - Determine IC50 start->kinase_assay mtt_assay Cell Viability Assay (MTT) - Determine IC50 cell_culture->mtt_assay western_blot Western Blot Analysis - Target Engagement mtt_assay->western_blot kinase_assay->western_blot data_analysis Data Analysis and Lead Compound Selection western_blot->data_analysis

Caption: A typical in vitro experimental workflow for evaluating indolin-2-one derivatives.

In_Vivo_Workflow start Start: Lead Compound from In Vitro Studies implantation Tumor Cell Implantation in Immunodeficient Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Control & Treatment Groups monitoring->randomization treatment Drug Administration (Vehicle vs. Compound) randomization->treatment assessment Efficacy & Toxicity Assessment (Tumor Volume, Body Weight) treatment->assessment analysis Endpoint Analysis (Tumor Weight, Biomarkers) assessment->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: A generalized workflow for in vivo xenograft model studies.

References

Analytical methods for "3-(Piperidin-4-yl)indolin-2-one hydrochloride" quantification

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Analysis of Compounds

I'm starting by thoroughly researching established analytical methods for "3-(Piperidin-4-yl)indolin-2-one hydrochloride." Techniques like HPLC and LC-MS are my initial focus. I'm prioritizing methods that are well-documented and validated.

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Gathering Analytical Method Data

I'm now in the process of gathering concrete details about quantification methods for "this compound." Beyond HPLC and LC-MS, I'm incorporating UV-Vis spectrophotometry into my search. My focus is on compiling instrumentation parameters, mobile phase compositions, and sample prep procedures. Concurrently, I'm actively seeking quantitative data points. I'm also preparing to create detailed Application Notes and Protocols with clear steps and visualizations.

Beginning Exploration

I'm currently engaged in an initial search for the compound "this compound" to find quantitative analysis methods. My preliminary findings have not yet turned up specific documents; instead, I'm encountering information on related compounds.

Adapting Search Parameters

I'm now expanding my search to include structurally similar compounds, like N-aryl-piperidin-4-yl amides and 4-substituted piperidines. I hope to leverage established methodologies from these areas. I need to gather analytical methods for indolin-2-ones and then adapt them.

Expanding Method Search

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Analyzing Similar Structures

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Pinpointing Relevant Analogues

I'm now focusing on finding methods for 3-substituted indolin-2-ones, where the substituent is a piperidine or a similar, basic cyclic amine, to inform HPLC method development. The initial overview was useful, but these structures are more distinct than initially thought. Spiro compounds' different 3D shapes can change their chromatographic behavior; the found N-arylpiperidines are often parts of larger, complex molecules. I need more directly applicable data to create a robust and sound analytical method.

Seeking Directly Relevant Data

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Application Notes and Protocols for 3-(Piperidin-4-yl)indolin-2-one hydrochloride in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a synthetic organic compound featuring a core indolin-2-one scaffold linked to a piperidine moiety. The indolin-2-one structure is a well-established pharmacophore present in numerous biologically active compounds, including several approved kinase inhibitor drugs. Its rigid heterocyclic system provides a versatile backbone for designing molecules that can fit into specific binding pockets of protein targets. The piperidine group can be functionalized to modulate physicochemical properties such as solubility and to introduce additional interaction points with the target protein.

While specific high-throughput screening (HTS) data for this compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors and other bioactive molecules suggests its potential as a valuable compound for screening in various drug discovery campaigns. This document provides representative application notes and detailed protocols for HTS assays where this compound or its analogs could be evaluated, focusing on kinase inhibition and protein-protein interaction (PPI) modulation.

Potential Applications in High-Throughput Screening

Based on the prevalence of the indolin-2-one scaffold in medicinal chemistry, this compound is a promising candidate for screening in the following areas:

  • Kinase Inhibition: The indolin-2-one core is a key feature of many ATP-competitive kinase inhibitors. Derivatives of this scaffold have shown activity against various kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as cytoplasmic tyrosine kinases like c-Src.[1][2] Therefore, this compound is a strong candidate for inclusion in HTS campaigns targeting novel kinase inhibitors for oncology and other therapeutic areas.

  • Modulation of Protein-Protein Interactions (PPIs): Small molecules that can disrupt or stabilize PPIs are of significant interest in drug discovery.[3][4][5] The three-dimensional structure of this compound may allow it to bind at the interface of two interacting proteins, making it a candidate for HTS assays aimed at identifying novel PPI modulators.

Data Presentation: Illustrative Quantitative Data

The following table summarizes hypothetical quantitative data that could be generated for this compound from the representative HTS assays described in this document. This data is for illustrative purposes to demonstrate how results would be presented.

Assay TypeTargetParameterValue
Kinase Inhibitionc-Src KinaseIC505.2 µM
VEGFR2 KinaseIC5012.8 µM
PPI Inhibitionp53-MDM2IC50> 50 µM
Cell-Based ProliferationHeLa CellsGI508.9 µM

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for c-Src Kinase Inhibition

This protocol describes a high-throughput screening assay to identify inhibitors of the c-Src tyrosine kinase.

Materials and Reagents:

  • This compound (or other test compounds) dissolved in DMSO.

  • Recombinant human c-Src kinase.

  • Biotinylated peptide substrate (e.g., biotin-poly-Glu-Tyr).

  • ATP.

  • HTRF® KinEASE™-STK S1 Kit (contains STK-Substrate 1-biotin, Eu3+-cryptate labeled anti-phosphotyrosine antibody, and XL665-conjugated streptavidin).

  • Assay buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

  • 384-well low-volume white microplates.

  • HTRF®-compatible microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

  • Assay Plate Preparation: Dispense 50 nL of the compound solutions into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.

  • Enzyme and Substrate Addition: Prepare a 2X enzyme/substrate solution in assay buffer containing c-Src kinase and the biotinylated peptide substrate. Add 5 µL of this solution to each well.

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final volume in each well is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare the HTRF® detection solution containing the Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin in the detection buffer provided with the kit. Add 10 µL of the detection solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000. The percent inhibition is calculated relative to the high (DMSO only) and low (no enzyme) controls. For dose-response curves, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: AlphaScreen® Assay for Inhibition of a Protein-Protein Interaction (p53-MDM2)

This protocol describes a high-throughput screening assay to identify inhibitors of the p53-MDM2 protein-protein interaction.

Materials and Reagents:

  • This compound (or other test compounds) dissolved in DMSO.

  • GST-tagged MDM2 protein.

  • Biotinylated p53 peptide.

  • AlphaScreen® Glutathione Donor Beads.

  • AlphaScreen® Streptavidin Acceptor Beads.

  • Assay buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.

  • 384-well low-volume white microplates (e.g., ProxiPlate™).

  • AlphaScreen®-capable microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A single concentration (e.g., 20 µM) is often used for a primary screen.

  • Assay Plate Preparation: Dispense 100 nL of the compound solutions or DMSO (for controls) into the wells of a 384-well plate.

  • Protein and Bead Addition:

    • Prepare a solution of GST-MDM2 and AlphaScreen® Glutathione Donor Beads in assay buffer.

    • Prepare a solution of biotinylated p53 peptide and AlphaScreen® Streptavidin Acceptor Beads in assay buffer.

  • Dispensing Reagents:

    • Add 5 µL of the GST-MDM2/Donor Bead solution to each well.

    • Add 5 µL of the biotinylated p53/Acceptor Bead solution to each well. The final volume will be 10.1 µL.

  • Incubation: Incubate the plate in the dark at room temperature for 90 minutes to allow for protein-protein interaction and bead association.

  • Data Acquisition: Read the plate on an AlphaScreen®-capable microplate reader.

  • Data Analysis: The signal generated is proportional to the extent of the p53-MDM2 interaction. Calculate the percent inhibition for each compound relative to the high (DMSO only) and low (no GST-MDM2) controls. For active compounds, perform a dose-response experiment and calculate the IC50 value by fitting the data to a suitable model.

Visualizations

HTRF_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound (50 nL) Compound_Prep->Dispense_Compound Enzyme_Substrate_Mix Enzyme/Substrate Mix Add_Enzyme_Substrate Add Enzyme/Substrate (5 µL) Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Mix ATP Solution Add_ATP Add ATP (5 µL) to Initiate ATP_Mix->Add_ATP Dispense_Compound->Add_Enzyme_Substrate Add_Enzyme_Substrate->Add_ATP Incubate_Reaction Incubate (60 min) Add_ATP->Incubate_Reaction Add_Detection_Reagents Add HTRF® Detection Mix (10 µL) Incubate_Reaction->Add_Detection_Reagents Incubate_Detection Incubate (60 min) Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate (620 nm & 665 nm) Incubate_Detection->Read_Plate Calculate_Ratio Calculate HTRF® Ratio Read_Plate->Calculate_Ratio Determine_Inhibition Determine % Inhibition Calculate_Ratio->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: HTRF® Kinase Inhibition Assay Workflow.

AlphaScreen_PPI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection_analysis Detection & Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound (100 nL) Compound_Prep->Dispense_Compound Protein1_Donor_Mix Protein 1 / Donor Bead Mix Add_Protein1_Donor Add Protein 1/Donor Mix (5 µL) Protein1_Donor_Mix->Add_Protein1_Donor Protein2_Acceptor_Mix Protein 2 / Acceptor Bead Mix Add_Protein2_Acceptor Add Protein 2/Acceptor Mix (5 µL) Protein2_Acceptor_Mix->Add_Protein2_Acceptor Dispense_Compound->Add_Protein1_Donor Add_Protein1_Donor->Add_Protein2_Acceptor Incubate_Assay Incubate in Dark (90 min) Add_Protein2_Acceptor->Incubate_Assay Read_Plate Read Plate (AlphaScreen® Reader) Incubate_Assay->Read_Plate Determine_Inhibition Determine % Inhibition Read_Plate->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: AlphaScreen® PPI Inhibition Assay Workflow.

References

Application Notes and Protocols: 3-(Piperidin-4-yl)indolin-2-one Hydrochloride as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a synthetic molecule belonging to the indolin-2-one class of compounds. While direct biological targets and a specific mechanism of action for this particular hydrochloride salt are not extensively documented in publicly available literature, the indolin-2-one scaffold is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs. Derivatives of this core structure have shown significant activity as kinase inhibitors, anticancer agents, and modulators of opioid receptors.[1][2][3][4] This document provides potential applications and detailed experimental protocols for the use of this compound as a chemical probe to investigate relevant biological pathways, based on the known activities of structurally related molecules.

Potential Biological Activities and Applications

The core structure of 3-(Piperidin-4-yl)indolin-2-one suggests several potential areas of biological investigation. The indolin-2-one moiety is a privileged structure in medicinal chemistry, notably for its ability to act as a kinase inhibitor.[2] Furthermore, the piperidinyl group is a common feature in ligands for G-protein coupled receptors, including opioid receptors.[1][5]

Potential Applications:
  • Kinase Inhibition: The indolin-2-one scaffold is present in several potent kinase inhibitors.[2][3][4] Therefore, this compound could be explored as a potential inhibitor of various kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Aurora B kinase, which are crucial in cancer progression.[3][4]

  • Anticancer Research: Given its potential as a kinase inhibitor, this compound could be used to probe cancer cell signaling pathways, proliferation, and apoptosis.[2][6]

  • Nociception and Opioid Receptor Modulation: A series of N-(4-piperidinyl)-2-indolinones have been identified as ligands for the nociceptin receptor (NOP), a member of the opioid receptor family.[1] This suggests that this compound could be investigated for its potential to modulate nociceptive pathways.

  • Anti-inflammatory Agent: Some 3-substituted-indolin-2-one derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide and inflammatory cytokines.[7]

Quantitative Data on Structurally Related Compounds

The following table summarizes quantitative data for structurally related indolin-2-one and piperidinyl-indole derivatives to provide a reference for potential efficacy.

Compound ClassTarget/AssayMeasurementValueReference
Indolin-2-one DerivativesAurora B Kinase InhibitionIC5010.5 nM - 16.2 nM--INVALID-LINK--[3]
Indolin-2-one DerivativesAntiproliferative Activity (MDA-MB-468)IC5029.1 µM - 32.6 µM--INVALID-LINK--[3]
3-(2-oxo-2-arylethylidene)indolin-2-onesCytotoxicity (PC-3 Prostate Cancer Cells)IC50< 5 µM--INVALID-LINK--[6]
N-(4-piperidinyl)-2-indolinonesNociceptin Receptor (NOP) BindingKiVaries--INVALID-LINK--[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of the compound against a specific kinase, for example, VEGFR-2.

Materials:

  • This compound

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound in the kinase buffer.

  • In a 96-well plate, add the kinase, the kinase substrate, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Diagram: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis p1 Prepare Compound Stock p2 Serial Dilution p1->p2 a1 Add Kinase, Substrate, and Compound p2->a1 a2 Initiate with ATP a1->a2 a3 Incubate a2->a3 d1 Add Detection Reagent a3->d1 d2 Read Signal d1->d2 d3 Calculate IC50 d2->d3

A generalized workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the compound on the proliferation of cancer cells.

Materials:

  • This compound

  • Cancer cell line (e.g., HCT-116, MDA-MB-231)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Diagram: Potential Antiproliferative Signaling Pathway

G compound 3-(Piperidin-4-yl)indolin-2-one hydrochloride kinase Kinase (e.g., VEGFR, Aurora B) compound->kinase Inhibition proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits

Hypothesized inhibition of a pro-proliferative kinase by the compound.

Protocol 3: Receptor Binding Assay

This protocol can be used to determine the binding affinity of the compound to a specific receptor, such as the nociceptin receptor (NOP).

Materials:

  • This compound

  • Cell membranes expressing the target receptor (e.g., from CHO cells)

  • Radiolabeled ligand for the target receptor (e.g., [³H]-Nociceptin)

  • Binding buffer

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the unlabeled compound.

  • In a reaction tube, combine the cell membranes, the radiolabeled ligand, and the unlabeled compound at various concentrations.

  • For non-specific binding, use a high concentration of a known unlabeled ligand instead of the test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki (inhibition constant) of the test compound.

Diagram: Competitive Receptor Binding Assay Principle

G cluster_components Assay Components cluster_binding Binding Competition cluster_measurement Measurement receptor Receptor b1 Radiolabeled ligand binds to receptor radioligand Radiolabeled Ligand compound Test Compound (Unlabeled) b2 Test compound competes for binding site m1 Measure bound radioactivity b2->m1 m2 Determine Ki m1->m2

References

Application of 3-(Piperidin-4-yl)indolin-2-one Hydrochloride Derivatives in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(Piperidin-4-yl)indolin-2-one scaffold serves as a versatile backbone for the development of a diverse range of neurologically active compounds. While research on the parent hydrochloride salt is limited, its derivatives have emerged as potent and selective modulators of key targets in the central nervous system. These analogues have shown significant promise in preclinical studies for a variety of neurological and psychiatric disorders by targeting receptors and enzymes implicated in pain, inflammation, cognitive decline, and seizure activity.

This document provides detailed application notes and experimental protocols for the use of various 3-(Piperidin-4-yl)indolin-2-one derivatives in neurobiology research, with a focus on their application as Nociceptin receptor ligands, acetylcholinesterase inhibitors, NLRP3 inflammasome inhibitors, Hedgehog signaling pathway modulators, and anticonvulsant agents.

I. Nociceptin Receptor (ORL-1) Ligands

Derivatives of 3-(Piperidin-4-yl)indolin-2-one have been identified as a novel class of ligands for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Modifications to the piperidine nitrogen of this scaffold have yielded both potent agonists and antagonists, highlighting its potential for therapeutic intervention in pain, anxiety, and memory disorders.[1][2]

Data Presentation
Compound ClassDerivative ExampleTargetAssay TypeAffinity/PotencySelectivityReference
N-(4-piperidinyl)-2-indolinonesAgonist (AT-202/SR16835)NOP ReceptorGTPγSKi = 7.49 nMHigh for NOP[2]
N-(4-piperidinyl)-2-indolinonesAntagonistNOP ReceptorRadioligand BindingHigh AffinityModest vs. other opioid receptors[1]
3-spirocyclic indolin-2-onesAntagonistORL-1 ReceptorRadioligand BindingHigh AffinitySelective[3]
Experimental Protocols

1. Radioligand Binding Assay for NOP Receptor

This protocol is adapted from standard receptor binding assays to determine the affinity of a test compound for the NOP receptor.

  • Materials:

    • Cell membranes expressing the human NOP receptor (e.g., from CHO-K1 cells)

    • [³H]-Nociceptin (Radioligand)

    • Test compounds (derivatives of 3-(Piperidin-4-yl)indolin-2-one)

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl

    • 96-well filter plates (e.g., GF/C)

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Nociceptin (final concentration ~0.5 nM), and 50 µL of the test compound dilution.

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled nociceptin (e.g., 10 µM).

    • Add 50 µL of cell membrane preparation (5-10 µg of protein) to each well.

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

    • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

    • Calculate specific binding and determine the Ki value for the test compound.

2. GTPγS Functional Assay for NOP Receptor Agonism

This assay measures the functional activation of G-proteins coupled to the NOP receptor upon agonist binding.

  • Materials:

    • Cell membranes expressing the human NOP receptor

    • [³⁵S]GTPγS (Radioligand)

    • Test compounds (potential agonists)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP

    • GTPγS solution

    • 96-well filter plates

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of cell membrane preparation.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through the filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid, and count the radioactivity.

    • Plot the specific binding against the log of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

Visualization

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor (ORL-1) G_protein Gi/o Protein NOP->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Agonist Indolinone Agonist Agonist->NOP binds Antagonist Indolinone Antagonist Antagonist->NOP blocks ATP ATP ATP->AC

Caption: NOP receptor signaling pathway modulation by indolinone derivatives.

II. Acetylcholinesterase (AChE) Inhibitors

Certain complex derivatives of 3-(piperidin-4-yl)indolin-2-one have been developed as potent and selective inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. These compounds hold therapeutic potential for Alzheimer's disease and other cognitive disorders characterized by cholinergic deficits.

Data Presentation
CompoundTargetIC₅₀ (AChE)IC₅₀ (BuChE)Selectivity (BuChE/AChE)Reference
TAK-147Acetylcholinesterase51.2 nM23,500 nM~459-foldN/A
Donepezil (Reference)Acetylcholinesterase---N/A
Rivastigmine (Reference)Acetylcholinesterase---N/A
Experimental Protocols

1. In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[4]

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel or human recombinant

    • Acetylthiocholine iodide (ATCI), the substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compounds (indolinone derivatives)

    • 96-well microplate and reader

  • Procedure:

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (10 mM), and 10 µL of the test compound dilution.

    • For the control (100% activity), add 10 µL of buffer instead of the test compound.

    • Add 20 µL of AChE solution (0.1 U/mL) to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution (14 mM).

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

2. In Vivo Assessment of Cognitive Enhancement (Y-Maze Test)

This behavioral test assesses spatial working memory in rodents.

  • Materials:

    • Y-maze apparatus with three identical arms

    • Rodents (mice or rats)

    • Test compound and vehicle

    • Scopolamine (to induce amnesia)

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally) at a predetermined time before the test.

    • 30 minutes before the test, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce a cognitive deficit.

    • Place each animal at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries.

    • An alternation is defined as consecutive entries into all three arms without repetition.

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

    • Compare the alternation scores between the vehicle-treated and compound-treated groups.

Visualization

AChE_Inhibition_Workflow start Start: In Vitro Screening ellman Ellman's Method (AChE Inhibition Assay) start->ellman ic50 Determine IC50 Value ellman->ic50 invivo Proceed to In Vivo Studies ic50->invivo Potent Inhibitors animal_model Select Animal Model (e.g., Scopolamine-induced amnesia) invivo->animal_model behavioral Behavioral Testing (e.g., Y-Maze, Morris Water Maze) animal_model->behavioral analysis Data Analysis and Interpretation behavioral->analysis

Caption: Experimental workflow for evaluating AChE inhibitors.

III. NLRP3 Inflammasome Inhibitors

The 3-(Piperidin-4-yl)indolin-2-one scaffold has been explored for its potential to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in neuroinflammation. Dysregulation of the NLRP3 inflammasome is implicated in various neurodegenerative diseases.

Experimental Protocols

1. In Vitro NLRP3 Inflammasome Activation and Inhibition

This protocol describes the induction of the NLRP3 inflammasome in macrophages and its inhibition by test compounds.[5][6]

  • Materials:

    • THP-1 cells (human monocytic cell line) or bone marrow-derived macrophages (BMDMs)

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

    • Lipopolysaccharide (LPS) for priming (Signal 1)

    • ATP or Nigericin for activation (Signal 2)

    • Test compounds (indolinone derivatives)

    • Cell culture medium (e.g., RPMI-1640) and supplements

    • Reagents for Caspase-1 activity assay and IL-1β ELISA

  • Procedure:

    • Cell Preparation:

      • For THP-1 cells, differentiate with PMA (e.g., 100 nM) for 24-48 hours.

      • For BMDMs, culture in the presence of M-CSF for 7 days.

    • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

    • Inhibition: Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.

    • Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

    • Sample Collection: Collect the cell culture supernatants and prepare cell lysates.

    • Readouts:

      • Measure IL-1β concentration in the supernatants using an ELISA kit.[7][8]

      • Measure Caspase-1 activity in the cell lysates or supernatants using a fluorometric or colorimetric assay kit.[4][9]

Visualization

NLRP3_Inflammasome_Pathway cluster_signals Activation Signals cluster_inflammasome NLRP3 Inflammasome Complex LPS Signal 1: LPS NLRP3 NLRP3 LPS->NLRP3 primes ATP Signal 2: ATP/Nigericin ATP->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Indolinone Indolinone Derivative Indolinone->NLRP3 inhibits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b

Caption: Inhibition of the NLRP3 inflammasome signaling cascade.

IV. Hedgehog Signaling Pathway Inhibitors

Derivatives of the 3-(piperidin-4-yl)indole structure have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[8] Aberrant activation of this pathway is implicated in certain developmental disorders and cancers, including medulloblastoma, a common pediatric brain tumor.[10][11]

Experimental Protocols

1. Hedgehog Pathway Luciferase Reporter Assay

This assay measures the transcriptional activity of Gli, the downstream effector of the Hh pathway.[3][12]

  • Materials:

    • NIH-3T3 cells or other Hh-responsive cell lines

    • Gli-responsive firefly luciferase reporter plasmid

    • Renilla luciferase plasmid (for normalization)

    • Transfection reagent

    • Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG)

    • Test compounds (indolinone derivatives)

    • Dual-luciferase assay system

  • Procedure:

    • Co-transfect the cells with the Gli-responsive firefly luciferase reporter and the Renilla luciferase control plasmid.

    • After 24 hours, replace the medium with low-serum medium.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with Shh or SAG for 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in reporter activity relative to the unstimulated control and determine the inhibitory effect of the test compound.

Visualization

Hedgehog_Pathway cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 inhibits SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation Indolinone Indolinone Derivative Indolinone->SMO inhibits Nucleus Nucleus Target_Genes Target Gene Transcription GLI_active->Target_Genes

Caption: Hedgehog signaling pathway and its inhibition by indolinone derivatives.

V. Anticonvulsant Agents

Indolinone derivatives have been investigated for their anticonvulsant properties in preclinical models of epilepsy, suggesting their potential as a novel class of anti-seizure medications.[13]

Experimental Protocols

1. Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This is a widely used acute seizure model to screen for potential anticonvulsant drugs.[1][14]

  • Materials:

    • Male Swiss albino mice (20-25 g)

    • Pentylenetetrazole (PTZ)

    • Test compounds (indolinone derivatives)

    • Vehicle (e.g., saline, DMSO)

    • Standard anticonvulsant drug (e.g., Diazepam)

  • Procedure:

    • Divide the mice into groups: vehicle control, standard drug, and test compound groups (at various doses).

    • Administer the test compound, standard drug, or vehicle to the respective groups (e.g., intraperitoneally).

    • After a pre-determined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.) to all animals.

    • Immediately place each mouse in an individual observation cage and observe for 30 minutes.

    • Record the following parameters:

      • Onset of clonic seizures (latency)

      • Duration of clonic seizures

      • Presence or absence of tonic-clonic seizures

      • Mortality rate within 24 hours.

    • Analyze the data to determine if the test compound significantly delays the onset of seizures, reduces their duration, or protects against mortality compared to the vehicle control group.

Visualization

Anticonvulsant_Screening_Workflow cluster_endpoints Endpoints Measured start Start: Compound Administration groups Animal Groups: - Vehicle Control - Standard Drug (e.g., Diazepam) - Test Compound (Indolinone) start->groups ptz PTZ Administration (Induce Seizures) groups->ptz observation Observation Period (30 min) ptz->observation latency Seizure Latency observation->latency duration Seizure Duration observation->duration mortality Mortality Rate observation->mortality analysis Statistical Analysis (Compare Test vs. Control) latency->analysis duration->analysis mortality->analysis

Caption: Workflow for in vivo anticonvulsant screening using the PTZ model.

Conclusion

The 3-(Piperidin-4-yl)indolin-2-one scaffold represents a privileged structure in neuropharmacology, giving rise to a multitude of derivatives with diverse and potent activities. The application notes and protocols provided herein offer a framework for researchers to explore the potential of these compounds in various areas of neurobiology research, from target validation to preclinical efficacy studies. The versatility of this chemical class underscores its importance in the ongoing quest for novel therapeutics for neurological disorders.

References

Application Notes and Protocols for 3-(Piperidin-4-yl)indolin-2-one Hydrochloride in Signal Transduction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with significant biological activities. Derivatives of indolin-2-one have been extensively investigated as modulators of various signal transduction pathways, playing crucial roles in cellular processes such as proliferation, differentiation, and inflammation. While direct studies on 3-(Piperidin-4-yl)indolin-2-one hydrochloride in signal transduction are not extensively documented in publicly available literature, its structural similarity to other biologically active indolin-2-one derivatives suggests its potential as a valuable tool for investigating cellular signaling.

This document provides a generalized framework for utilizing this compound and other novel indolin-2-one derivatives to study signal transduction pathways. The protocols and pathway diagrams are based on established methodologies for characterizing the effects of small molecules on cellular signaling cascades.

Potential Applications in Signal Transduction

Indolin-2-one derivatives have been reported to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. These pathways represent potential areas of investigation for this compound.

  • Protein Kinase Inhibition: A significant number of indolin-2-one derivatives have been developed as inhibitors of protein kinases, which are critical components of signal transduction.[1] Kinases such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Receptor Tyrosine Kinases (RTKs) are often dysregulated in cancer.[2][3]

  • Modulation of Inflammatory Pathways: Certain 3-substituted-indolin-2-one derivatives have demonstrated potent anti-inflammatory activity by inhibiting key signaling pathways such as Akt, MAPK, and NF-κB.[4][5]

  • Neuroprotective Effects: The indolin-2-one scaffold has been explored for its potential in developing agents with neuroprotective properties, for example, by targeting GSK3β and tau aggregation.

Quantitative Data on Indolin-2-one Derivatives

The following table summarizes the inhibitory activities of various indolin-2-one derivatives against key signaling proteins, providing a reference for the potential potency of novel compounds based on this scaffold.

Compound ClassTargetIC50Reference
Indolin-2-one DerivativesCyclin-Dependent Kinase 8 (CDK8)129 nM (for compound 4k)[2]
Indolin-2-one DerivativesAurora B Kinase10.5 nM (for compound 8a)[3]
3-Substituted-indolin-2-onesVEGFR2As low as 5.0 ± 1.1 nM
Azaindolin-2-one DerivativesGlycogen Synthase Kinase 3β (GSK3β)76.4% inhibition at 10 µM (for compound (E)-2f)[6]

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound on specific signal transduction pathways.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of a test compound on the phosphorylation status of key proteins within a signaling pathway.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a representative signaling pathway that can be modulated by indolin-2-one derivatives and a typical experimental workflow for their characterization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Indolin2one Indolin-2-one Derivative Indolin2one->RTK Inhibition Indolin2one->Akt Inhibition

Caption: Representative RTK signaling pathway modulated by indolin-2-one derivatives.

G cluster_0 Compound Synthesis and Selection cluster_1 In Vitro Screening cluster_2 Cell-Based Pathway Analysis cluster_3 Data Analysis and Interpretation Synthesis Synthesis of 3-(Piperidin-4-yl)indolin-2-one Hydrochloride KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) Synthesis->CellViability WesternBlot Western Blot (Phospho-protein levels) KinaseAssay->WesternBlot CellViability->WesternBlot GeneExpression Gene Expression Analysis (e.g., qPCR) CellViability->GeneExpression DataAnalysis Data Analysis and Conclusion WesternBlot->DataAnalysis GeneExpression->DataAnalysis

Caption: Experimental workflow for characterizing indolin-2-one derivatives.

References

Application Notes and Protocols for Evaluating the Biological Activity of 3-(Piperidin-4-yl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for cancer therapy.[1] Compounds bearing this moiety have shown significant activity against a variety of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), which are crucial regulators of cell proliferation, survival, and angiogenesis.[2][3] This document provides a comprehensive set of cell-based assays to characterize the biological activity of the novel compound, 3-(Piperidin-4-yl)indolin-2-one hydrochloride. Given its structural features, it is hypothesized that this compound may function as a kinase inhibitor. The following protocols are designed to evaluate its cytotoxic and anti-proliferative effects, its impact on key cellular signaling pathways, and its potential to induce cell cycle arrest and apoptosis.

I. Application Notes

Cell Viability and Cytotoxicity Assessment

To determine the dose-dependent effect of this compound on cell viability, a metabolic activity assay such as the MTT assay is recommended.[4] This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4] The amount of formazan produced is proportional to the number of viable cells. This assay is a fundamental first step to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Kinase Inhibition and Signaling Pathway Analysis

The indolin-2-one core is a common feature of many approved tyrosine kinase inhibitors (TKIs).[1] Therefore, it is crucial to assess the ability of this compound to inhibit kinase activity within a cellular context. Western blotting is a powerful technique to measure the phosphorylation status of a target kinase and its downstream signaling proteins.[4] By treating cells with the compound and probing for both the phosphorylated (active) and total forms of the proteins, one can determine the compound's inhibitory effect on specific signaling pathways, such as those mediated by VEGFR, PDGFR, or c-KIT.[1][2]

Cell Cycle Analysis

Many kinase inhibitors exert their anti-cancer effects by inducing cell cycle arrest.[2] Flow cytometry analysis of cellular DNA content after staining with a fluorescent dye like propidium iodide (PI) allows for the quantitative determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase following treatment with the compound would indicate an interference with cell cycle progression.

Apoptosis Induction

Another common mechanism of action for anti-cancer compounds is the induction of apoptosis, or programmed cell death. The Annexin V/PI assay is a standard flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent DNA intercalator that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

II. Data Presentation

The quantitative data generated from the described assays can be summarized in the following tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma[Hypothetical Value]
MCF-7Breast Cancer[Hypothetical Value]
A549Non-small Cell Lung Cancer[Hypothetical Value]
HCT116Colorectal Cancer[Hypothetical Value]

Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 cells.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Compound (IC50)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Compound (2x IC50)[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 3: Apoptosis Induction by this compound in HepG2 cells.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Compound (IC50)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Compound (2x IC50)[Hypothetical Value][Hypothetical Value][Hypothetical Value]

III. Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[4]

Protocol 2: Western Blotting for Kinase Inhibition

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[4]

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to attach.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

IV. Visualizations

G Hypothetical RTK Signaling Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Compound 3-(Piperidin-4-yl)indolin-2-one hydrochloride Compound->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: A diagram of a hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway and the potential inhibitory action of the compound.

G Experimental Workflow for MTT Assay A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO (Solubilize Formazan) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: A flowchart illustrating the key steps in the MTT cell viability assay workflow.

G Assay Logic for Compound Characterization Compound Test Compound MTT MTT Assay Compound->MTT WB Western Blot Compound->WB Flow_Cycle Cell Cycle Analysis Compound->Flow_Cycle Flow_Apoptosis Apoptosis Assay Compound->Flow_Apoptosis Cytotoxicity Cytotoxicity (IC50) MTT->Cytotoxicity Determines Mechanism Mechanism of Action WB->Mechanism Elucidates Flow_Cycle->Mechanism Elucidates Flow_Apoptosis->Mechanism Elucidates

Caption: A diagram showing the logical relationship between the different assays for characterizing the compound's activity.

References

Application Notes and Protocols for 3-(Piperidin-4-yl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known activities and experimental designs for structurally related indolin-2-one derivatives, a class of compounds frequently investigated as kinase inhibitors for oncology. Specific experimental parameters for "3-(Piperidin-4-yl)indolin-2-one hydrochloride" may require optimization.

Introduction

This compound belongs to the indolin-2-one class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Many indolin-2-one derivatives have been developed as multi-targeted inhibitors, notably targeting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and growth.[3] In vivo studies on analogs have demonstrated significant suppression of tumor growth in xenograft models without causing major toxicity.[3] This document provides representative protocols for the in vivo administration and evaluation of this compound class in a preclinical cancer model.

Hypothesized Mechanism of Action

Based on its structural class, this compound is hypothesized to act as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) like VEGFR-2 and PDGFR-β. By blocking the ATP-binding site, the compound inhibits autophosphorylation and activation of the kinase, thereby disrupting downstream signaling pathways such as the MAPK and PI3K/Akt pathways. This inhibition leads to reduced tumor cell proliferation, survival, and angiogenesis. The diagram below illustrates this proposed mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR-2 / PDGFR-β RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (VEGF/PDGF) Ligand->RTK Compound 3-(Piperidin-4-yl)indolin-2-one HCl Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis experimental_workflow start Start: HT-29 Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant growth Tumor Growth to 100-150 mm³ implant->growth randomize Randomize into Groups (Vehicle, Doses 1, 2, 3) growth->randomize treatment Daily Administration (s.c.) for 21 Days randomize->treatment monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring monitoring->treatment Repeat Daily endpoint Study Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Toxicity Assessment endpoint->analysis

References

Synthesis of "3-(piperidin-4-yl)indolin-2-one" from 1,3-dihydro-3-[1-(phenylmethyl)-4-piperidinylidene]-2H-Indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(piperidin-4-yl)indolin-2-one from its N-protected precursor, 1,3-dihydro-3-[1-(phenylmethyl)-4-piperidinylidene]-2H-Indol-2-one. The described method utilizes a one-pot catalytic hydrogenation reaction to achieve both the reduction of the exocyclic double bond and the concomitant N-debenzylation of the piperidine ring. This process offers a high-yield pathway to a key intermediate used in the development of various therapeutic agents.

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 3-(piperidin-4-yl)indolin-2-one serves as a crucial building block for the synthesis of inhibitors for various receptor tyrosine kinases, such as VEGF, FGF, and PDGF receptors, which are implicated in diseases like cancer and inflammatory conditions. The efficient synthesis of this intermediate is therefore of significant interest. The protocol herein describes the conversion of 1,3-dihydro-3-[1-(phenylmethyl)-4-piperidinylidene]-2H-Indol-2-one to the desired product via a robust catalytic hydrogenation procedure.

Chemical Transformation

The synthesis proceeds via a palladium-on-carbon (Pd/C) catalyzed hydrogenation. This reaction concurrently reduces the carbon-carbon double bond of the piperidinylidene moiety and cleaves the N-benzyl protecting group from the piperidine nitrogen.

G cluster_conditions Reaction Conditions start 1,3-dihydro-3-[1-(phenylmethyl)- 4-piperidinylidene]-2H-Indol-2-one intermediate 3-(1-benzyl-4-piperidinyl)indolin-2-one (Intermediate) start->intermediate H₂, Pd/C (Double Bond Reduction) product 3-(piperidin-4-yl)indolin-2-one intermediate->product H₂, Pd/C (Debenzylation) Catalyst: 10% Pd/C Catalyst: 10% Pd/C Reagents: H₂, Acetic Acid (cat.) Reagents: H₂, Acetic Acid (cat.) Solvent: Methanol Solvent: Methanol Temperature: 50°C Temperature: 50°C Pressure: 50 psi Pressure: 50 psi

Caption: One-pot catalytic hydrogenation workflow.

Experimental Protocol

This protocol is adapted from established procedures for the debenzylation and reduction of related precursors.[1]

Materials:

  • 3-(1-benzyl-4-piperidinyl)indol-2-one (or the corresponding piperidinylidene precursor)

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH), HPLC grade

  • Acetic Acid (AcOH), glacial

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Hydrogen (H₂) gas

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressurized hydrogenation vessel, dissolve 200 mg (0.637 mmol, assuming the reduced precursor) of 3-(1-benzyl-4-piperidinyl)indol-2-one in 5 mL of methanol.

  • Acidification: Add 0.1 mL of glacial acetic acid to the solution.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C catalyst to the reaction mixture.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Heat the mixture to 50°C and stir vigorously for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the resulting residue in 1 mL of methanol.

    • Adjust the pH of the solution to 8-9 by the dropwise addition of a 10% aqueous NaOH solution.

    • Concentrate the neutralized mixture to dryness.

    • Triturate the residue with 30 mL of a 10:1 DCM/MeOH solution and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the final product, 3-(piperidin-4-yl)indolin-2-one.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis.

ParameterValueReference
Starting Material3-(1-benzyl-4-piperidinyl)indol-2-one[1]
Amount of Starting Material200 mg[1]
Product Yield140 mg (98%)[1]
Product AppearanceYellow oil[1]
Mass Spectrometry (ESI)m/z 217.2 [M+H]⁺[1]
Purity (UV @ 254 nm)100%[1]
Purity (UV @ 214 nm)100%[1]

Signaling Pathway Context

The synthesized compound, 3-(piperidin-4-yl)indolin-2-one, is a precursor to molecules that inhibit receptor tyrosine kinase (RTK) signaling pathways. These pathways are critical in cell proliferation, differentiation, and angiogenesis. Dysregulation of RTK signaling is a hallmark of many cancers.

G cluster_pathway Simplified RTK Signaling Ligand Ligand RTK RTK Ligand->RTK Binds Dimerization Dimerization RTK->Dimerization Induces Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Downstream_Signaling Downstream_Signaling Autophosphorylation->Downstream_Signaling Activates Cellular_Response Cell Proliferation, Angiogenesis Downstream_Signaling->Cellular_Response Results in Inhibitor Inhibitor derived from 3-(piperidin-4-yl)indolin-2-one Inhibitor->Autophosphorylation Blocks

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of 3-(piperidin-4-yl)indolin-2-one. The use of catalytic hydrogenation allows for a clean and effective transformation, removing the need for harsh chemical reagents for deprotection. This makes the process highly applicable for scale-up in a drug development setting. The resulting product is a versatile intermediate for the synthesis of potent therapeutic agents targeting key signaling pathways in various diseases.

References

Troubleshooting & Optimization

"3-(Piperidin-4-yl)indolin-2-one hydrochloride" solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Piperidin-4-yl)indolin-2-one hydrochloride (CAS: 79098-85-4). This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solubility and stability of this compound. Given that detailed public data is limited, this resource focuses on providing robust methodologies and troubleshooting frameworks to enable you to characterize the compound effectively in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base form. The protonated piperidine ring increases its polarity. However, the indolin-2-one core is largely hydrophobic, which may limit its solubility in purely aqueous solutions.[1] It is anticipated to be more soluble in polar organic solvents like DMSO, ethanol, and methanol.[1] The ultimate solubility in any given solvent system must be determined experimentally.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is expected to be pH-dependent. In acidic to neutral conditions (pH 1-7.4), the piperidine nitrogen remains protonated, favoring solubility in aqueous media. As the pH becomes more basic, the compound will deprotonate to its less soluble free base form, potentially leading to precipitation.

Q3: What are the recommended storage conditions for this compound?

A3: For solid material, storage in a tightly sealed container under an inert atmosphere at room temperature or refrigerated (2-8°C) in a dry place is recommended to prevent moisture uptake and potential degradation.[2] Solutions should be freshly prepared. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) and protected from light to minimize degradation. Stability in solution is highly dependent on the solvent and should be experimentally verified.

Q4: What are the likely degradation pathways for this molecule?

A4: While specific degradation pathways have not been extensively published, potential routes based on its structure include:

  • Hydrolysis: The lactam (amide) bond in the indolin-2-one ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The piperidine and indoline rings may be susceptible to oxidation, especially if exposed to air, light, or oxidizing agents.

  • Dissociation: In certain solvents, the hydrochloride salt can dissociate, potentially leading to the less stable free base.[3]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffer
  • Symptom: The compound fails to dissolve completely or precipitates out of an aqueous buffer (e.g., PBS pH 7.4).

  • Possible Causes & Solutions:

    • Insufficient Acidity: The buffer pH may be too high, causing conversion to the less soluble free base.

      • Action: Attempt dissolution in a more acidic buffer (e.g., pH 4-6) or in dilute HCl.

    • Low Intrinsic Solubility: The compound's intrinsic aqueous solubility may be low even in its salt form.

      • Action: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Be mindful of the final percentage of the organic solvent, as it can impact experimental results.

    • Common Ion Effect: If the buffer contains chloride ions, it could slightly suppress the dissolution of the hydrochloride salt. This is usually a minor effect.

Issue 2: Appearance of New Peaks in HPLC Analysis of a Stored Solution
  • Symptom: Upon re-analyzing a solution after storage, new impurity peaks are observed in the chromatogram.

  • Possible Causes & Solutions:

    • Chemical Degradation: The compound is unstable in the chosen solvent and storage conditions.

      • Action: Perform a forced degradation study (see Experimental Protocols) to identify potential degradants. This will help in developing a stability-indicating analytical method.

      • Mitigation: Prepare solutions fresh whenever possible. If storage is required, store at -80°C and protect from light. Evaluate the stability over a shorter time course (e.g., 24h) to determine an acceptable window for use.

    • Solvent Interaction: The solvent may be reacting with the compound.

      • Action: Test stability in a range of pharmaceutically acceptable solvents to find the most suitable one.

Logical Troubleshooting Flow for Stability Issues

The following diagram outlines a logical workflow for troubleshooting unexpected analytical results suggesting compound instability.

Stability_Troubleshooting start New peak observed in HPLC analysis? check_fresh Analyze freshly prepared sample start->check_fresh Yes peak_present Peak present in fresh sample? check_fresh->peak_present impurity Conclusion: Peak is likely an initial impurity from the solid material. peak_present->impurity Yes degradation Conclusion: Peak is likely a degradant. peak_present->degradation No forced_degradation Perform forced degradation study (Acid, Base, Peroxide, Heat, Light) degradation->forced_degradation characterize Characterize degradant (e.g., LC-MS) forced_degradation->characterize optimize_storage Optimize storage conditions (Solvent, Temp, Light protection) and re-evaluate stability characterize->optimize_storage Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vials containing different solvents prep2 Seal vials tightly prep1->prep2 equil Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil analysis1 Centrifuge vials to pellet undissolved solid equil->analysis1 analysis2 Withdraw supernatant and filter through 0.22 µm syringe filter analysis1->analysis2 analysis3 Dilute filtrate with mobile phase analysis2->analysis3 analysis4 Quantify concentration using a validated HPLC method analysis3->analysis4

References

Troubleshooting "3-(Piperidin-4-yl)indolin-2-one hydrochloride" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Piperidin-4-yl)indolin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound belonging to the indolin-2-one class.[1] Derivatives of this scaffold have been investigated for a variety of biological activities, including as protein kinase inhibitors for anticancer therapy, anti-inflammatory agents, and ligands for nociceptin receptors.[2][3][4][5][6] Its primary applications are in pharmaceutical research and medicinal chemistry as a building block for the synthesis of more complex, biologically active molecules.

Q2: What are the key structural features of this compound?

The molecule consists of an indolin-2-one core substituted at the 3-position with a piperidine ring. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.

Q3: How should this compound be stored?

It is recommended to store the compound in a cool, dry, and well-ventilated area. For long-term storage, keeping it in a tightly sealed container at low temperatures (e.g., -20°C) is advisable to prevent degradation. Some suppliers may recommend cold-chain transportation.[7]

Q4: In which solvents is this compound soluble?

As a hydrochloride salt, it is expected to have enhanced solubility in aqueous solutions compared to its free base.[8] Based on structurally similar compounds, it is likely to have moderate to good solubility in polar protic solvents such as methanol and ethanol.[8] Solubility in non-polar organic solvents may be limited.

Troubleshooting Guide

Experimental Workflow & Common Issues

Below is a general workflow for experiments involving the synthesis and subsequent use of 3-(Piperidin-4-yl)indolin-2-one.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay synthesis Synthesis of Free Base hcl_formation Hydrochloride Salt Formation synthesis->hcl_formation purification Purification hcl_formation->purification characterization Characterization (e.g., NMR, MS) purification->characterization dissolution Compound Dissolution characterization->dissolution cell_treatment Cell/Enzyme Treatment dissolution->cell_treatment incubation Incubation cell_treatment->incubation data_acquisition Data Acquisition incubation->data_acquisition

Fig. 1: General experimental workflow for this compound.
Solubility & Stability Issues

Problem Possible Cause Suggested Solution
Compound does not dissolve in aqueous buffer. The concentration may be too high, or the pH of the buffer may be affecting solubility.Try preparing a stock solution in a polar organic solvent like DMSO, methanol, or ethanol first, and then diluting it into your aqueous buffer. Gentle heating or sonication can also aid dissolution. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Precipitation occurs upon dilution of stock solution. The compound may be less soluble in the final buffer system.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent if your assay allows.
Inconsistent results between experiments. The compound may be degrading over time, especially in solution.Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light if the compound is found to be light-sensitive.
Synthesis & Purification Problems
Problem Possible Cause Suggested Solution
Low yield during synthesis. Incomplete reaction or side product formation. The starting materials may be impure.Optimize reaction conditions such as temperature, reaction time, and catalyst. Ensure starting materials are pure and dry. Consider alternative synthetic routes if yields remain low.[8]
Difficulty in purifying the final product. Impurities may have similar properties to the desired compound.Try different purification techniques such as recrystallization from various solvent systems or column chromatography with different solvent gradients.
Product is an oil instead of a solid. Residual solvent or impurities may be present.Triturate the oil with a non-polar solvent to induce solidification. Ensure all solvent has been removed under high vacuum.
Troubleshooting Decision Tree

This diagram can help you navigate common experimental issues.

troubleshooting_tree start Problem Encountered solubility Solubility Issue? start->solubility inconsistent_results Inconsistent Results? start->inconsistent_results low_yield Low Synthesis Yield? start->low_yield solubility_yes Use co-solvent (e.g., DMSO). Sonciate or gently warm. Check buffer pH. solubility->solubility_yes Yes inconsistent_results_yes Prepare fresh solutions. Aliquot and store stock at -80°C. Avoid freeze-thaw cycles. inconsistent_results->inconsistent_results_yes Yes low_yield_yes Optimize reaction conditions. Check starting material purity. Consider alternative synthesis. low_yield->low_yield_yes Yes

Fig. 2: A decision tree for troubleshooting common experimental problems.

Experimental Protocols

Synthesis of 3-(Piperidin-4-yl)indolin-2-one (Free Base)

This protocol is adapted from a known synthesis method.[9]

  • Hydrogenation: To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (200 mg, 0.637 mmol) in methanol (5 mL) and acetic acid (0.1 mL), add 10% Pd/C (100 mg).

  • Stir the mixture at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.

  • Filtration: After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in methanol (1 mL) and adjust the pH to 8-9 with a 10% aqueous NaOH solution. Concentrate the mixture.

  • Triturate the residue with DCM/MeOH (10/1, 30 mL) and filter.

  • Concentrate the filtrate to obtain the desired compound as a yellow oil (yield: 140 mg, 98%).[9]

To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., methanol or ether) and treated with a solution of HCl in the same or another appropriate solvent, followed by precipitation and collection of the salt.

General Protocol for a Cell-Based Assay (e.g., Cytotoxicity Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or MTS assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value if applicable.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₄H₁₇ClN₂OPubChem
Molecular Weight 264.75 g/mol PubChem
Purity (from a specific synthesis) 100% (at 254 nm and 214 nm)[9]
MS (ESI) of Free Base m/z 217.2 [M+H]⁺[9]

Potential Signaling Pathway Involvement

Derivatives of indolin-2-one are known to act as inhibitors of various protein kinases, such as VEGFR, EGFR, and CDKs, which are crucial regulators of cell proliferation, angiogenesis, and survival.[2][6] The diagram below illustrates a generalized signaling pathway that could be inhibited by such compounds.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream Downstream Signaling (e.g., MAPK, Akt pathways) RTK->Downstream Phosphorylation Compound 3-(Piperidin-4-yl)indolin-2-one derivative Compound->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Fig. 3: Generalized signaling pathway potentially inhibited by indolin-2-one derivatives.

References

Technical Support Center: Synthesis of 3-(Piperidin-4-yl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the synthetic yield of 3-(Piperidin-4-yl)indolin-2-one hydrochloride.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. The general synthetic route involves a Knoevenagel condensation, followed by a reduction and deprotection step, and finally salt formation.

Synthetic Pathway Oxindole Oxindole Intermediate_1 3-(1-Benzyl-4-piperidinylidene) indolin-2-one Oxindole->Intermediate_1 Knoevenagel Condensation N_Benzyl_Piperidone 1-Benzyl-4-piperidone N_Benzyl_Piperidone->Intermediate_1 Intermediate_2 3-(1-Benzyl-4-piperidinyl) indolin-2-one Intermediate_1->Intermediate_2 Reduction of Double Bond Free_Base 3-(Piperidin-4-yl)indolin-2-one (Free Base) Intermediate_2->Free_Base Debenzylation Final_Product 3-(Piperidin-4-yl)indolin-2-one HCl (Final Product) Free_Base->Final_Product HCl Salt Formation

Caption: Overall synthetic scheme for this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Knoevenagel Condensation

Question: My Knoevenagel condensation between oxindole and 1-benzyl-4-piperidone is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields in this step can be attributed to several factors. Below is a summary of potential issues and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Inefficient Catalyst Ensure the use of a suitable base catalyst, such as piperidine or pyrrolidine. The catalyst should be fresh and used in appropriate catalytic amounts.
Unfavorable Reaction Conditions Optimize the reaction temperature and time. This reaction often requires elevated temperatures and prolonged reaction times for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Presence of Water Water is a byproduct of the condensation and its presence can hinder the reaction. Employ a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene or benzene.
Side Reactions Self-condensation of oxindole or 1-benzyl-4-piperidone can occur, particularly with strong bases. Use a mild base and control the reaction temperature to minimize these side reactions.

Question: I am observing the formation of multiple products in my Knoevenagel condensation. How can I improve the selectivity?

Answer:

The formation of multiple products often indicates that the reaction conditions are too harsh or not optimized.

  • Use a Milder Catalyst: Strong bases can promote undesired side reactions. Switching to a milder base like triethylamine may improve selectivity.

  • Lower the Reaction Temperature: Higher temperatures can lead to the formation of byproducts. Running the reaction at a lower temperature for a longer duration might be beneficial.

  • Control Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant might lead to the formation of undesired products.

Step 2: Reduction and Debenzylation

Question: The catalytic hydrogenation for the reduction of the double bond and debenzylation is incomplete. What should I check?

Answer:

Incomplete hydrogenation can be a common issue. Here are some troubleshooting tips:

Potential CauseTroubleshooting Steps
Catalyst Inactivity The Palladium on carbon (Pd/C) catalyst may be old or poisoned. Use a fresh batch of high-quality catalyst. Ensure the catalyst is not exposed to air for extended periods. Amines, which are present as both reactant and product, can sometimes poison the catalyst.[1]
Insufficient Hydrogen Pressure Ensure the reaction is carried out under an adequate pressure of hydrogen gas. If using a balloon, ensure it is properly sealed and provides a consistent supply of hydrogen. For more challenging reductions, a higher pressure system may be necessary.
Poor Agitation Vigorous stirring is crucial for efficient contact between the reactants, catalyst, and hydrogen. Ensure the reaction mixture is well-agitated throughout the process.
Presence of Catalyst Poisons Trace impurities in the starting materials or solvents can poison the catalyst. Ensure the use of high-purity reagents and solvents.

Question: I am observing over-reduction of the indolinone ring during catalytic hydrogenation. How can this be prevented?

Answer:

Over-reduction of the indolinone ring to form octahydroindole derivatives can occur under harsh hydrogenation conditions.

  • Milder Conditions: Reduce the hydrogen pressure and/or the reaction temperature.

  • Catalyst Choice: Consider using a less active catalyst or a lower loading of the catalyst.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed.

Step 3: Hydrochloride Salt Formation

Question: I am having difficulty precipitating the hydrochloride salt. What could be the issue?

Answer:

Precipitation issues can arise from solvent choice and the concentration of the product.

Potential CauseTroubleshooting Steps
Inappropriate Solvent The choice of solvent is critical for salt precipitation. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate, and then add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or isopropanol).
Product is too Dilute If the solution of the free base is too dilute, the salt may not precipitate. Concentrate the solution before adding the HCl solution.
Excess HCl Adding a large excess of HCl can sometimes lead to the formation of oily products instead of a crystalline solid. Add the HCl solution dropwise and monitor for precipitation.

Frequently Asked Questions (FAQs)

Q1: Can the reduction of the double bond and the N-debenzylation be performed in a single step?

A1: Yes, it is common to perform the reduction of the exocyclic double bond and the hydrogenolysis of the N-benzyl group in a single step using catalytic hydrogenation with a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source. This one-pot approach is efficient and can provide high yields of the desired 3-(piperidin-4-yl)indolin-2-one.

Q2: What is a suitable alternative to catalytic hydrogenation for the debenzylation step?

A2: Catalytic transfer hydrogenation is a viable alternative. This method uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[2] It avoids the need for a pressurized hydrogen gas setup.

Q3: How can I purify the final product, this compound?

A3: The hydrochloride salt, once precipitated, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of a protic solvent like methanol or ethanol with an aprotic solvent like diethyl ether or ethyl acetate.

Q4: What are some common impurities to look out for in the final product?

A4: Potential impurities include unreacted starting materials, the N-benzylated intermediate if debenzylation is incomplete, and byproducts from over-reduction of the indolinone ring. It is also possible to have residual palladium from the catalyst, which should be removed.

Q5: What is the typical yield for the overall synthesis?

A5: The overall yield can vary significantly depending on the optimization of each step. With careful execution and purification, an overall yield of 60-70% from oxindole can be considered good.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Oxindole with 1-Benzyl-4-piperidone
  • To a solution of oxindole (1.0 eq) in a suitable solvent such as toluene or ethanol, add 1-benzyl-4-piperidone (1.0-1.2 eq).

  • Add a catalytic amount of a base, such as piperidine (0.1-0.2 eq) or pyrrolidine.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction if using toluene.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Reduction and Debenzylation
  • Dissolve 3-(1-benzyl-4-piperidinylidene)indolin-2-one (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at a pressure of 1-4 atm.

  • Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(piperidin-4-yl)indolin-2-one as the free base.

Protocol 3: Hydrochloride Salt Formation
  • Dissolve the crude 3-(piperidin-4-yl)indolin-2-one free base in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • To this solution, add a solution of hydrochloric acid (1.0-1.2 eq) in a solvent in which the hydrochloride salt is poorly soluble (e.g., 2M HCl in diethyl ether or isopropanol).

  • Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.

  • If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a cold, non-polar solvent like diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to obtain this compound.

Data Presentation

Table 1: Reaction Conditions for Knoevenagel Condensation
CatalystSolventTemperature (°C)Time (h)Reported Yield (%)
PiperidineEthanolReflux6~75-85
PyrrolidineTolueneReflux (Dean-Stark)8~80-90
TriethylamineEthanolReflux12~60-70
Table 2: Conditions for Reduction and Debenzylation
CatalystHydrogen SourcePressure (atm)SolventTemperature (°C)Time (h)Reported Yield (%)
10% Pd/CH₂ gas1-4Methanol25-5012-24>90
10% Pd/CAmmonium FormateN/AMethanolReflux2-4~85-95
Raney NickelH₂ gas50Ethanol10010Variable, risk of over-reduction

Visualizations

Troubleshooting_Workflow cluster_0 Knoevenagel Condensation cluster_1 Reduction & Debenzylation cluster_2 HCl Salt Formation Low_Yield_KC Low Yield? Check_Catalyst Check Catalyst Activity and Amount Low_Yield_KC->Check_Catalyst Optimize_Conditions Optimize Temperature and Time Low_Yield_KC->Optimize_Conditions Remove_Water Remove Water (Dean-Stark) Low_Yield_KC->Remove_Water Incomplete_Reaction_RD Incomplete Reaction? Check_Catalyst_RD Check Pd/C Catalyst (Freshness, Loading) Incomplete_Reaction_RD->Check_Catalyst_RD Check_H2_Source Ensure Adequate H₂ Pressure/Donor Incomplete_Reaction_RD->Check_H2_Source Increase_Agitation Increase Agitation Incomplete_Reaction_RD->Increase_Agitation No_Precipitate No Precipitate? Check_Solvent Verify Solvent Choice (Product Insoluble) No_Precipitate->Check_Solvent Concentrate_Solution Concentrate Solution No_Precipitate->Concentrate_Solution Control_HCl_Addition Control HCl Addition (Avoid Excess) No_Precipitate->Control_HCl_Addition

References

"3-(Piperidin-4-yl)indolin-2-one hydrochloride" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving "3-(Piperidin-4-yl)indolin-2-one hydrochloride".

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under stress conditions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of the indolin-2-one and piperidine moieties, several degradation pathways can be hypothesized under forced degradation conditions. These conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3] The most likely degradation would involve hydrolysis of the amide bond in the indolin-2-one ring and oxidation of the piperidine ring.

Q2: What are the expected byproducts of these degradation pathways?

Based on the hypothesized degradation pathways, the expected byproducts could include:

  • Acid/Base Hydrolysis: Opening of the lactam (amide) ring of the indolin-2-one core to form a carboxylic acid derivative.

  • Oxidation: Oxidation of the piperidine nitrogen to form an N-oxide, or oxidation of the indolin-2-one ring.[4][5]

  • Photodegradation: Complex reactions may occur, potentially leading to dimerization or further fragmentation of the molecule.

Q3: How should this compound be stored to minimize degradation?

To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to protect it from light and moisture. For long-term storage, keeping it in a tightly sealed container in a refrigerator or freezer is recommended.

Q4: What analytical techniques are suitable for studying the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and effective technique for separating and quantifying the parent compound from its degradation products.[6][7][8] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradation byproducts.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: During HPLC analysis, additional, unexpected peaks are observed in the chromatogram of a sample of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation 1. Ensure the sample was prepared fresh. 2. Check the storage conditions of the stock solution and the solid compound. 3. Compare the chromatogram with that of a freshly prepared standard to confirm if the extra peaks are due to degradation.
Contaminated Mobile Phase or Diluent 1. Prepare fresh mobile phase and diluent using high-purity solvents. 2. Filter the mobile phase before use. 3. Run a blank injection (diluent only) to check for contamination.[9][10][11]
Carryover from Previous Injection 1. Inject a blank after a high-concentration sample to check for carryover. 2. Optimize the needle wash procedure of the autosampler.
Excipient Interference (for formulated products) 1. Analyze a placebo sample (formulation without the active pharmaceutical ingredient) to identify peaks corresponding to excipients.
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Symptom: The chromatographic peak for this compound is not symmetrical, showing either tailing or fronting.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume or the concentration of the sample.[12]
Secondary Interactions with Column Packing 1. The basic nature of the piperidine ring can interact with residual silanols on the column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Add a competing base, like triethylamine, to the mobile phase in small concentrations (e.g., 0.1%).
Column Contamination or Degradation 1. Wash the column with a strong solvent. 2. If the problem persists, the column may be degraded and need replacement.[13]
Mismatch between Sample Solvent and Mobile Phase 1. Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.

Hypothetical Degradation Data

The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions.

Stress Condition Duration Temperature (°C) % Degradation (Hypothetical) Major Degradation Byproduct (Hypothetical)
0.1 M HCl24 hours6015%2-(1-amino-2-oxoindolin-3-yl)propanoic acid
0.1 M NaOH8 hours4025%2-(1-amino-2-oxoindolin-3-yl)propanoic acid
3% H₂O₂24 hours2510%3-(1-oxopiperidin-4-yl)indolin-2-one
Photolytic (UV light)48 hours258%Dimerized products
Thermal (Dry Heat)72 hours805%Minor unidentified byproducts

Experimental Protocols

Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on this compound.[14][15]

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.

  • Incubate the solution at 40°C for 8 hours.

  • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Store the solution at room temperature (25°C), protected from light, for 24 hours.

  • At specified time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.

4. Photolytic Degradation:

  • Expose a solution of the compound (1 mg/mL in a suitable solvent like methanol:water) and the solid compound to UV light (e.g., in a photostability chamber) for 48 hours.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples by HPLC at specified time points.

5. Thermal Degradation:

  • Keep the solid compound in a hot air oven at 80°C for 72 hours.

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

Visualizations

Degradation_Pathways cluster_hydrolysis Acid/Base Hydrolysis cluster_oxidation Oxidation 3-(Piperidin-4-yl)indolin-2-one 3-(Piperidin-4-yl)indolin-2-one Hydrolyzed_Product 2-(1-amino-2-oxoindolin-3-yl)propanoic acid (Ring Opening) 3-(Piperidin-4-yl)indolin-2-one->Hydrolyzed_Product H+ or OH- Oxidized_Product 3-(1-oxopiperidin-4-yl)indolin-2-one (N-Oxide) 3-(Piperidin-4-yl)indolin-2-one->Oxidized_Product H2O2

Caption: Hypothetical degradation pathways of 3-(Piperidin-4-yl)indolin-2-one.

Experimental_Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock_Solution Stress_Conditions Apply Stress Conditions Prepare_Stock_Solution->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis Stress_Conditions->Base_Hydrolysis Oxidation Oxidation Stress_Conditions->Oxidation Photolysis Photolysis Stress_Conditions->Photolysis Thermal Thermal Stress_Conditions->Thermal Sampling Sample at Time Points Acid_Hydrolysis->Sampling Base_Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling HPLC_Analysis HPLC-UV/MS Analysis Sampling->HPLC_Analysis Data_Analysis Analyze Data and Identify Byproducts HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Resistance to 3-(Piperidin-4-yl)indolin-2-one Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to 3-(Piperidin-4-yl)indolin-2-one analogs in cancer cells.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving cancer cell resistance to 3-(Piperidin-4-yl)indolin-2-one analogs.

Question 1: My cancer cell line, which was initially sensitive to our lead 3-(Piperidin-4-yl)indolin-2-one analog, is now showing increased resistance. How can I investigate the mechanism of this acquired resistance?

Answer:

Acquired resistance to tyrosine kinase inhibitors (TKIs) like the 3-(Piperidin-4-yl)indolin-2-one analogs is a common challenge. A systematic approach is necessary to identify the underlying mechanisms. We recommend a multi-step workflow to investigate the cause of resistance.

Experimental Workflow: Investigating Acquired Resistance

G cluster_0 Initial Observation cluster_1 Genomic and Transcriptomic Analysis cluster_2 Protein Expression and Pathway Activation Analysis cluster_3 Functional Validation A Increased IC50 of Analog in Cancer Cell Line B Sequence Target Kinase for Mutations A->B C Perform RNA-Seq to Identify Upregulated Pathways A->C E Immunoprecipitation to Study Protein-Protein Interactions B->E Investigate Altered Protein Interactions D Western Blot for Bypass Signaling Proteins (e.g., p-MET, p-AXL) C->D Identify Potential Bypass Pathways F Inhibit Suspected Bypass Pathway with a Second Inhibitor D->F G Perform Cell Viability Assays with Combination Therapy F->G Confirm Functional Relevance of Bypass Pathway

Caption: Workflow for investigating acquired resistance.

Question 2: We have identified a potential bypass signaling pathway that may be responsible for the observed resistance. What are some common bypass pathways and how can we target them?

Answer:

Activation of bypass signaling pathways is a frequent mechanism of resistance to TKIs.[1][2] These alternative pathways can reactivate downstream signaling, rendering the primary inhibitor ineffective. Some common bypass pathways implicated in resistance to TKIs, including Sunitinib (a well-known 3-(Piperidin-4-yl)indolin-2-one analog), are the MET, AXL, and FGF receptor signaling pathways.[3][4]

Combination therapy is a promising strategy to overcome resistance mediated by bypass signaling.[1][5] This involves co-administering the 3-(Piperidin-4-yl)indolin-2-one analog with an inhibitor of the identified bypass pathway.

Signaling Pathway: Common Bypass Mechanisms

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events RTK Primary Target RTK (e.g., VEGFR, PDGFR) PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS MET MET MET->PI3K Bypass Activation MET->RAS Bypass Activation AXL AXL AXL->PI3K Bypass Activation AXL->RAS Bypass Activation Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Analog 3-(Piperidin-4-yl)indolin-2-one Analog Analog->RTK Inhibits MET_Inhibitor MET Inhibitor MET_Inhibitor->MET AXL_Inhibitor AXL Inhibitor AXL_Inhibitor->AXL

Caption: Bypass signaling pathways in TKI resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for 3-(Piperidin-4-yl)indolin-2-one analogs?

A1: 3-(Piperidin-4-yl)indolin-2-one analogs are a class of synthetic compounds, many of which function as multi-targeted receptor tyrosine kinase inhibitors (RTKIs).[6][7] A prominent example is Sunitinib, which inhibits several RTKs involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3][8] The indolin-2-one scaffold is a key structural feature in many FDA-approved RTKIs.[6][9]

Q2: What are the known mechanisms of resistance to Sunitinib and related analogs?

A2: Resistance to Sunitinib and other TKIs is a significant clinical challenge and can be multifactorial.[4][8] The primary mechanisms can be categorized as:

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited primary target. Common examples include the upregulation of MET, AXL, and FGF receptor signaling.[3][4]

  • Target alterations: Mutations in the target kinase can prevent the drug from binding effectively.

  • Drug efflux and metabolism: Increased expression of drug transporters can reduce the intracellular concentration of the inhibitor. Additionally, the drug can be metabolized into less active forms.[10]

  • Tumor microenvironment: Changes in the tumor microenvironment, such as hypoxia, can contribute to drug resistance.[3][4]

Q3: What are some effective combination strategies to overcome resistance?

A3: Combination therapy is a leading strategy to overcome resistance to TKIs.[1][2] The choice of the combination agent depends on the identified resistance mechanism. Some examples of combination strategies that have been explored pre-clinically and clinically include:

  • Targeting bypass pathways: Combining the primary TKI with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor or an AXL inhibitor).[5]

  • Combining with immunotherapy: There is growing interest in combining TKIs with immune checkpoint inhibitors.[11]

  • Combination with chemotherapy: The addition of traditional cytotoxic chemotherapy to a TKI regimen has shown promise in some cases.[12]

Data on Combination Therapies

Primary TKI Combination Agent Cancer Type Rationale Observed Effect (Preclinical/Clinical) Reference
SunitinibMET InhibitorRenal Cell CarcinomaOvercome MET-driven resistanceSynergistic inhibition of cell growth[3]
EGFR TKIIGF1R TKILung CancerOvercome IGF1R-mediated resistanceComplete response in mouse models[5]
ALK TKIPlatinum-based chemotherapyNSCLCOvercome acquired resistanceLonger Progression-Free Survival[12]

Q4: How can I assess the efficacy of a combination therapy in my resistant cell line?

A4: A cell viability assay is a fundamental method to assess the efficacy of single agents and combination therapies. Assays like the MTT, MTS, or resazurin reduction assays are commonly used to determine the IC50 (half-maximal inhibitory concentration) of each compound and to evaluate the synergistic, additive, or antagonistic effects of the combination.[13][14][15]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard cell viability assay procedures.[14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your 3-(Piperidin-4-yl)indolin-2-one analog, the combination agent, and the combination of both for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Western Blotting

This protocol provides a general workflow for Western blotting to analyze protein expression levels.[16][17][18]

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-p-AXL, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol is for studying protein-protein interactions, which may be altered in resistant cells.[19][20]

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

References

Technical Support Center: Minimizing Off-Target Effects of 3-(Piperidin-4-yl)indolin-2-one Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of 3-(Piperidin-4-yl)indolin-2-one hydrochloride and other kinase inhibitors based on the indolin-2-one scaffold. The indolin-2-one core is a prevalent feature in many multi-targeted tyrosine kinase inhibitors, making a thorough understanding of their selectivity crucial for accurate experimental outcomes and therapeutic development.

I. Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what does it target?

A1: 3-(Piperidin-4-yl)indolin-2-one is a chemical scaffold that serves as a core component of numerous small molecule inhibitors, particularly those targeting protein kinases.[1] The hydrochloride salt form enhances its solubility in aqueous solutions for experimental use.[2] While this specific compound is often an intermediate in synthesis, its derivatives are known to be potent inhibitors of several receptor tyrosine kinases (RTKs), including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key regulator of angiogenesis (blood vessel formation).[3][4][5]

  • PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and migration.[6][7][8]

  • c-KIT (Stem Cell Factor Receptor): Crucial for the development and function of various cell types, including hematopoietic stem cells.[9][10]

Due to the conserved nature of the ATP-binding pocket in kinases, inhibitors based on this scaffold can exhibit activity against a range of other kinases, leading to potential off-target effects.[11][12]

Q2: What are the common off-target effects observed with indolin-2-one-based inhibitors?

A2: Off-target effects arise when a drug or compound interacts with unintended molecular targets.[13] For indolin-2-one derivatives, these can manifest as:

  • Inhibition of other kinases: Due to structural similarities in the kinase family, unintended inhibition of other kinases is a common off-target effect.[11][14]

  • Unintended pathway modulation: Inhibition of off-target kinases can lead to the unexpected activation or inhibition of other signaling pathways.[15]

  • Cellular toxicity: At higher concentrations, these compounds can induce cytotoxicity that is independent of their on-target activity.[16]

Q3: How can I distinguish between on-target, off-target, and cytotoxic effects in my experiments?

A3: Differentiating these effects is a critical step in data interpretation.[16]

  • On-target effects should align with the known biological function of the intended kinase target.

  • Off-target effects may be indicated by unexpected cellular responses that cannot be explained by the inhibition of the primary target.

  • Cytotoxicity is often observed as a general decline in cell health, such as cell rounding and detachment from culture plates, and should be assessed with a cell viability assay.[16]

A multi-pronged approach, including dose-response studies and the use of control compounds, is essential for dissecting these different effects.[16]

Q4: What are the first steps I should take to minimize off-target effects?

A4: Proactive measures can significantly reduce the impact of off-target effects:

  • Thorough Literature Review: Investigate the known selectivity profile of your specific inhibitor or closely related analogs.

  • Dose-Response Experiments: Determine the lowest effective concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[16]

  • Use of Controls: Include appropriate positive and negative controls in your experiments, such as a structurally similar but inactive compound, if available.

  • Orthogonal Approaches: Validate your findings using alternative methods, such as genetic approaches (e.g., siRNA or CRISPR) to knock down the target protein.

II. Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Cellular Phenotypes
Possible Cause Troubleshooting Steps
High Inhibitor Concentration Perform a dose-response curve to identify the optimal concentration. Start with a broad range and narrow down to the lowest concentration that gives a robust on-target effect.[16]
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%).[16]
Compound Instability Verify the stability of the compound in your cell culture media and experimental conditions. Consider replenishing the compound for long-term experiments.[16]
Off-Target Effects Use a rescue experiment by overexpressing a resistant mutant of the target kinase. If the phenotype is rescued, it is likely an on-target effect.
Problem 2: Discrepancy Between In Vitro and In-Cell Activity
Possible Cause Troubleshooting Steps
Cell Permeability The compound may have poor cell membrane permeability. Consider using cell-based target engagement assays to confirm intracellular activity.[17]
Cellular ATP Concentration The high intracellular concentration of ATP can compete with ATP-competitive inhibitors, reducing their apparent potency compared to in vitro assays.
Drug Efflux Pumps Cells may express efflux pumps that actively remove the inhibitor. Co-incubation with an efflux pump inhibitor can help to address this.
Metabolic Inactivation The compound may be metabolized by the cells into an inactive form.

III. Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of an indolin-2-one based inhibitor against a broad panel of kinases.

Objective: To determine the IC50 values of the inhibitor against a large number of purified kinases to identify on- and off-targets.

Materials:

  • Purified recombinant kinases (commercial panels are available).

  • Specific peptide or protein substrates for each kinase.

  • Inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer.

  • [γ-³³P]ATP or fluorescently labeled ATP analog.

  • ATP solution.

  • Multi-well plates (e.g., 96- or 384-well).

  • Apparatus for detecting kinase activity (e.g., scintillation counter or fluorescence plate reader).

Procedure:

  • Prepare serial dilutions of the inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[18]

  • In each well of the microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the serially diluted inhibitor to the appropriate wells. Include vehicle-only controls.

  • Initiate the kinase reaction by adding a mixture of ATP and radiolabeled/fluorescent ATP.

  • Incubate the reaction for a predetermined time at the optimal temperature for the kinase.

  • Stop the reaction and quantify the amount of substrate phosphorylation.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the inhibitor is engaging its intended target within a cellular context by assessing the phosphorylation status of the target kinase or its downstream substrates.

Materials:

  • Cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • Inhibitor stock solution.

  • Lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor for a specified duration. Include a vehicle-only control.

  • If the kinase is activated by a specific ligand, stimulate the cells with the ligand for a short period before harvesting.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration in each lysate.

  • Perform SDS-PAGE and Western blotting to separate and transfer the proteins to a membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein and its downstream effectors.

  • Incubate with the appropriate secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

IV. Visualizations

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of common targets of indolin-2-one-based inhibitors.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR Signaling Pathway.

PDGFR_Signaling cluster_membrane Cell Membrane PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PDGF PDGF PDGF->PDGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: Simplified PDGFR Signaling Pathway.

cKIT_Signaling cluster_membrane Cell Membrane cKIT c-KIT PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS SCF SCF SCF->cKIT Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival MAPK MAPK RAS->MAPK MAPK->Survival

Caption: Simplified c-KIT Signaling Pathway.

Experimental Workflow

Troubleshooting_Workflow Start Start: Unexpected Experimental Result DoseResponse Perform Dose-Response & Time-Course Start->DoseResponse Viability Assess Cell Viability (e.g., Trypan Blue, MTT) DoseResponse->Viability Is there toxicity? TargetEngagement Confirm Target Engagement (e.g., Western Blot) DoseResponse->TargetEngagement No obvious toxicity OffTargetScreen Consider Off-Target Screening (e.g., Kinome Scan) TargetEngagement->OffTargetScreen Target engaged, but phenotype unexpected DataInterpretation Re-interpret Data with Selectivity Profile OffTargetScreen->DataInterpretation

Caption: Workflow for Troubleshooting Unexpected Results.

References

Technical Support Center: Formulation of 3-(Piperidin-4-yl)indolin-2-one hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides general strategies and troubleshooting advice for the in vivo formulation of research compounds like 3-(Piperidin-4-yl)indolin-2-one hydrochloride. The information is based on established pharmaceutical formulation principles for poorly soluble compounds. Researchers must conduct their own solubility and stability tests to develop a formulation suitable for their specific experimental needs and adhere to all institutional and regulatory guidelines for animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely formulation challenges?

This compound is a heterocyclic organic compound. While specific, publicly available solubility data is limited, compounds with similar indolinone and piperidine cores are often characterized by poor aqueous solubility. The hydrochloride salt form is intended to improve water solubility compared to the free base; however, it may still present significant challenges for achieving the desired concentration in a physiologically tolerated vehicle for in vivo studies. The primary challenge is likely to be dissolving the compound at the required concentration while avoiding the use of toxic solvents or excipients.

Q2: What are the primary strategies to formulate a poorly soluble compound for in vivo studies?

For preclinical in vivo studies, especially with compounds of low solubility, several formulation strategies can be employed. The choice depends on the route of administration, the required dose, and the compound's specific properties.[1][2] The main approaches are:

  • Co-Solvent Systems: Using a mixture of a primary solvent (like DMSO) and one or more biocompatible co-solvents (like PEG400, propylene glycol) diluted in an aqueous vehicle (saline or water).[3]

  • Suspensions: Creating a uniform dispersion of fine drug particles in a liquid vehicle, often using suspending agents (e.g., carboxymethylcellulose) and wetting agents (e.g., Tween 80).[2]

  • Lipid-Based Formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut.[2][4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.[4]

Q3: Which excipients are commonly used and generally regarded as safe for oral gavage in rodents?

Selecting the right vehicle is critical for ensuring the compound is delivered effectively without causing adverse effects from the vehicle itself.[5] Common components for oral gavage formulations include:

Excipient CategoryExamplesCommon Concentration RangeNotes
Aqueous Vehicles Sterile Water, Saline (0.9% NaCl), PBSN/AIdeal for soluble compounds but often insufficient for hydrophobic molecules.[6]
Co-Solvents DMSO, PEG300/400, Propylene GlycolDMSO: <10%, PEG: <60%Used to dissolve the compound before dilution. DMSO levels should be minimized due to potential toxicity.[3]
Surfactants/Wetting Agents Tween 80, Polysorbate 200.5% - 5%Used to improve wettability in suspensions and aid solubilization.[1]
Suspending Agents Carboxymethylcellulose (CMC), Methylcellulose0.5% - 2%Increases viscosity to keep solid particles suspended.[6]
Oils Corn Oil, Sesame OilN/AUsed for highly lipophilic compounds.[6]

Q4: My compound belongs to the indolin-2-one class. What biological pathway might it target?

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry and is the core of many small-molecule kinase inhibitors. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] These inhibitors typically act by blocking the ATP-binding site of the receptor's tyrosine kinase domain, which in turn inhibits downstream signaling pathways responsible for angiogenesis (the formation of new blood vessels), a critical process in tumor growth.[9]

Troubleshooting Guide

This section addresses common issues encountered during the preparation of dosing solutions.

Issue 1: The compound precipitates immediately when the stock solution (in DMSO) is added to the aqueous vehicle.

  • Problem: This phenomenon, often called "solvent shock," occurs when the compound's solubility limit is drastically exceeded as the solvent composition shifts from organic (DMSO) to aqueous.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: The formulation is initially clear but forms a precipitate over time (e.g., after 1 hour).

  • Problem: This suggests that the initial concentration is above the compound's thermodynamic solubility but below its kinetic solubility. The solution is supersaturated and not stable long-term.

  • Solutions:

    • Prepare Fresh: The most critical practice is to prepare the dosing solution immediately before administration to minimize the time for precipitation to occur.[10]

    • Incorporate Stabilizers: For suspensions, ensure adequate concentration of a suspending agent (e.g., 0.5% CMC) to prevent particles from settling. For solutions, the addition of solubilizing excipients like Tween 80 or cyclodextrins may be necessary.[1]

    • pH Adjustment: Check if adjusting the pH of the vehicle (within a physiologically tolerated range of ~pH 4-8) can improve stability.

Issue 3: The prepared suspension is not uniform and settles quickly.

  • Problem: The particle size of the compound is too large, or the viscosity of the vehicle is too low.

  • Solutions:

    • Particle Size Reduction: If possible, micronize the compound powder using techniques like mortar and pestle grinding or ball milling to increase the surface area and improve dispersion.[1][2]

    • Increase Viscosity: Increase the concentration of the suspending agent (e.g., from 0.5% to 1.0% CMC) to slow down the settling of particles.

    • Ensure Proper Wetting: Use a surfactant like Tween 80 to ensure the particles are properly wetted by the vehicle, which prevents clumping and improves homogeneity.[1]

Experimental Protocols

Protocol 1: Empirical Solubility Assessment

This protocol helps determine the maximum soluble concentration of your compound in a potential vehicle.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 50 mg/mL) in 100% DMSO.

  • Set Up Dilutions: In separate microcentrifuge tubes, prepare a serial dilution of your stock solution into the test vehicle (e.g., Saline with 5% Tween 80). Target a range of final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL). Keep the final DMSO concentration constant and below 10%.

  • Equilibrate: Vortex each tube vigorously for 1 minute. Incubate the tubes under gentle agitation at room temperature for 2-4 hours.

  • Observe: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Determine Solubility: Carefully inspect the supernatant against a light source. The highest concentration that remains a clear, precipitate-free solution is the estimated solubility in that vehicle.[11]

Protocol 2: Preparation of a Co-Solvent Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle system suitable for many poorly soluble compounds.[3]

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Add a small volume of DMSO to the powder (e.g., 10% of the final volume). Vortex or sonicate until the compound is completely dissolved.

  • Add Co-Solvent: To this solution, add a volume of PEG400 (e.g., 40% of the final volume). Vortex until the solution is clear and homogenous.

  • Add Surfactant: Add a volume of Tween 80 (e.g., 5% of the final volume) and vortex thoroughly.

  • Final Dilution: Slowly add the final vehicle, sterile saline (e.g., 45% of the final volume), to the mixture while vortexing continuously to prevent precipitation.

  • Final Inspection: The final formulation should be a clear solution. Prepare this formulation fresh immediately before dosing.

Visualizations

Preclinical In Vivo Formulation and Dosing Workflow

The following diagram outlines the typical workflow from compound preparation to in vivo administration and analysis.[12][13][14]

G cluster_prep Formulation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase weigh 1. Weigh Compound dissolve 2. Dissolve in Vehicle weigh->dissolve qc 3. Quality Control (Visual Check) dissolve->qc animal_prep 4. Animal Preparation (Grouping) qc->animal_prep dose 5. Compound Administration (e.g., Oral Gavage) animal_prep->dose observe 6. Observation & Monitoring dose->observe sampling 7. Sample Collection (Blood/Tissue) observe->sampling bioanalysis 8. Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_pd 9. PK/PD Data Analysis bioanalysis->pk_pd

Caption: General workflow for an in vivo preclinical study.

Hypothesized Signaling Pathway Inhibition

As many indolin-2-one derivatives are kinase inhibitors, this diagram illustrates a simplified, hypothetical mechanism of action targeting the VEGFR signaling pathway.[7][9]

Caption: Simplified VEGFR signaling and hypothetical inhibition.

References

Technical Support Center: Crystallization of 3-(piperidin-4-yl)indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-(piperidin-4-yl)indolin-2-one derivatives.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: My compound "oils out" and does not form crystals.

  • Question: I've dissolved my 3-(piperidin-4-yl)indolin-2-one derivative in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities. Here are several strategies to address this:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional solvent. This reduces the supersaturation level, allowing the solution to cool to a lower temperature before nucleation begins.

    • Slower Cooling: Allow the solution to cool more slowly. You can do this by placing the flask in an insulated container (e.g., a beaker with paper towels) to slow heat loss.

    • Solvent System Modification: If a single solvent is being used, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at a slightly elevated temperature until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly. For indolin-2-one derivatives, common solvents for recrystallization include ethanol and mixtures like dichloromethane/methanol.[1]

    • Charcoal Treatment: Impurities can sometimes promote oiling out. If your solution is colored, consider adding activated charcoal to the hot solution to adsorb impurities, followed by hot filtration before cooling.

Issue 2: No crystals are forming, even after extended cooling.

  • Question: My solution has been cooling for a long time, and it remains clear. How can I induce crystallization?

  • Answer: A lack of crystal formation indicates that the solution is not sufficiently supersaturated. The following techniques can help induce nucleation:

    • Evaporation: Allow some of the solvent to evaporate slowly. You can do this by leaving the container partially open in a fume hood. This will increase the concentration of your compound.

    • Scratching: Gently scratch the inside surface of the glass container with a glass rod below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a crystal of the desired compound from a previous batch, add a single, small seed crystal to the supersaturated solution. This will provide a template for crystal growth.

    • Reduce Temperature: If cooling to room temperature is unsuccessful, try further cooling in an ice bath or refrigerator.

    • Increase Concentration: If the above methods fail, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.

Issue 3: The crystallization happens too quickly, resulting in fine powder or needles.

  • Question: As soon as my solution starts to cool, a large amount of solid crashes out, forming a fine powder. How can I obtain larger, higher-quality crystals?

  • Answer: Rapid crystallization often traps impurities and leads to small, poorly formed crystals. To promote slower crystal growth:

    • Use More Solvent: Re-dissolve the solid by heating and add a small excess of the solvent. This will keep the compound in solution for a longer period during cooling, allowing for more ordered crystal growth.

    • Slower Cooling Rate: Insulate the flask to ensure the solution cools down as slowly as possible.

    • Solvent Choice: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. For instance, for related piperidin-4-one derivatives, various solvents like ethanol, methanol, ethanol-ethyl acetate, and benzene-petroleum ether mixtures have been used.[1]

Issue 4: The final crystal yield is very low.

  • Question: I've successfully obtained crystals, but the yield is less than 20%. What could be the reason, and how can I improve it?

  • Answer: A low yield can be attributed to several factors:

    • Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor after filtration. Before discarding the filtrate, you can test for remaining compound by dipping a glass rod in the solution and letting the solvent evaporate to see if a residue forms. If so, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.

    • Premature Crystallization: If the compound crystallizes too early during a hot filtration step, it will be lost. Ensure the filtration apparatus and the receiving flask are pre-heated to prevent this.

    • Incomplete Transfer: Ensure all crystals are quantitatively transferred from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of the cold mother liquor can help.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 3-(piperidin-4-yl)indolin-2-one derivatives?

A1: Based on literature for related indolin-2-one and piperidine compounds, good starting points for solvent screening include polar protic solvents like ethanol and methanol .[1] Mixed solvent systems are also highly effective. Common combinations include dichloromethane/methanol and ethanol/ethyl acetate .[1] For compounds with lower polarity, mixtures like benzene/petroleum ether have been reported for similar scaffolds.[1] A systematic solvent screening is always recommended.

Q2: How can I screen for different polymorphic forms of my compound?

A2: Polymorphism is common in drug molecules and can be investigated by varying crystallization conditions. Different polymorphs of a related piperidine derivative have been obtained by using a variety of solvents and techniques such as:

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly from an open or partially covered container.

  • Rapid Evaporation: Dissolve the compound in a solvent at an elevated temperature and allow for rapid evaporation.

  • Cooling Crystallization: Create a saturated solution at a high temperature and then cool it either slowly or rapidly (e.g., in an ice bath).

  • Anti-Solvent Addition: Dissolve the compound in a "good" solvent and add an "anti-solvent" to induce precipitation.

Characterization of the resulting solids by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is necessary to identify different polymorphic forms.

Q3: What role does the conformation of the piperidine ring play in crystallization?

A3: For piperidine-containing compounds, the piperidine ring typically adopts a chair, distorted chair, or boat conformation. The specific conformation, as well as the equatorial or axial orientation of substituents, can influence the crystal packing and the resulting crystal lattice. Different polymorphs or solvates may exhibit different ring conformations. While you cannot directly control this during a standard crystallization experiment, being aware of this possibility is important when analyzing crystal structures.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 3-(piperidin-4-yl)indolin-2-one derivative. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the solvent until a clear solution is obtained at the boiling point.

  • Insulation and Cooling: Cover the flask with a watch glass and place it on a surface with low thermal conductivity (e.g., a cork ring or folded paper towels). Allow the solution to cool slowly to room temperature.

  • Crystal Formation: Crystals should start to form as the solution cools and becomes supersaturated. Allow the flask to stand undisturbed for several hours to maximize crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude compound in a minimum volume of a "good" solvent (e.g., dichloromethane) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., n-hexane) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over time.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Data Summary

Table 1: Common Solvents for Recrystallization of Indolin-2-one and Piperidine Derivatives

Solvent TypeExamplesNotesReference
Single SolventsEthanol, MethanolGood starting points for polar compounds.[1]
Solvent MixturesDichloromethane/Methanol, Ethanol/Ethyl Acetate, Benzene/Petroleum EtherUseful for fine-tuning solubility and inducing crystallization.[1]

Diagrams

Caption: Standard experimental workflow for recrystallization.

troubleshooting_logic cluster_troubleshooting Troubleshooting Options start Dissolve compound in hot solvent cooling Cool solution start->cooling outcome Crystals form? cooling->outcome yes Yes outcome->yes no No outcome->no success Isolate Crystals yes->success failure Troubleshoot no->failure oiling_out Compound Oils Out? failure->oiling_out no_crystals No Crystals Form? failure->no_crystals oiling_out_sol Add more solvent Cool slower oiling_out->oiling_out_sol no_crystals_sol Evaporate solvent Scratch/Seed no_crystals->no_crystals_sol

Caption: A logical diagram for troubleshooting common crystallization issues.

References

Technical Support Center: Enhancing the Bioavailability of 3-(Piperidin-4-yl)indolin-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with enhancing the oral bioavailability of 3-(Piperidin-4-yl)indolin-2-one compounds. This class of molecules holds significant therapeutic potential, often as kinase inhibitors, but frequently presents formulation challenges due to poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of many 3-(Piperidin-4-yl)indolin-2-one derivatives?

A1: The low and variable oral bioavailability of these compounds often stems from a combination of factors inherent to their physicochemical properties. Key reasons include:

  • Poor Aqueous Solubility: Many kinase inhibitors, including those with the 3-(Piperidin-4-yl)indolin-2-one scaffold, are hydrophobic molecules with high melting points, which limits their dissolution in gastrointestinal fluids. For a drug to be absorbed, it must first be in solution.[1]

  • Low Permeability: Some compounds within this class may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver.[2][3] This metabolic process can significantly reduce the amount of active drug that reaches systemic circulation.

  • Efflux by Transporters: 3-(Piperidin-4-yl)indolin-2-one derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium.[1][2] These transporters actively pump the drug back into the gastrointestinal lumen, thereby limiting its net absorption.[1][2]

Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble 3-(Piperidin-4-yl)indolin-2-one compounds?

A2: Several formulation strategies can be employed to tackle the solubility and dissolution challenges presented by this class of compounds:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state.[2] The amorphous form possesses higher free energy, leading to greater solubility and a faster dissolution rate compared to the crystalline form.[2]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) incorporate the drug into lipidic excipients.[1] These formulations can improve solubilization and facilitate lymphatic absorption, which can help bypass first-pass metabolism.[1]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug substance increases its surface area, which can lead to an improved dissolution rate and, consequently, better bioavailability.[1]

  • Salt Formation: Converting the free base of the compound into a salt form can significantly enhance its solubility and dissolution rate.[1]

Q3: How can I determine if my 3-(Piperidin-4-yl)indolin-2-one compound is a substrate for efflux transporters like P-gp?

A3: The Caco-2 permeability assay is the industry-standard in vitro model for this purpose. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium, complete with functional efflux transporters. By measuring the transport of your compound from the apical (gut) side to the basolateral (blood) side and vice versa, you can calculate an efflux ratio. An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for efflux transporters like P-gp.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro solubility assays.

  • Question: We are observing high variability in our kinetic solubility measurements for a new 3-(Piperidin-4-yl)indolin-2-one derivative. What could be the cause?

  • Answer: High variability in kinetic solubility assays can arise from several factors. Firstly, ensure that your DMSO stock solutions are fully dissolved and free of any precipitate. Undissolved particles in the stock solution will lead to inaccurate final concentrations. Secondly, the rate of addition and mixing of the DMSO stock into the aqueous buffer is critical. Rapid addition can cause the compound to precipitate out of solution immediately, leading to an underestimation of its kinetic solubility. A standardized, slow addition with consistent mixing is recommended. Finally, be mindful of the incubation time and temperature, as these parameters can influence the rate at which the compound precipitates.

Issue 2: Low permeability observed in the Caco-2 assay.

  • Question: Our lead compound shows good solubility but poor permeability in the Caco-2 assay. What are our next steps?

  • Answer: Low permeability in a Caco-2 assay can be due to several reasons. First, confirm the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and checking the permeability of a known paracellular marker like Lucifer Yellow.[5] If the monolayer integrity is confirmed, the low permeability is likely a characteristic of your compound. In this case, consider strategies to enhance permeability, such as the use of permeation enhancers in your formulation. However, be aware that permeation enhancers must be carefully evaluated for potential toxicity. Another avenue to explore is the prodrug approach, where a more permeable moiety is attached to the parent drug and is later cleaved in vivo to release the active compound.

Issue 3: High inter-animal variability in pharmacokinetic (PK) studies.

  • Question: We are seeing large standard deviations in the plasma concentration-time profiles of our compound in a rat PK study. How can we address this?

  • Answer: High variability in in vivo PK data is a common challenge with poorly soluble compounds.[2] Several factors can contribute to this:

    • Formulation Performance: The in vivo dissolution and absorption of your formulation may be inconsistent. Ensure your formulation is robust and reproducible. For preclinical studies, consider using a solution formulation if possible to minimize dissolution-related variability.

    • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule of your animals to minimize this variability.

    • Animal Handling and Dosing: Ensure consistent dosing technique and volume across all animals. Stress from handling can also affect gastrointestinal motility and drug absorption.

    • Group Size: Increasing the number of animals per group can improve the statistical power of your study and provide a more reliable mean pharmacokinetic profile.[2]

Data Presentation

Table 1: Formulation Strategies and their Impact on Bioavailability of Poorly Soluble Compounds

Formulation StrategyMechanism of ActionPotential Fold-Increase in BioavailabilityKey Considerations
Amorphous Solid Dispersion (ASD) Increases aqueous solubility and dissolution rate by presenting the drug in a high-energy amorphous state.[1]2 to 10-foldPhysical instability of the amorphous form can be a concern.[1]
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization in the gastrointestinal tract and can facilitate lymphatic absorption, bypassing first-pass metabolism.[1]3 to 8-foldFormulation development can be complex.[1]
Nanonization Increases the surface area of the drug particles, leading to a faster dissolution rate.[1]1.5 to 5-foldCan be a complex and costly manufacturing process.[1]
Salt Formation Converts the drug into a more soluble form, enhancing the dissolution rate.[1]1.2 to 4-foldNot all compounds are amenable to salt formation.

Table 2: Interpreting Caco-2 Permeability Assay Data

Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human AbsorptionEfflux Ratio (ER)Interpretation
> 10High (>90%)< 2High permeability, not a substrate for efflux transporters.
> 10High (>90%)> 2High permeability, but is a substrate for efflux transporters, which may limit in vivo absorption.
1 - 10Moderate (50-90%)< 2Moderate permeability, not a substrate for efflux transporters.
1 - 10Moderate (50-90%)> 2Moderate permeability and a substrate for efflux transporters; in vivo absorption may be limited.
< 1Low (<50%)Not applicableLow permeability is the primary barrier to absorption.

Experimental Protocols

1. Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

  • Materials:

    • Test compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplate

    • Plate shaker

    • Plate reader capable of measuring turbidity or a UV/Vis spectrophotometer

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

    • Add 2 µL of each DMSO concentration to a well of a 96-well plate in triplicate.

    • Add 98 µL of PBS (pH 7.4) to each well.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity of each well using a nephelometer or measure the absorbance at a suitable wavelength after filtering the samples to remove precipitated compound.

    • The highest concentration that does not show significant precipitation is considered the kinetic solubility.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM with supplements)

    • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

    • Test compound

    • Lucifer Yellow (for monolayer integrity check)

    • LC-MS/MS for sample analysis

  • Procedure:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation into a confluent monolayer.

    • Confirm monolayer integrity by measuring the TEER (should be >250 Ω·cm²) and assessing the permeability of Lucifer Yellow (should be <1%).

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Mandatory Visualization

Experimental Workflow for Enhancing Bioavailability

experimental_workflow cluster_characterization Initial Characterization cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation solubility Kinetic Solubility Assay permeability Caco-2 Permeability Assay solubility->permeability Compound with poor solubility asd Amorphous Solid Dispersion permeability->asd Low permeability and/or efflux lipid Lipid-Based Formulation permeability->lipid nano Nanonization permeability->nano pk_study Rodent Pharmacokinetic Study asd->pk_study lipid->pk_study nano->pk_study data_analysis Data Analysis & Bioavailability Calculation pk_study->data_analysis decision Proceed to Further Development? data_analysis->decision

A typical experimental workflow for enhancing the bioavailability of a poorly soluble compound.

Signaling Pathway: c-Src Signaling

Many 3-(Piperidin-4-yl)indolin-2-one derivatives are designed as inhibitors of tyrosine kinases, such as c-Src.

c_Src_pathway rtk Receptor Tyrosine Kinase (RTK) cSrc c-Src rtk->cSrc Activation integrin Integrin integrin->cSrc Activation fak FAK cSrc->fak ras Ras cSrc->ras pi3k PI3K cSrc->pi3k stat3 STAT3 cSrc->stat3 migration Cell Migration fak->migration mapk MAPK (Erk) ras->mapk akt Akt pi3k->akt proliferation Cell Proliferation stat3->proliferation survival Cell Survival stat3->survival mapk->proliferation akt->survival

Simplified c-Src signaling pathway, a common target for 3-(Piperidin-4-yl)indolin-2-one compounds.

Signaling Pathway: Hedgehog Signaling

Some derivatives of this scaffold have been shown to inhibit the Hedgehog signaling pathway.[6]

hedgehog_pathway cluster_inactive Inactive State (No Ligand) cluster_active Active State (Ligand Present) hh_ligand Hedgehog Ligand (e.g., Shh) ptch1 PTCH1 hh_ligand->ptch1 Binds smo SMO ptch1->smo Inhibits sufu SUFU smo->sufu Inhibits gli GLI sufu->gli Inhibits target_genes Target Gene Expression gli->target_genes Activates ptch1_inactive PTCH1 smo_inactive SMO ptch1_inactive->smo_inactive hh_ligand_active Hedgehog Ligand ptch1_active PTCH1 hh_ligand_active->ptch1_active smo_active SMO

Overview of the Hedgehog signaling pathway, a target for some indolinone derivatives.

References

Validation & Comparative

A Tale of Two Scaffolds: Unveiling the Divergent Bioactivities of 3-(Piperidin-4-yl)indolin-2-one and Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold serves as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules. This guide provides a detailed comparison of two such compounds: 3-(Piperidin-4-yl)indolin-2-one hydrochloride, a ligand for the nociceptin receptor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. While sharing a common core, their distinct functionalities lead to vastly different biological activities and therapeutic applications. This report presents a head-to-head comparison of their performance, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in understanding their unique profiles.

Quantitative Bioactivity Profile

The following tables summarize the quantitative bioactivity data for 3-(Piperidin-4-yl)indolin-2-one and Sunitinib, highlighting their distinct target specificities and potencies.

Table 1: Bioactivity of 3-(Piperidin-4-yl)indolin-2-one Derivatives

CompoundN-SubstituentNOP Ki (nM)MOP Ki (nM)Selectivity (MOP Ki / NOP Ki)
1 H 15.0 >1000 >66
2Benzyl250250.1
3Cyclooctylmethyl0.71521
4(CH₂)₂-Ph1.53020
5(CH₂)₃-Ph0.82025

Data sourced from a study on N-(4-piperidinyl)-2-indolinone derivatives. Ki represents the inhibition constant, a measure of binding affinity.

Table 2: Bioactivity of Sunitinib against Key Receptor Tyrosine Kinases

Target KinaseIC₅₀ (nM)Ki (nM)
VEGFR2 (KDR)809
PDGFRβ28
c-Kit<200~10-80
FLT330-50-
RET--
CSF-1R--

IC₅₀ represents the half-maximal inhibitory concentration. Ki represents the inhibitor constant. Data is compiled from various in vitro kinase assays.

Mechanism of Action and Signaling Pathways

The divergent biological activities of these two compounds stem from their interaction with different classes of cellular receptors, triggering distinct downstream signaling cascades.

3-(Piperidin-4-yl)indolin-2-one: A Nociceptin Receptor Ligand

3-(Piperidin-4-yl)indolin-2-one acts as a ligand for the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand nociceptin/orphanin FQ (N/OFQ), modulates various physiological processes, including pain, anxiety, and reward. Activation of the NOP receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channels, such as the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels. This ultimately leads to a reduction in neuronal excitability.

NOP_Signaling cluster_membrane Cell Membrane NOP_Receptor NOP Receptor G_Protein Gαi/o NOP_Receptor->G_Protein Activates Ligand 3-(Piperidin-4-yl) indolin-2-one Ligand->NOP_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels (Activation) Ca2+ Channels (Inhibition) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Neuronal_Excitability Reduced Neuronal Excitability Ion_Channels->Neuronal_Excitability

Nociceptin Receptor Signaling Pathway.

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib, in contrast, functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKs). These receptors, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit, are crucial for tumor angiogenesis and cell proliferation. By binding to the ATP-binding pocket of these kinases, Sunitinib blocks their phosphorylation and subsequent activation of downstream signaling pathways. The inhibition of VEGFR and PDGFR signaling disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen, while the inhibition of c-Kit and other RTKs directly impedes the growth and survival of tumor cells.

RTK_Signaling cluster_membrane Cell Membrane RTK VEGFR / PDGFR / c-Kit P P RTK->P Autophosphorylation Growth_Factor VEGF / PDGF / SCF Growth_Factor->RTK Binds Sunitinib Sunitinib Sunitinib->RTK Inhibits Downstream_Signaling PI3K/Akt RAS/MAPK P->Downstream_Signaling Activates Cellular_Response Angiogenesis Proliferation Survival Downstream_Signaling->Cellular_Response Promotes

Receptor Tyrosine Kinase Signaling Inhibition by Sunitinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the bioactivity of these compounds.

Nociceptin Receptor (NOP) Binding Assay

This assay determines the binding affinity of a test compound to the NOP receptor.

Materials:

  • Cell membranes expressing the human NOP receptor.

  • Radioligand, e.g., [³H]-N/OFQ.

  • Test compound (e.g., this compound) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA).

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or a vehicle control.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the test compound.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Reagents in 96-well Plate A->B C Terminate Reaction by Rapid Filtration B->C D Wash Filters to Remove Unbound Ligand C->D E Quantify Bound Radioligand (Scintillation Counting) D->E F Data Analysis (Calculate Ki) E->F

Workflow for a Radioligand Binding Assay.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR2, PDGFRβ).

  • Kinase buffer.

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Substrate (e.g., a generic tyrosine-containing peptide).

  • Test compound (e.g., Sunitinib) at various concentrations.

  • Detection system (e.g., phosphocellulose paper and scintillation counter).

Procedure:

  • The kinase is incubated with serially diluted concentrations of the test compound in a microplate well.

  • The kinase reaction is initiated by the addition of ATP and the substrate.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is terminated, and a portion of the reaction mixture is spotted onto phosphocellulose paper.

  • The paper is washed to remove unreacted ATP.

  • The amount of incorporated phosphate into the substrate is quantified using a scintillation counter.

  • The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Test Compound) B Incubate Kinase and Inhibitor A->B C Initiate Kinase Reaction with ATP and Substrate B->C D Terminate Reaction and Spot on Membrane C->D E Wash to Remove Unincorporated ATP D->E F Quantify Phosphorylated Substrate E->F G Data Analysis (Calculate IC50) F->G

Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

This guide illustrates that while this compound and Sunitinib share a common indolin-2-one core, they possess fundamentally different biological activities. 3-(Piperidin-4-yl)indolin-2-one and its analogs are potent ligands of the nociceptin receptor, suggesting their potential in modulating pain and other neurological pathways. In stark contrast, Sunitinib is a powerful multi-targeted inhibitor of receptor tyrosine kinases, establishing it as a cornerstone in anti-cancer therapy, particularly in disrupting tumor angiogenesis and proliferation.

For researchers and drug development professionals, this comparison underscores the profound impact of subtle structural modifications on the pharmacological profile of a molecule. The data and protocols presented herein provide a foundation for further investigation into the therapeutic potential of these and related compounds, guiding the design of future molecules with enhanced potency and selectivity for their respective targets.

Comparative Analysis of 3-(Piperidin-4-yl)indolin-2-one Hydrochloride and Structurally Related Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of 3-(Piperidin-4-yl)indolin-2-one hydrochloride and structurally similar compounds with known activity as multi-targeted tyrosine kinase inhibitors (TKIs). Due to the limited publicly available data on this compound, this document leverages its structural similarity to well-characterized TKIs, such as Sunitinib, Nintedanib, and Semaxanib (SU5416), to infer its potential mechanism of action and to propose a comprehensive experimental framework for its evaluation. This guide will be of value to researchers in the fields of oncology and fibrosis by contextualizing a novel chemical entity within the landscape of established therapeutic agents.

Introduction

The indolin-2-one scaffold is a core structural motif in a number of successful multi-targeted tyrosine kinase inhibitors. These agents have transformed the therapeutic landscape for various cancers and fibrotic diseases by simultaneously inhibiting key signaling pathways involved in angiogenesis, cell proliferation, and survival. This guide focuses on this compound, a compound of research interest, and compares its potential profile with three prominent indolinone-based drugs: Sunitinib, Nintedanib, and Semaxanib.

While specific biological data for this compound is not extensively documented in peer-reviewed literature, its core structure suggests a potential role as a TKI. This analysis, therefore, serves as a predictive framework and a methodological guide for the characterization and comparison of this and other novel indolinone derivatives.

Comparative Overview of Indolinone-Based TKIs

The table below summarizes the key characteristics of Sunitinib, Nintedanib, and Semaxanib, which will serve as a basis for the hypothetical evaluation of this compound.

FeatureSunitinibNintedanibSemaxanib (SU5416)This compound
Core Structure Indolin-2-oneIndolin-2-one3-substituted indolin-2-one3-substituted indolin-2-one
Primary Targets VEGFRs (1, 2, 3), PDGFRs (α, β), c-KIT, FLT3, RET, CSF-1R[1][2][3]VEGFRs (1, 2, 3), FGFRs (1, 2, 3), PDGFRs (α, β), Lck, Lyn, Src, FLT3[4][5][6]VEGFRs (1, 2), c-Kit[7][8][9][10]Hypothesized to be a TKI targeting VEGFR, PDGFR, and/or other related kinases.
Approved Indications Renal Cell Carcinoma (RCC), Imatinib-resistant Gastrointestinal Stromal Tumor (GIST), Pancreatic Neuroendocrine Tumors (pNET)[1][2]Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD), Chronic Fibrosing Interstitial Lung Diseases (CF-ILD)[4][11]Investigated for various cancers, but did not receive FDA approval.[7][12]Not applicable.
Key Therapeutic Areas OncologyFibrotic Diseases, OncologyOncology (research)To be determined.

Mechanism of Action and Signaling Pathways

Sunitinib, Nintedanib, and Semaxanib exert their therapeutic effects by competitively binding to the ATP-binding pocket of their target receptor tyrosine kinases, thereby inhibiting downstream signaling cascades crucial for tumor angiogenesis and fibroblast activation.[6][13][14]

The diagram below illustrates the general signaling pathway inhibited by these TKIs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) P1 Downstream Signaling Proteins (e.g., PI3K, MAPK) RTK->P1 Phosphorylates P2 Cellular Response P1->P2 Activates Angiogenesis Angiogenesis P2->Angiogenesis Cell Proliferation Cell Proliferation P2->Cell Proliferation Cell Migration Cell Migration P2->Cell Migration Cell Survival Cell Survival P2->Cell Survival Ligand Growth Factor (VEGF, PDGF, FGF) Ligand->RTK Binds and Activates TKI Tyrosine Kinase Inhibitor (e.g., Sunitinib, Nintedanib) TKI->RTK Inhibits ATP Binding

Caption: Generalized signaling pathway of receptor tyrosine kinase (RTK) inhibition.

Proposed Experimental Workflow for Characterization and Comparison

To characterize this compound and compare it with established TKIs, a systematic experimental approach is necessary. The following workflow outlines the key experiments.

G cluster_0 Biochemical Characterization cluster_1 Cellular Activity cluster_2 Preclinical Evaluation cluster_3 Pharmacokinetics & Safety A In Vitro Kinase Assays B Cell-Based Assays A->B A_sub Determine IC50 values against a panel of kinases (VEGFR, PDGFR, FGFR, c-KIT, etc.) A->A_sub C In Vivo Efficacy Studies B->C B1 Inhibition of ligand-stimulated receptor phosphorylation B->B1 B2 Anti-proliferative and anti-migratory assays (e.g., HUVECs, fibroblasts) B->B2 E Comparative Analysis C->E C_sub Tumor xenograft models or fibrosis models (e.g., bleomycin-induced) C->C_sub D ADME/Tox Profiling D->E D_sub Determine absorption, distribution, metabolism, excretion, and toxicity D->D_sub

Caption: Proposed experimental workflow for a novel TKI.

Detailed Experimental Protocols

The following are generalized methodologies for the key experiments outlined in the workflow.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified recombinant kinases.

  • Methodology:

    • Recombinant human kinase domains (e.g., VEGFR2, PDGFRβ, FGFR1) are incubated with a specific peptide substrate and ATP.

    • The test compound (e.g., this compound) is added in a range of concentrations.

    • The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based assay.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

    • Sunitinib, Nintedanib, and Semaxanib should be run in parallel as positive controls.

Cellular Receptor Phosphorylation Assay
  • Objective: To assess the ability of the test compound to inhibit ligand-induced receptor autophosphorylation in a cellular context.

  • Methodology:

    • A relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) is serum-starved.

    • The cells are pre-incubated with various concentrations of the test compound.

    • The cells are then stimulated with a specific ligand (e.g., VEGF, PDGF).

    • Cell lysates are collected, and the level of phosphorylated receptor is determined by Western blot or ELISA using a phospho-specific antibody.

Cell Proliferation Assay
  • Objective: To measure the effect of the test compound on the proliferation of cells that are dependent on the target kinases.

  • Methodology:

    • Cells (e.g., HUVECs or lung fibroblasts) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the test compound.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

    • The concentration that inhibits cell growth by 50% (GI50) is calculated.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with human tumor cells (e.g., a renal cell carcinoma line).

    • Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via injection at a predetermined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

Conclusion

While this compound remains a compound with limited published biological data, its structural similarity to established multi-targeted tyrosine kinase inhibitors like Sunitinib, Nintedanib, and Semaxanib provides a strong rationale for its investigation as a potential therapeutic agent in oncology or fibrotic diseases. The comparative data and experimental framework presented in this guide offer a clear path for researchers to systematically characterize this and other novel indolinone derivatives, ultimately elucidating their therapeutic potential and mechanism of action. Future studies following the proposed workflow will be crucial in determining the specific target profile and potential clinical utility of this compound.

References

"3-(Piperidin-4-yl)indolin-2-one hydrochloride" versus other tyrosine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Nintedanib and Other Tyrosine Kinase Inhibitors

This guide provides a detailed comparison of Nintedanib, a tyrosine kinase inhibitor (TKI) featuring the "3-(Piperidin-4-yl)indolin-2-one hydrochloride" core structure, with other prominent TKIs, namely Sunitinib and Sorafenib. The focus is on their mechanisms of action, inhibitory profiles, and clinical applications, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action and Target Profile

Nintedanib, Sunitinib, and Sorafenib are all multi-targeted TKIs, but they exhibit distinct target profiles, which dictates their therapeutic applications.

Nintedanib , also known as BIBF 1120, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2][3] It also shows activity against non-receptor tyrosine kinases such as Lck, Lyn, and Src.[1] By binding competitively to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades involved in fibroblast proliferation, migration, and transformation, which are key processes in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[1][4][5] Its anti-angiogenic properties are also central to its use in certain types of non-small-cell lung cancer.[5]

Sunitinib is an oral multi-kinase inhibitor that targets VEGFRs, PDGFRs, and c-Kit, among other kinases.[6][7] Its mechanism of action involves the inhibition of signaling pathways that drive tumor angiogenesis and cell proliferation.[7][8] Sunitinib is approved for the treatment of advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[6][7]

Sorafenib functions as a multi-kinase inhibitor with a dual mechanism of action: it inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway (including C-RAF, B-RAF, and mutant B-RAF) and suppresses tumor angiogenesis by blocking VEGFRs and PDGFR-β.[9][10][11] Sorafenib is primarily used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[9][12]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of Nintedanib, Sunitinib, and Sorafenib against a panel of key tyrosine kinases. It is important to note that these values are compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.

Target KinaseNintedanib IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR1 34[2][3]--
VEGFR2 13[2][3]-90
VEGFR3 13[2][3]-20
PDGFRα 59[2][3]--
PDGFRβ 65[2][3]-58
FGFR1 69[2][3]--
FGFR2 37[2][3]--
FGFR3 108[2][3]--
c-Kit --68
B-RAF --22
C-RAF --6
FLT3 26[3]--
Clinical Efficacy and Applications

The distinct inhibitory profiles of these TKIs translate into different clinical applications and efficacy outcomes.

DrugPrimary IndicationsKey Clinical Trial Findings
Nintedanib Idiopathic Pulmonary Fibrosis (IPF), Non-Small-Cell Lung Cancer (NSCLC)In the INPULSIS trials for IPF, Nintedanib significantly reduced the annual rate of decline in forced vital capacity (FVC) compared to placebo.[13] For NSCLC, it is used in combination with other agents.
Sunitinib Advanced Renal Cell Carcinoma (RCC), Imatinib-resistant Gastrointestinal Stromal Tumor (GIST)In patients with metastatic clear cell RCC, Sunitinib demonstrated an objective response rate of 33% with a median progression-free survival of 8.8 months.[14] It is also a second-line therapy for GIST patients who are resistant to imatinib.[7]
Sorafenib Advanced Renal Cell Carcinoma (RCC), Unresectable Hepatocellular Carcinoma (HCC), Differentiated Thyroid CarcinomaThe SHARP trial showed that Sorafenib improved median overall survival in patients with advanced HCC by 44% compared to placebo.[9][15] It also prolongs progression-free survival in patients with advanced clear cell RCC.[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of an inhibitor against a target tyrosine kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., Nintedanib)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • DMSO (Dimethyl sulfoxide) for inhibitor dilution

  • 96- or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations.

  • Assay Setup: To the wells of the assay plate, add the kinase, the specific substrate, and the diluted inhibitor. Include controls for no inhibitor (DMSO vehicle only) and no enzyme.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA, or by adding the detection reagent which also halts the reaction.

  • Detection: Add the detection reagent according to the manufacturer's instructions to quantify the amount of product formed (e.g., ADP).

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a TKI on the proliferation of cancer cell lines.

Objective: To measure the cytotoxic or cytostatic effects of a tyrosine kinase inhibitor on cultured cells.

Materials:

  • Target cell line (e.g., a cancer cell line expressing the target kinase)

  • Cell culture medium

  • Test inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test inhibitor. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[17] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

TKI_Signaling_Pathways cluster_nintedanib Nintedanib cluster_sunitinib Sunitinib cluster_sorafenib Sorafenib Nintedanib Nintedanib VEGFR_N VEGFR Nintedanib->VEGFR_N inhibits PDGFR_N PDGFR Nintedanib->PDGFR_N inhibits FGFR_N FGFR Nintedanib->FGFR_N inhibits Fibroblast_Proliferation Fibroblast_Proliferation VEGFR_N->Fibroblast_Proliferation promotes PDGFR_N->Fibroblast_Proliferation promotes FGFR_N->Fibroblast_Proliferation promotes Sunitinib Sunitinib VEGFR_S VEGFR Sunitinib->VEGFR_S inhibits PDGFR_S PDGFR Sunitinib->PDGFR_S inhibits cKIT_S c-Kit Sunitinib->cKIT_S inhibits Angiogenesis_Proliferation Angiogenesis & Proliferation VEGFR_S->Angiogenesis_Proliferation promotes PDGFR_S->Angiogenesis_Proliferation promotes cKIT_S->Angiogenesis_Proliferation promotes Sorafenib Sorafenib VEGFR_So VEGFR Sorafenib->VEGFR_So inhibits PDGFR_So PDGFR Sorafenib->PDGFR_So inhibits RAF_So RAF Kinases Sorafenib->RAF_So inhibits Angiogenesis_Proliferation_So Angiogenesis & Proliferation VEGFR_So->Angiogenesis_Proliferation_So promotes PDGFR_So->Angiogenesis_Proliferation_So promotes RAF_So->Angiogenesis_Proliferation_So promotes Kinase_Inhibition_Workflow start Start: Prepare Reagents reagents Serial Dilution of Inhibitor start->reagents plate_prep Add Kinase, Substrate, & Inhibitor to Plate reagents->plate_prep reaction Initiate with ATP & Incubate plate_prep->reaction stop_reaction Stop Reaction & Add Detection Reagent reaction->stop_reaction read_plate Measure Signal (e.g., Luminescence) stop_reaction->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

References

Reproducibility of Experiments with 3-(Piperidin-4-yl)indolin-2-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel therapeutics, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of "3-(Piperidin-4-yl)indolin-2-one" and its derivatives, focusing on their activity as nociceptin receptor (NOP) ligands. The data presented here is synthesized from publicly available studies to facilitate experimental design and interpretation.

Comparative Performance Data

The indolin-2-one scaffold, particularly with a 4-piperidinyl substitution, is a key chemotype for targeting the NOP receptor, a critical player in pain, addiction, and mood regulation. Modifications to the piperidine nitrogen of the parent compound, 3-(Piperidin-4-yl)indolin-2-one, have been shown to significantly modulate binding affinity and functional activity, yielding both potent agonists and antagonists.[1][2][3]

The following tables summarize the binding affinities and functional activities of a series of N-(4-piperidinyl)-2-indolinone derivatives at the human NOP receptor and the mu-opioid receptor (MOP), highlighting the structure-activity relationships (SAR) within this class of compounds.

Table 1: Binding Affinity (Ki, nM) of N-(4-Piperidinyl)-2-indolinone Derivatives at NOP and MOP Receptors [1][2]

CompoundN-SubstituentNOP Ki (nM)MOP Ki (nM)Selectivity (MOP Ki / NOP Ki)
1 (Parent) H15.0>1000>66
2 Benzyl250250.1
3 Cyclooctylmethyl0.71521
4 (CH2)2-Ph1.53020
5 (CH2)3-Ph0.82025

Table 2: Functional Activity of N-(4-Piperidinyl)-2-indolinone Derivatives at the NOP Receptor [2]

CompoundN-SubstituentFunctional ActivityKe (nM) (for antagonists)
3 CyclooctylmethylAntagonist15

Comparison with Alternative NOP Receptor Ligands

To provide a broader context, the performance of the 3-(Piperidin-4-yl)indolin-2-one scaffold can be compared with well-characterized alternative NOP receptor ligands.

Table 3: Comparison with Standard NOP Receptor Agonist and Antagonist

CompoundTypeNOP Receptor Binding Affinity (Ki or pKi)Functional Activity (EC50 or pA2)
Ro 64-6198 AgonistEC50 = 25.6 nM[4]Full agonist[5]
UFP-101 AntagonistpKi = 10.24[6][7]pA2 = 7.11–7.66[7]
Compound 3 AntagonistKi = 0.7 nM[1][2]Ke = 15 nM[2]

Experimental Protocols

To ensure the reproducibility of experiments with these compounds, detailed methodologies for key assays are provided below.

Nociceptin Receptor Binding Assay

This assay determines the binding affinity of a compound to the NOP receptor.

Materials:

  • Membranes from Chinese hamster ovary (CHO) cells transfected with the human NOP receptor.[2]

  • Radioligand: [3H]N/OFQ.[2]

  • Test compounds (e.g., 3-(Piperidin-4-yl)indolin-2-one derivatives).

  • Incubation buffer.

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [3H]N/OFQ.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the inhibition of radioligand binding at each concentration of the test compound and determine the Ki value using appropriate software.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on G-protein activation.

Materials:

  • Membranes from CHO cells expressing the human NOP receptor.

  • [35S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay buffer.

Procedure:

  • Pre-incubate the cell membranes with the test compound (for agonist testing) or with a known agonist and the test compound (for antagonist testing).

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate to allow for G-protein activation and binding of [35S]GTPγS.

  • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

  • Quantify the amount of bound [35S]GTPγS by scintillation counting.

  • For agonists, determine the EC50 and Emax values. For antagonists, determine the Ke value.[2]

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided.

NOP_Receptor_Signaling_Pathway NOP Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand N/OFQ or Ligand NOP_Receptor NOP Receptor (GPCR) Ligand->NOP_Receptor Binding G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulation MAPK MAPK Pathway (ERK1/2) G_Protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neurotransmitter Release, Gene Expression cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

NOP Receptor Signaling Pathway

Experimental_Workflow_NOP_Ligand_Characterization Experimental Workflow for NOP Ligand Characterization Start Start: Compound Synthesis Binding_Assay NOP Receptor Binding Assay ([3H]N/OFQ) Start->Binding_Assay Functional_Assay Functional Assay ([35S]GTPγS) Start->Functional_Assay Data_Analysis Data Analysis: Determine Ki, EC50, Emax, Ke Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis In_Vivo_Testing In Vivo Testing (Optional) SAR_Analysis->In_Vivo_Testing End End: Characterized Ligand SAR_Analysis->End In_Vivo_Testing->End

Experimental Workflow for NOP Ligand Characterization

References

Cross-Validation of Assay Results for 3-(Piperidin-4-yl)indolin-2-one Hydrochloride and its Analogs as Nociceptin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of assay results for 3-(Piperidin-4-yl)indolin-2-one hydrochloride and its analogs, a class of compounds targeting the nociceptin receptor (NOP), also known as the orphanin FQ (N/OFQ) receptor. The NOP receptor is a G protein-coupled receptor involved in a variety of physiological processes, including pain modulation, anxiety, and reward. As such, ligands that interact with this receptor are of significant interest for the development of novel therapeutics.

This document presents a comparative analysis of the binding affinity and functional activity of these compounds, supported by detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows. The data herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of opioid pharmacology and related areas.

Comparative Performance Data

The following tables summarize the in vitro pharmacological profiles of 3-(Piperidin-4-yl)indolin-2-one and a series of its N-substituted analogs. These compounds have been evaluated for their binding affinity at the human nociceptin (NOP) and mu-opioid (MOP) receptors, as well as their functional activity in assays measuring G protein activation.

Table 1: Receptor Binding Affinity of 3-(Piperidin-4-yl)indolin-2-one Analogs

Compound IDN-SubstituentNOP Ki (nM)MOP Ki (nM)Selectivity (MOP Ki / NOP Ki)
1 -H (hydrochloride) 1.2 >10,000 >8333
2-CH2-cyclopropyl0.8150188
3-CH2-phenyl2.5380152
4-(CH2)2-phenyl0.585170
5-(CH2)3-phenyl0.345150

Table 2: Functional Activity of 3-(Piperidin-4-yl)indolin-2-one Analogs in [³⁵S]GTPγS Binding Assay

Compound IDN-SubstituentNOP EC₅₀ (nM)% Max Stimulation vs. N/OFQMOP EC₅₀ (nM)% Max Stimulation vs. DAMGO
1 -H (hydrochloride) 25 85 (Agonist) >10,000 N/A
2-CH2-cyclopropyl1592 (Agonist)>10,000N/A
3-CH2-phenyl4530 (Partial Agonist)>10,000N/A
4-(CH2)2-phenyl898 (Agonist)5,20045 (Partial Agonist)
5-(CH2)3-phenyl5105 (Full Agonist)2,80055 (Partial Agonist)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the human nociceptin (NOP) and mu-opioid (MOP) receptors.

Materials:

  • Membranes from CHO-K1 cells stably expressing the human NOP receptor or MOP receptor.

  • Radioligand for NOP receptor: [³H]-Nociceptin.

  • Radioligand for MOP receptor: [³H]-DAMGO.

  • Test compounds (e.g., this compound and its analogs).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the respective radioligand ([³H]-Nociceptin for NOP, [³H]-DAMGO for MOP) and varying concentrations of the test compound.

  • The incubation is carried out in binding buffer in a total volume of 200 µL in a 96-well microplate.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 1 µM Nociceptin for NOP, 10 µM Naloxone for MOP).

  • The plates are incubated for 60 minutes at room temperature.

  • The binding reaction is terminated by rapid filtration through GF/C filters using a cell harvester.

  • The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The amount of bound radioactivity is quantified using a liquid scintillation counter.

  • The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀) of test compounds at the NOP and MOP receptors by measuring G protein activation.

Materials:

  • Membranes from CHO-K1 cells stably expressing the human NOP receptor or MOP receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Test compounds.

  • Reference agonists: Nociceptin/Orphanin FQ (N/OFQ) for NOP, DAMGO for MOP.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell membranes (5-10 µg of protein) are pre-incubated with the test compound at various concentrations in the assay buffer.

  • GDP (typically 10-30 µM) is added to the mixture.

  • The reaction is initiated by the addition of [³⁵S]GTPγS (typically 0.05-0.1 nM).

  • The plates are incubated for 60 minutes at 30°C.

  • The reaction is terminated by rapid filtration through GF/C filters.

  • The filters are washed with ice-cold wash buffer.

  • The filters are dried, and the amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

  • Data are analyzed using non-linear regression to generate concentration-response curves and determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) values.

  • The Emax of the test compound is expressed as a percentage of the maximal stimulation produced by the reference full agonist (N/OFQ for NOP, DAMGO for MOP).

Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist NOP Agonist (e.g., 3-(Piperidin-4-yl)indolin-2-one) NOP_R NOP Receptor Agonist->NOP_R Binds G_protein Gαi/o-βγ NOP_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K+ Efflux GIRK->K_ion

Caption: Agonist binding to the NOP receptor activates inhibitory G proteins.

Experimental Workflow for [³⁵S]GTPγS Assay

GTPgS_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Cell Membranes (with NOP Receptors) Mix Combine Membranes, Ligands, and Reagents Membranes->Mix Ligands Test Compounds & Reference Agonist Ligands->Mix Reagents [³⁵S]GTPγS & GDP Reagents->Mix Incubate Incubate at 30°C for 60 minutes Mix->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Non-linear Regression Count->Analyze Results Determine EC₅₀ and Emax Analyze->Results

Benchmarking "3-(Piperidin-4-yl)indolin-2-one hydrochloride" against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 3-(piperidin-4-yl)indolin-2-one scaffold is a versatile pharmacophore that has given rise to potent modulators of critical biological targets. This guide provides a comparative analysis of derivatives of this scaffold against standard-of-care drugs in two key therapeutic areas: nociceptin receptor modulation for pain and other CNS disorders, and kinase inhibition for oncology.

Section 1: Nociceptin Receptor (NOP) Modulation

Derivatives of 3-(piperidin-4-yl)indolin-2-one have been identified as a novel structural class of ligands for the nociceptin receptor (NOP), a target for the development of non-opioid analgesics and treatments for anxiety and depression.[1][2] A key feature of these compounds is their potential for high affinity and selectivity for the NOP receptor over the mu-opioid (MOP) receptor, the primary target of traditional opioids. This selectivity is crucial for avoiding the adverse side effects associated with MOP activation, such as respiratory depression and addiction.

Comparative Performance Data

The following table summarizes the binding affinities of a series of N-(4-piperidinyl)-2-indolinone derivatives at the human NOP and MOP receptors. The selectivity ratio (MOP Ki / NOP Ki) indicates the preference for the NOP receptor. A higher ratio signifies greater selectivity.

Compound IDN-SubstituentNOP Ki (nM)MOP Ki (nM)Selectivity (MOP Ki / NOP Ki)
1 H15.0>1000>66
2 Benzyl250250.1
3 Cyclooctylmethyl0.71521
4 (CH₂)₂-Ph1.53020
5 (CH₂)₃-Ph0.82025

Data sourced from a study on N-(4-piperidinyl)-2-indolinones as NOP receptor ligands.[1][3]

Experimental Protocols

Radioligand Binding Assays for NOP and MOP Receptors

  • Cell Lines: Chinese hamster ovary (CHO) cells stably expressing the human NOP receptor or the human MOP receptor were used.

  • Radioligands:

    • NOP binding: [³H]N/OFQ

    • MOP binding: [³H]DAMGO

  • Procedure:

    • Cell membranes were prepared from the respective CHO cell lines.

    • Membranes were incubated with the radioligand and varying concentrations of the test compounds in a binding buffer.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled standard ligand.

    • After incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]

Signaling Pathway and Experimental Workflow

NOP_Signaling_and_Assay cluster_0 NOP Receptor Signaling cluster_1 Radioligand Binding Assay Workflow Ligand NOP Agonist (e.g., Indolinone Derivative) NOP_R NOP Receptor Ligand->NOP_R Binds G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Start CHO Cells Expressing NOP or MOP Receptor Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis

NOP Receptor Signaling and Binding Assay Workflow.

Section 2: Kinase Inhibition in Oncology

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[4] Sunitinib, an FDA-approved multi-targeted tyrosine kinase inhibitor, features this core structure and serves as a critical standard-of-care drug for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[5][6] Novel 3-(piperidin-4-yl)indolin-2-one derivatives are often benchmarked against Sunitinib to assess their potential as improved anti-cancer agents. The primary targets for these inhibitors are often Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis.[4]

Comparative Performance Data

The following table compares the in vitro inhibitory activity (IC₅₀) of novel indolin-2-one derivatives against Sunitinib for VEGFR-2 and their anti-proliferative activity against cancer cell lines.

Compound IDVEGFR-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Sunitinib (Reference) 0.1394.772.23
Compound 10g 0.0870.74-
Compound 17a 0.0781.441.133
Compound 5b 0.1600.99-

Data sourced from a study on novel indolin-2-one derivatives as VEGFR-2 inhibitors.[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Principle: This assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-based luminescent signal. The signal is inversely proportional to kinase inhibition.

  • Materials:

    • Recombinant VEGFR-2 kinase

    • Kinase substrate peptide

    • ATP

    • Test compounds (e.g., indolin-2-one derivatives, Sunitinib)

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the kinase and the test compound. Incubate to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescent signal against the inhibitor concentration to determine the IC₅₀ value.[8]

Anti-Proliferative Assay (MTT Assay)

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ values.

Signaling Pathway and Experimental Workflow

Kinase_Inhibition_Pathway cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates Indolinone Indolin-2-one Inhibitor Indolinone->VEGFR2 Inhibits P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Angiogenesis, Proliferation, Survival P2->P3

Inhibition of the VEGFR-2 Signaling Pathway.

Kinase_Assay_Workflow Start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Reaction_Setup Set up Kinase Reaction in 96-well Plate Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Detection Measure Luminescence Signal_Generation->Detection Analysis Calculate IC₅₀ Detection->Analysis

Workflow for an In Vitro Kinase Inhibition Assay.

References

A Head-to-Head Comparison of 3-(Piperidin-4-yl)indolin-2-one Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)indolin-2-one scaffold is a cornerstone in the development of targeted cancer therapies, giving rise to a class of potent multi-targeted kinase inhibitors. These compounds have demonstrated significant efficacy in preclinical and clinical settings, primarily by targeting key signaling pathways involved in tumor angiogenesis and proliferation. This guide provides a comprehensive head-to-head comparison of the efficacy of prominent analogs within this class, supported by experimental data and detailed protocols to aid in research and development efforts.

Overview of 3-(Piperidin-4-yl)indolin-2-one Analogs

Analogs of 3-(piperidin-4-yl)indolin-2-one, such as Sunitinib, Toceranib, and Axitinib, are recognized for their ability to inhibit multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] This multi-targeted approach is crucial for inhibiting the complex signaling networks that drive tumor growth and angiogenesis.[3] The core structure of indolin-2-one is essential for this inhibitory activity, with various substitutions on the piperidine and indolinone rings modulating potency, selectivity, and pharmacokinetic properties.[4]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of key 3-(piperidin-4-yl)indolin-2-one analogs and related multi-targeted kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)

CompoundVEGFR-2 (KDR) IC50 (nM)PDGFR-β IC50 (nM)c-Kit IC50 (nM)Flt3 IC50 (nM)Ret IC50 (nM)Reference
Sunitinib924115[1][2]
Toceranib (SU11654)6513.525Not Reported[2]
Axitinib0.21.61.7Not ReportedNot Reported[5][6]
Compound 3b*1264Not Reported2123[1]

*Compound 3b is a novel indolin-2-one analog with demonstrated in vivo efficacy.[1]

Table 2: In Vivo Anti-Tumor Efficacy

CompoundXenograft ModelDoseTumor Growth Inhibition (%)Key FindingsReference
SunitinibHT-29 (colorectal), NCI-H460 (lung)40 mg/kg/daySignificant tumor suppressionWell-established anti-tumor activity[1]
AxitinibRenal Cell CarcinomaVariesHigher tumor reduction rate vs. SunitinibDemonstrated superiority in some RCC studies[5][7]
Compound 3bHT-29 (colorectal), NCI-H460 (lung)40 mg/kg/daySignificant tumor suppressionEffective without significant body weight loss[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these inhibitors is the blockade of ATP binding to the kinase domain of VEGFRs, thereby inhibiting downstream signaling cascades crucial for angiogenesis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization P1 P VEGFR->P1 Autophosphorylation P2 P VEGFR->P2 P3 P VEGFR->P3 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K RAS RAS P3->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor 3-(Piperidin-4-yl)indolin-2-one Analogs (e.g., Sunitinib) Inhibitor->VEGFR Inhibition

Caption: VEGFR signaling pathway and the point of inhibition by 3-(piperidin-4-yl)indolin-2-one analogs.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor efficacy.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of test compounds on recombinant human VEGFR-2 kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection prep_buffer 1. Prepare 1x Kinase Buffer and Master Mix add_mix 4. Add Master Mix to 96-well plate prep_buffer->add_mix prep_inhibitor 2. Prepare serial dilutions of test compound add_inhibitor 5. Add inhibitor dilutions and controls prep_inhibitor->add_inhibitor prep_enzyme 3. Dilute VEGFR-2 Enzyme add_enzyme 6. Add diluted enzyme to initiate reaction prep_enzyme->add_enzyme add_mix->add_inhibitor add_inhibitor->add_enzyme incubate_reaction 7. Incubate at 30°C for 45-60 min add_enzyme->incubate_reaction add_reagent 8. Add Kinase-Glo® Reagent incubate_reaction->add_reagent incubate_signal 9. Incubate at RT for 10 min add_reagent->incubate_signal read_luminescence 10. Read Luminescence incubate_signal->read_luminescence

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compound (3-(Piperidin-4-yl)indolin-2-one analog)

  • Kinase-Glo® MAX Assay Kit

  • DMSO

  • Nuclease-free Water

  • Solid White 96-well Assay Plates

Procedure:

  • Buffer and Master Mix Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock. A master mixture for the kinase reaction is then prepared containing the 1x Kinase Buffer, ATP, and PTK substrate.[8][9]

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[9][10]

  • Plate Setup: Add the master mixture to each well of a white 96-well plate. Then, add the diluted test compound solutions to the respective wells. Include positive (no inhibitor) and blank (no enzyme) controls.[8]

  • Enzyme Addition: Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[9]

  • Luminescence Detection: After incubation, add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.[8]

  • Data Analysis: Read the luminescence using a microplate reader. The inhibitory activity is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

In Vivo Tumor Xenograft Study Protocol

This protocol describes a general workflow for evaluating the anti-tumor efficacy of 3-(piperidin-4-yl)indolin-2-one analogs in a mouse xenograft model.

Xenograft_Study_Workflow start Tumor Cell Culture implant Subcutaneous Implantation of Tumor Cells into Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization of Mice into Treatment Groups growth->randomize treat Daily Administration of Test Compound or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor end Euthanasia and Tumor Excision monitor->end

Caption: General workflow for an in vivo tumor xenograft study.

Procedure:

  • Cell Culture and Implantation: Human tumor cells (e.g., HT-29, NCI-H460) are cultured and then subcutaneously injected into immunocompromised mice.[1]

  • Tumor Growth and Grouping: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Compound Administration: The test compound is administered orally or via another appropriate route, typically daily, at a predetermined dose. The control group receives the vehicle.[1]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

The 3-(piperidin-4-yl)indolin-2-one scaffold has proven to be a highly successful template for the design of multi-targeted kinase inhibitors with significant anti-cancer efficacy. While Sunitinib remains a benchmark compound, newer analogs like Axitinib have shown improved efficacy in certain contexts.[6][11] The continued exploration of structure-activity relationships within this chemical class holds promise for the development of next-generation inhibitors with enhanced potency, selectivity, and safety profiles. The standardized experimental protocols provided in this guide are intended to facilitate the direct and reliable comparison of novel analogs, accelerating the discovery and development of more effective cancer therapies.

References

"3-(Piperidin-4-yl)indolin-2-one hydrochloride" selectivity profile against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinase selectivity profile of the novel compound 3-(Piperidin-4-yl)indolin-2-one hydrochloride against a panel of established kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of targeted kinase inhibitors. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows.

Introduction to Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The selectivity of these inhibitors against the human kinome is a crucial determinant of their therapeutic efficacy and safety profile. The indolin-2-one scaffold has emerged as a versatile core structure for the design of potent and selective kinase inhibitors.[1][2][3][4][5] The nature of the substitution at the 3-position of the indolinone ring is a key determinant of the kinase selectivity profile. For instance, indolin-2-ones with a 3-[(five-membered heteroaryl ring)methylidenyl] substituent exhibit high specificity for Vascular Endothelial Growth Factor Receptor (VEGFR), whereas those with bulky substituents on a 3-(substituted benzylidenyl) group are more selective for Epidermal Growth Factor Receptor (EGFR) and Her-2.[1] Furthermore, an extended side chain at the C-3 position can confer potent and selective inhibition of both Platelet-Derived Growth Factor Receptor (PDGFR) and VEGFR.[1]

This guide focuses on a hypothetical kinase inhibitor, this compound, and compares its theoretical selectivity profile with that of three well-characterized kinase inhibitors: Sunitinib, Nintedanib, and Tofacitinib.

Quantitative Selectivity Profile

The inhibitory activity of this compound and the comparator compounds against a panel of representative kinases is summarized in Table 1. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.

Table 1: Kinase Inhibitory Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)SunitinibNintedanibTofacitinib
Receptor Tyrosine Kinases
VEGFR1503430>10,000
VEGFR215220>10,000
VEGFR375715>10,000
PDGFRα25450>10,000
PDGFRβ10240>10,000
FGFR11505070>10,000
FGFR22007540>10,000
FGFR318060110>10,000
KIT302150>10,000
FLT3451250>10,000
RET805120>10,000
Non-Receptor Tyrosine Kinases
JAK1>5,000>1,000>1,0005
JAK2>5,000>1,000>1,0001
JAK3>5,000>1,000>1,00020
TYK2>5,000>1,000>1,000110
Serine/Threonine Kinases
CDK2>1,000>250>1,000>1,000
Aurora A>1,000>250>1,000>1,000
Aurora B>1,000>250>1,000>1,000

Note: Data for Sunitinib, Nintedanib, and Tofacitinib are compiled from publicly available sources. The profile for this compound is hypothetical, based on the known structure-activity relationships of 3-substituted indolin-2-one kinase inhibitors.

Experimental Protocols

The determination of the kinase inhibitory profile is crucial for the characterization of novel inhibitors. The following are detailed methodologies for commonly employed kinase screening assays.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate.[6][7][8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP

  • Test compound (e.g., this compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Mixture: In a microplate, prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.

  • Inhibitor Incubation: Add the diluted test compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP is washed away.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any non-incorporated radiolabeled ATP.

  • Detection: After drying the filter plate, add a scintillant and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KinomeScan™ Competition Binding Assay

This is a high-throughput method used to profile the selectivity of a compound against a large panel of kinases. It measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site.[9][10][11][12]

Principle:

The assay relies on the principle of competitive displacement. A test compound that binds to the ATP-binding site of a kinase will prevent that kinase from binding to an immobilized ligand. The amount of kinase bound to the solid support is then quantified, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase.

Procedure:

  • Kinase Preparation: A large panel of human kinases are expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. The unbound kinase is washed away, and the amount of bound, DNA-tagged kinase is measured using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated sample), where a lower percentage indicates stronger binding of the test compound to the kinase. This can be used to calculate a dissociation constant (Kd) or a percentage of inhibition at a given concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the comparator kinase inhibitors and a generalized workflow for an in vitro kinase inhibition assay.

VEGFR_PDGFR_Signaling cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Angiogenesis Angiogenesis Migration ERK->Angiogenesis AKT->Proliferation AKT->Angiogenesis

Caption: Simplified VEGFR and PDGFR signaling pathways.

Caption: Overview of the JAK-STAT signaling pathway.[13][14][15][16][17]

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Prep_Reaction Prepare Kinase Reaction Mixture Start->Prep_Reaction Incubate_Inhibitor Incubate Kinase with Test Compound Prep_Compound->Incubate_Inhibitor Prep_Reaction->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with [γ-³³P]ATP Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Transfer to Filter Plate Incubate_Reaction->Stop_Reaction Wash_Plate Wash Filter Plate Stop_Reaction->Wash_Plate Measure_Signal Measure Radioactivity Wash_Plate->Measure_Signal Analyze_Data Data Analysis (IC50 Determination) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a radiometric kinase inhibition assay.

References

Comparative In Vivo Efficacy of 3-(Piperidin-4-yl)indolin-2-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of prominent 3-(Piperidin-4-yl)indolin-2-one derivatives, a class of molecules that includes several potent tyrosine kinase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on available preclinical data. This compilation focuses on Sunitinib, Nintedanib, and Toceranib, summarizing their performance in various in vivo models and detailing the experimental methodologies employed.

Introduction to 3-(Piperidin-4-yl)indolin-2-one Derivatives

The 3-(Piperidin-4-yl)indolin-2-one scaffold is a core structural feature of several multi-targeted tyrosine kinase inhibitors (TKIs) that have demonstrated significant therapeutic potential, particularly in oncology. These compounds typically exert their effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary targets often include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). This guide will delve into the in vivo efficacy of three notable derivatives: Sunitinib, Nintedanib, and Toceranib.

In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of Sunitinib, Nintedanib, and Toceranib across various preclinical models as reported in the scientific literature.

Table 1: In Vivo Efficacy of Sunitinib in Murine Tumor Models

Tumor ModelAnimal ModelDosageTreatment DurationKey Efficacy OutcomesCitations
Neuroblastoma XenograftNOD-SCID Mice20, 30, or 40 mg/kg/day (oral gavage)14 daysSignificant suppression of tumor growth at 20 mg/kg compared to control. No significant difference between the three dose levels.[1]
Neuroblastoma XenograftNOD-SCID Mice20 mg/kg (oral gavage)Not SpecifiedSignificant reduction in tumor volume.[2]
Neuroblastoma Tumor-Initiating CellsNOD-SCID Mice20 mg/kgNot SpecifiedSimilar antitumor effect as observed with neuroblastoma cell lines.[3]
RENCA Lung MetastasesBalb/c MiceNot SpecifiedPost-intravenous tumor cell injectionBlocked the growth of lung tumor nodules.[4]
4T1 Lung MetastasesBalb/c MiceNot SpecifiedPost-intravenous tumor cell injectionDid not inhibit the growth of lung tumor nodules.[4]
Various Human Tumor XenograftsAnimal Models20-80 mg/kg (oral)Not SpecifiedInhibited tumor growth and induced regression in models including colon, breast, melanoma, lung, skin, and glioblastoma.[5]

Table 2: In Vivo Efficacy of Nintedanib

Disease ModelAnimal ModelDosageTreatment DurationKey Efficacy OutcomesCitations
Injury-induced Anterior Subcapsular CataractMiceIntracameral injectionNot SpecifiedAlleviated anterior subcapsular opacification.[6]
Bleomycin-induced Pulmonary FibrosisMiceNot SpecifiedNot SpecifiedAlleviated pulmonary fibrosis.[7]

Table 3: In Vivo Efficacy of Toceranib in Canine and Murine Models

Tumor Model/DiseaseAnimal ModelDosageTreatment DurationKey Efficacy OutcomesCitations
Canine Osteosarcoma Xenograft (Penny cell line)Mice40 mg/kg20 daysDecreased tumor growth.[8]
Various Solid TumorsDogsMedian dose of 2.8 mg/kg (oral)4 months or longerClinical benefit observed in 74% of dogs, including partial responses and stable disease in anal sac tumors, osteosarcomas, thyroid carcinomas, head and neck carcinomas, and nasal carcinomas.[9][10]
Mast Cell TumorsDogs3.25 mg/kg every other dayNot SpecifiedObjective response rate of 37.2% in the blinded phase of a placebo-controlled study.[9]

Signaling Pathways and Mechanism of Action

Sunitinib, Nintedanib, and Toceranib share a common mechanism of inhibiting multiple receptor tyrosine kinases. Their anti-tumor and anti-fibrotic effects are primarily attributed to the blockade of signaling pathways crucial for cell proliferation, survival, and angiogenesis.

Sunitinib is a kinase inhibitor that targets multiple RTKs, including PDGFRs and VEGFRs.[3] Nintedanib competitively binds to the kinase domains of VEGF, PDGF, and FGF receptors.[11] It has been shown to inhibit the FGFR, PDGFR, and VEGFR signaling cascades.[11] Toceranib phosphate is a veterinary TKI that selectively inhibits VEGFR-2, PDGFRs, and c-Kit.[8]

Below is a generalized diagram of the signaling pathways inhibited by these 3-(Piperidin-4-yl)indolin-2-one derivatives.

G cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors 3-(Piperidin-4-yl)indolin-2-one Derivatives cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR Inhibitor Sunitinib Nintedanib Toceranib Inhibitor->VEGFR Inhibitor->PDGFR Inhibitor->FGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Metastasis

Caption: Generalized signaling pathway inhibited by 3-(Piperidin-4-yl)indolin-2-one derivatives.

Experimental Protocols

The following section outlines the general methodologies for key in vivo experiments cited in this guide. Researchers should refer to the specific publications for detailed protocols.

1. Murine Xenograft Tumor Model

  • Cell Culture: Human or canine tumor cell lines (e.g., neuroblastoma, osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID, Balb/c nude) are housed in a pathogen-free environment.

  • Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously or orthotopically into the flank or relevant organ of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug (e.g., Sunitinib) is administered orally via gavage at the specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (to monitor toxicity), survival analysis, and analysis of biomarkers in tumor tissue.

2. Canine Clinical Studies

  • Patient Selection: Client-owned dogs with naturally occurring, histologically confirmed malignant tumors are enrolled. Inclusion criteria often include measurable disease and adequate organ function.

  • Treatment Protocol: Toceranib is administered orally at a specified dose and schedule (e.g., Monday/Wednesday/Friday). Dose adjustments may be made based on tolerability.

  • Efficacy Assessment: Tumor response is evaluated using RECIST (Response Evaluation Criteria in Solid Tumors) criteria, which categorize responses as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD). Clinical benefit is often defined as CR + PR + SD.

  • Toxicity Monitoring: Adverse events are monitored through physical examinations and regular complete blood counts and serum chemistry profiles.

Below is a diagram illustrating a general workflow for in vivo efficacy studies.

G A Cell Line Selection & Culture C Tumor Cell Implantation A->C B Animal Model Selection (e.g., Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Control & Treatment Groups D->E F Drug Administration E->F G Continued Tumor & Health Monitoring F->G H Endpoint Analysis (Tumor Volume, Survival, etc.) G->H I Data Analysis & Interpretation H->I

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

The 3-(Piperidin-4-yl)indolin-2-one derivatives Sunitinib, Nintedanib, and Toceranib have demonstrated significant in vivo efficacy in various preclinical models of cancer and fibrosis. While direct comparative studies are limited, the available data suggest that these compounds are potent inhibitors of key signaling pathways involved in disease progression. The choice of a particular derivative for further investigation will depend on the specific disease context, the desired target profile, and the tolerability of the compound. The experimental protocols and data presented in this guide are intended to provide a foundation for researchers to design and interpret their own in vivo studies.

References

Safety Operating Guide

Proper Disposal of 3-(Piperidin-4-yl)indolin-2-one hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3-(Piperidin-4-yl)indolin-2-one hydrochloride must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is categorized as hazardous, potentially causing skin and eye irritation.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[3]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.[3]
Respiratory Protection Dust respirator or use in a well-ventilated areaTo avoid inhalation of dust particles.[3]
Body Protection Laboratory coat or protective clothingTo prevent contamination of personal clothing.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated containers must be managed as hazardous waste.[4] Adherence to local, state, and federal regulations is mandatory.

  • Waste Collection:

    • Carefully collect the waste material, including any residual compound and contaminated items (e.g., weigh boats, filter paper).

    • For spills, use dry clean-up methods such as sweeping or shoveling to avoid generating dust.[3][4]

    • Place all waste into a designated, clean, and dry, sealable container.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be cool and dry.[5]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[1]

    • Do not dispose of this chemical down the drain or in regular trash.[3]

  • Contaminated Packaging:

    • Dispose of the original product container as hazardous waste, even if it appears empty.[4]

    • Follow the same collection, labeling, and storage procedures as for the chemical waste.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate action is necessary to mitigate harm.

Table 2: Emergency Response Protocol

IncidentAction
Spill 1. Evacuate the immediate area if the spill is large or in a poorly ventilated space. 2. Wearing appropriate PPE, contain the spill. 3. Use dry methods to clean up the spill and place the material in a labeled hazardous waste container.[3][4] 4. Wash the spill area with soap and water after the material has been removed.[3] 5. Report the spill to your laboratory supervisor and EHS department.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Seek immediate medical attention.
Skin Contact 1. Remove contaminated clothing. 2. Flush the affected skin with plenty of soap and water.[3] 3. Seek medical attention if irritation persists.
Inhalation 1. Move the individual to fresh air.[3] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Collect Waste Material (Solid Compound & Contaminated Items) wear_ppe->collect_waste spill Is there a spill? collect_waste->spill cleanup_spill Follow Spill Cleanup Protocol (Dry Method) spill->cleanup_spill Yes package_waste Place in a Labeled, Sealable Hazardous Waste Container spill->package_waste No cleanup_spill->package_waste store_waste Store in a Designated, Secure Area package_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(Piperidin-4-yl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-(Piperidin-4-yl)indolin-2-one hydrochloride (CAS No. 79098-85-4). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1][2]

Hazard ClassGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Signal Word: Warning[1][2]

Pictogram: GHS07 (Exclamation Mark)[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[1][2][3]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]
Hand Protection Chemically resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[2][3]
Body Protection Laboratory coatA flame-resistant lab coat is recommended. Ensure it is clean and fully buttoned.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or in case of inadequate ventilation.

Operational and Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Handling: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.[1]

Storage and Disposal Plans

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from heat, sparks, and open flames.[3]

  • Do not store in direct sunlight.[3]

Disposal:

  • Dispose of waste in accordance with all federal, state, and local regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

  • Place waste in a clearly labeled, sealed container.

  • It is recommended to use a licensed chemical waste disposal company.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

In Case of a Spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the powder. For small spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully sweep up the spilled solid and place it into a labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated cleaning materials as hazardous waste.

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Workspace in Chemical Fume Hood A->B C Weigh and Transfer Solid B->C D Prepare Solution (if applicable) C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Decontaminate Work Area D->F G Collect Waste in Labeled Hazardous Waste Container F->G H Arrange for Licensed Chemical Waste Disposal G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.